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  • Product: 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride
  • CAS: 1359706-30-1

Core Science & Biosynthesis

Foundational

Advanced Profiling of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride: Structural Causality and Applications in Targeted Protein Degradation

As the landscape of modern drug discovery shifts toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the demand for rigid, three-dimensional chemical scaffolds has surged. 2-Benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of modern drug discovery shifts toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the demand for rigid, three-dimensional chemical scaffolds has surged. 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride has emerged as a critical synthetic intermediate in this domain. This technical guide deconstructs the physicochemical properties, structural causality, and experimental workflows associated with this spirocyclic scaffold, providing a comprehensive blueprint for application scientists and medicinal chemists.

Physicochemical Profiling and Structural Fundamentals

To effectively deploy 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride in a synthetic pipeline, one must first understand its baseline quantitative properties. The molecule consists of a [4.5] spirocyclic core—a pyrrolidine ring and a piperidine ring sharing a single quaternary carbon—with a benzyl protecting group selectively installed on the pyrrolidine nitrogen (N2).

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride
CAS Registry Number 1359706-30-1 1
Molecular Formula C15H23ClN2
Molecular Weight 266.81 g/mol 1
Free Base Mass (Theoretical) 230.35 g/mol
Core Architecture Diazaspiro[4.5]decane (sp3-rich bioisostere)
Salt Form Mono-hydrochloride (stabilizes N7 amine)
The Causality of Spirocyclic Scaffolds in Degrader Design

In our experience designing bifunctional degraders, flat aromatic linkers often lead to poor aqueous solubility ("brick dust" properties) and off-target toxicity. The causality behind selecting 2-benzyl-2,7-diazaspiro[4.5]decane lies in its high fraction of sp3-hybridized carbons ( Fsp3​ ).

By forcing the molecule into a rigid, three-dimensional conformation, the spirocycle minimizes the entropic penalty upon binding to a target. Furthermore, it acts as a superior bioisostere for piperazines and homopiperazines. In the context of Targeted Protein Degradation (TPD), this scaffold is extensively utilized to synthesize ligands that bind to the ubiquitously expressed E3 ligase protein cereblon (CRBN) 2. By altering the substrate specificity of the CRBN E3 ubiquitin ligase complex, these spirocyclic degronomers facilitate the breakdown of intrinsic downstream disease-causing proteins [[3]]().

PROTAC_Mechanism POI Target Protein PROTAC Spirocyclic PROTAC POI->PROTAC Target Binding UB Ubiquitin Chain PROTAC->UB Proximity Effect E3 CRBN E3 Ligase E3->PROTAC Ligase Binding Proteasome 26S Proteasome UB->Proteasome Degradation

Proximity-induced ubiquitination pathway via spirocyclic-linked PROTACs.

Orthogonal Reactivity: A Self-Validating System

The true power of 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride is its built-in orthogonal reactivity. The molecule presents two distinct nitrogen atoms with independent deprotection/functionalization logic:

Table 2: Orthogonal Reactivity Profile

PositionState in Starting MaterialReactivity LogicValidation Marker (LC-MS)
N7 (Piperidine) Hydrochloride SaltReadily liberated by mild base (DIPEA) for immediate amide coupling or SNAr.Mass shift corresponding to Ligand A addition.
N2 (Pyrrolidine) Benzyl ProtectedInert to standard coupling conditions. Requires Pd/C hydrogenolysis for activation.Loss of 90 Da (-C7H7 + H) upon debenzylation.

This orthogonality allows for the sequential assembly of bifunctional molecules without the need for complex, multi-step protecting group swaps.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to confirm causality.

Protocol 4.1: N7-Amide Coupling (CRBN Ligand Attachment)

Objective: Conjugate the free N7 piperidine amine to a CRBN-binding carboxylic acid.

  • Reagent Preparation : Suspend 1.0 eq of 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride and 1.2 eq of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (0.1 M concentration).

  • In Situ Free-Basing : Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: One equivalent of DIPEA strictly neutralizes the hydrochloride salt, liberating the N7 nucleophile. The remaining two equivalents maintain the basicity required for the subsequent coupling activation.

  • Activation : Add 1.5 eq of HATU at 0 °C, then allow the reaction to warm to room temperature.

    • Causality: HATU generates a highly reactive HOAt ester intermediate, which is necessary to overcome the steric hindrance inherent to the spirocyclic secondary amine.

  • Self-Validation : Monitor via LC-MS. The reaction is complete when the peak corresponding to the free base ( m/z 231.1 [M+H]+ ) is fully consumed, replaced by the product mass.

Protocol 4.2: N2-Debenzylation via Catalytic Hydrogenolysis

Objective: Remove the N2-benzyl group to expose the pyrrolidine amine for the final PROTAC linkage.

  • System Setup : Dissolve the purified intermediate from Protocol 4.1 in MS-grade Methanol. Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The acid protonates the newly formed secondary amine as it is generated, preventing it from poisoning the palladium catalyst.

  • Catalyst Addition : Carefully add 10% Pd/C (0.1 eq by weight) under an inert Argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation : Purge the vessel and introduce H2​ gas via a balloon or Parr shaker at 1 atm. Stir vigorously for 4–6 hours.

  • Self-Validation : The reaction is physically validated when H2​ uptake ceases. Analytically, LC-MS must show a characteristic mass shift of -90 Da , confirming the clean cleavage of the benzyl moiety without disrupting the previously formed N7-amide bond.

Workflow A Spiro Scaffold (HCl Salt) B N7 Coupling (CRBN Ligand) A->B DIPEA C N2 Debenzylation (H2, Pd/C) B->C LC-MS D N2 Coupling (Target Ligand) C->D -90 Da E Final PROTAC D->E Purify

Orthogonal deprotection and coupling workflow for bifunctional degraders.

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Exploratory

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride chemical structure

2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride: A Privileged Spirocyclic Scaffold in Modern Medicinal Chemistry Introduction: The Paradigm Shift to 3D Scaffolds Historically, drug discovery libraries were heavily domin...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride: A Privileged Spirocyclic Scaffold in Modern Medicinal Chemistry

Introduction: The Paradigm Shift to 3D Scaffolds

Historically, drug discovery libraries were heavily dominated by flat, sp2-hybridized aromatic systems due to the ease of cross-coupling reactions. However, high attrition rates in clinical trials prompted a paradigm shift toward molecules with higher three-dimensional character. 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride represents a "privileged structural motif" in this new era[1]. As a conformationally restricted, sp3-rich spirocycle, it serves as a superior bioisostere for traditional piperazine and piperidine rings, offering enhanced metabolic stability, solubility, and target selectivity.

Physicochemical Profiling & Salt Causality

Understanding the physical state of building blocks is critical for reproducible synthesis. The free base of 2-benzyl-2,7-diazaspiro[4.5]decane is a viscous oil that is prone to oxidative degradation and rapid atmospheric CO2 absorption (forming insoluble carbamates). To engineer a self-validating and stable protocol, the compound is universally handled as a hydrochloride salt. This causality—trading a reactive free base for a crystalline salt—ensures benchtop stability, precise stoichiometric weighing, and high aqueous solubility for downstream biological assays.

Table 1: Physicochemical Properties of the Spiro Scaffold

PropertyFree BaseHydrochloride Salt
CAS Number 1086395-71-2[2]1359706-30-1[3]
Molecular Formula C15H22N2C15H23ClN2
Molecular Weight 230.35 g/mol [4]266.81 g/mol [3]
Physical State Viscous OilCrystalline Solid
Fsp3 (Fraction sp3) 0.600.60

Structural Causality & "The Escape from Flatland"

The architectural brilliance of 2-benzyl-2,7-diazaspiro[4.5]decane lies in its spiro[4.5]decane core.

  • Conformational Pre-organization: The quaternary spiro carbon restricts the conformational flexibility of the 5- and 6-membered rings. This locks the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to target proteins.

  • Increased Saturation (Fsp3): As demonstrated by, increasing the fraction of sp3 carbons correlates directly with clinical success[5]. The 3D topology prevents non-specific pi-pi stacking with off-target proteins, reducing off-target toxicity.

  • Metabolic Shielding: The steric bulk around the spiro center shields adjacent C-H bonds from cytochrome P450-mediated oxidation, a primary metabolic liability in flat cyclic amines.

  • Orthogonal Reactivity: The benzyl group at position 2 acts as a robust, lipophilic anchor or protecting group (cleavable via Pd/C hydrogenation), leaving the secondary amine at position 7 fully available for regioselective functionalization[1].

Synthetic Methodologies: Step-by-Step Functionalization

To utilize this scaffold in drug discovery, researchers typically functionalize the free secondary amine at the 7-position. Below is a self-validating protocol for an amide coupling reaction, designed to ensure high yield and minimal epimerization.

Protocol: HATU-Mediated Amide Coupling of 2-Benzyl-2,7-diazaspiro[4.5]decane

  • Free-Base Generation: Suspend 1.0 equivalent of 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride in anhydrous dichloromethane (DCM) (0.1 M concentration). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The excess DIPEA neutralizes the HCl salt, liberating the nucleophilic secondary amine, while also acting as a non-nucleophilic base for the subsequent coupling.

  • Electrophile Activation: In a separate flame-dried vial, dissolve 1.1 equivalents of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU and stir for 15 minutes. Causality: HATU rapidly forms an active O-Atab ester, which is highly reactive toward hindered secondary amines like our spirocycle.

  • Coupling: Transfer the activated acid solution dropwise into the spirocycle solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The protocol validates itself when the mass of the starting spirocycle (m/z 231 [M+H]+) disappears, replaced by the target product mass.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na2SO4, filter, and concentrate.

SyntheticWorkflow A Spiro Scaffold (HCl Salt) B Free Base Gen. (DIPEA, DCM) A->B C Amide Coupling (HATU, DMF) B->C D LC-MS Validation (m/z shift) C->D E Purified Target Ligand D->E

Step-by-step functionalization workflow of the diazaspiro scaffold.

Applications in Modern Drug Discovery

The 2,7-diazaspiro[4.5]decane and its closely related 2,8-isomers have been successfully deployed in several advanced therapeutic programs.

1. Kinase Inhibitors (TYK2/JAK1) In the treatment of Inflammatory Bowel Disease (IBD), achieving selectivity between Janus kinase (JAK) family members is notoriously difficult due to highly conserved ATP-binding pockets. Researchers have integrated the diazaspiro[4.5]decane scaffold to create selective dual TYK2/JAK1 inhibitors[6]. The rigid 3D structure of the spirocycle optimally projects the pharmacophore deep into the binding pocket, achieving sub-nanomolar IC50 values (e.g., 6 nM for TYK2) and >23-fold selectivity over JAK2 ()[6]. This selectivity minimizes the hematological toxicity typically associated with JAK2 inhibition.

JAKSTAT Cytokine Cytokine (IL-23) Receptor Receptor Complex Cytokine->Receptor Kinase TYK2 / JAK1 Receptor->Kinase STAT STAT Phosphorylation Kinase->STAT Gene Inflammatory Genes STAT->Gene Inhibitor Spirocyclic Inhibitor Inhibitor->Kinase

Mechanism of spirocyclic derivatives inhibiting the TYK2/JAK1 inflammatory pathway.

2. Antifungal Agents (Chitin Synthase Inhibitors) Fungal resistance is a growing global health threat. Diazaspiro[4.5]decan-1-one derivatives have been synthesized as non-competitive inhibitors of chitin synthase (CHS)[7]. By replacing flat aromatic rings with the spirocyclic core, these compounds demonstrated excellent metabolic stability and potent antifungal activity against C. albicans and A. fumigatus, showing synergistic effects when combined with standard therapies like fluconazole ()[7].

Conclusion

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is far more than a simple chemical building block; it is a strategic asset in the medicinal chemist's toolkit. By providing an elegant solution to the "Flatland" problem, it enables the synthesis of highly selective, metabolically stable, and soluble therapeutics capable of addressing complex biological targets.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. URL:[Link]

  • Chen, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. URL:[Link]

  • Ji, Q., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. URL:[Link]

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Foundational

Mechanistic Role and Application of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride in Targeted Protein Degradation (TPD)

Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. At the core of this technology is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. At the core of this technology is the precise engineering of heterobifunctional molecules—comprising a target-binding warhead, a linker, and an E3 ubiquitin ligase ligand. 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride (CAS: 1359706-30-1) has emerged as a critical synthetic intermediate and structural scaffold in this domain. This whitepaper details the dual mechanistic utility of this spirocyclic compound: as a thermodynamically favorable rigid linker bioisostere, and as a direct precursor to novel Cereblon (CRBN)-binding degronimers.

Dual Mechanistic Roles of the Diazaspiro Scaffold

The mechanism of action of 2-benzyl-2,7-diazaspiro[4.5]decane in pharmacological applications is defined by its structural contribution to the PROTAC ternary complex (Target Protein–PROTAC–E3 Ligase). It operates via two distinct mechanistic pathways depending on its synthetic functionalization.

Thermodynamic Mechanism: Rigid Bioisostere for Linker Optimization

Historically, flexible alkyl chains and PEG (polyethylene glycol) units were used as PROTAC linkers. However, highly flexible linkers incur a massive entropic penalty upon the formation of the highly constrained ternary complex.

Spirocyclic diamines, such as 2,7-diazaspiro[4.5]decane, act as highly rigid bioisosteres for traditional monocyclic linkers like piperazine 1. By pre-organizing the exit vectors of the attached ligands, this scaffold restricts the conformational space of the unbound PROTAC. This rigidity thermodynamically drives the equilibrium toward ternary complex formation, enhancing the cooperativity ( α -value) between the target protein and the E3 ligase.

Pharmacological Mechanism: Precursor to Spirocyclic Glutarimide CRBN Binders

Beyond its use as a linker, the 2,7-diazaspiro[4.5]decane scaffold is a direct precursor to next-generation CRBN binders. When the piperidine ring is oxidized to form 2,7-diazaspiro[4.5]decane-6,8-dione, the resulting structure contains a built-in glutarimide moiety [[2]]().

This spirocyclic glutarimide mimics the pharmacological action of thalidomide and lenalidomide by inserting into the shallow tri-tryptophan pocket (Trp380, Trp386, Trp400) of the CRBN substrate receptor 3. The 2-benzyl group acts as an orthogonal protecting group during synthesis; upon its removal, the N2 position serves as a novel exit vector for linker attachment, allowing researchers to bypass existing IMiD (immunomodulatory drug) patent spaces while maintaining robust E3 ligase recruitment 4.

G POI Target Protein (e.g., KRAS, AR) Ternary Ternary Complex (POI - PROTAC - CRBN) POI->Ternary Warhead Binding PROTAC PROTAC Molecule (Diazaspiro Scaffold) PROTAC->Ternary Rigid Bridging CRBN Cereblon (CRBN) E3 Ligase Receptor CRBN->Ternary Glutarimide Binding Ub Polyubiquitination Ternary->Ub E2 Ligase Recruitment Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.

Physicochemical and Structural Data

The transition from monocyclic piperazines to spirocyclic systems fundamentally alters the physicochemical properties of the resulting PROTAC. The table below summarizes the quantitative structural advantages of utilizing the 2,7-diazaspiro[4.5]decane scaffold.

PropertyPiperazine (Standard)2,7-Diazaspiro[4.5]decaneImpact on PROTAC Design
Structure Type Monocyclic (Flat)Spirocyclic (3D)Increased Fsp³ fraction improves aqueous solubility and limits off-target planar stacking.
Rigidity Flexible (Chair flip)Highly RigidReduces entropic penalty during ternary complex formation, improving degradation efficiency.
N-N Distance ~2.8 Å~3.5 - 4.2 ÅAlters the spatial exit vector geometry, optimizing POI-E3 ligase protein-protein interactions.
Basicity (pKa) ~9.8~9.5 - 10.2Modulates cell permeability; the hydrochloride salt form ensures bench stability prior to coupling.

Experimental Protocol: Self-Validating Synthetic Integration

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating workflow for integrating 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride into a PROTAC molecule. The inclusion of In-Process Controls (IPCs) guarantees that each transformation is verified before proceeding.

Step 1: Free-Basing and N7-Coupling (Warhead Attachment)
  • Causality: The starting material is supplied as a stable hydrochloride salt. N,N-Diisopropylethylamine (DIPEA) is required to liberate the nucleophilic free base. HATU is selected as the coupling agent due to its high efficiency with sterically hindered secondary amines (the N7 position).

  • Procedure: Dissolve 1.0 eq of Target Ligand-COOH and 1.2 eq of HATU in anhydrous DMF. Stir for 10 minutes. Add 1.1 eq of 2-benzyl-2,7-diazaspiro[4.5]decane HCl and 3.0 eq of DIPEA. Stir at room temperature for 4 hours.

  • IPC (Self-Validation): Analyze via LC-MS. The reaction is validated when the starting material mass (m/z ~231 for the free base) is fully consumed, and the corresponding amide product mass is observed.

Step 2: Benzyl Deprotection (Orthogonal Cleavage)
  • Causality: The 2-benzyl group provides orthogonal protection, preventing unwanted N,N-diacylation during Step 1. Hydrogenolysis cleanly removes this group without the harsh acidic/basic conditions that could hydrolyze the newly formed amide bond.

  • Procedure: Dissolve the purified intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 12 hours.

  • IPC (Self-Validation): Analyze via ¹H-NMR. The protocol validates its success through the complete disappearance of the aromatic benzyl protons (~7.2–7.4 ppm).

Step 3: N2-Coupling (E3 Ligase Ligand Attachment)
  • Causality: The newly liberated N2 amine is coupled to a CRBN ligand (e.g., a lenalidomide-linker-COOH derivative). EDC/HOBt is utilized here instead of HATU to minimize the risk of racemizing any sensitive chiral centers on the glutarimide ring.

  • Procedure: React the deprotected intermediate with the CRBN-ligand-COOH using EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq) in DCM. Purify the final bifunctional PROTAC via preparative HPLC.

G Start 2-Benzyl-2,7-diazaspiro[4.5]decane HCl (Starting Material) Step1 Step 1: N7 Functionalization (Amidation/Alkylation) Start->Step1 Target Warhead + HATU IPC1 IPC: LC-MS Validation (Mass Shift Confirmation) Step1->IPC1 Step2 Step 2: Benzyl Deprotection (Pd/C, H2 Hydrogenolysis) Step1->Step2 Intermediate Verified IPC2 IPC: 1H-NMR Validation (Loss of Aromatic Protons) Step2->IPC2 Step3 Step 3: N2 Functionalization (E3 Ligand Coupling) Step2->Step3 Free N2 Amine Verified Final Purified Bifunctional PROTAC Step3->Final E3 Ligand + EDC/HOBt

Self-validating synthetic workflow for integrating the diazaspiro scaffold.

Conclusion

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is far more than a simple chemical building block; it is a rationally designed scaffold that addresses core thermodynamic and pharmacological challenges in PROTAC development. Whether utilized as a rigid bioisostere to lock ternary complex geometry or oxidized to form a novel CRBN-binding glutarimide, its integration provides drug developers with a powerful tool to enhance degrader efficacy, improve physicochemical properties, and navigate complex intellectual property landscapes.

References

  • CN112312904A - Spiro compounds Source: Google Patents URL
  • Spirocyclic Glutarimides | Advanced PROTAC for TPD Development Source: Precise PEG URL
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL
  • WO2019204354A1 - Spirocyclic compounds Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride: A Key Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,7-diazaspiro[4.5]decane scaffold represents a class of rigid, three-dimensional structures that have garnered significant interest in contemp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-diazaspiro[4.5]decane scaffold represents a class of rigid, three-dimensional structures that have garnered significant interest in contemporary drug discovery. Their unique conformational constraints and synthetic tractability make them valuable building blocks for creating novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, a key derivative of this scaffold. We will delve into its physicochemical properties, with a primary focus on its molecular weight, and explore its synthesis, characterization, and applications in medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics.

Physicochemical Properties and Molecular Weight Determination

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. This section details the key properties of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, with a special emphasis on the determination of its molecular weight.

Core Chemical Attributes

The foundational structure, 2-Benzyl-2,7-diazaspiro[4.5]decane, possesses a unique spirocyclic system containing a pyrrolidine and a piperidine ring sharing a single carbon atom. The benzyl group is attached to the nitrogen at the 2-position of the pyrrolidine ring.

PropertyValueSource
Chemical Name 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride-
CAS Number (Free Base) 1086395-71-2
Molecular Formula (Free Base) C₁₅H₂₂N₂
Molecular Weight (Free Base) 230.35 g/mol
Molecular Formula (Hydrochloride) C₁₅H₂₃ClN₂-
Molecular Weight (Hydrochloride) 266.81 g/mol Calculated
Calculation of Molecular Weight

The molecular weight of the hydrochloride salt is determined by summing the molecular weight of the free base and the molecular weight of hydrogen chloride (HCl).

**Step 1: Molecular Weight of the Free Base (C₁₅H₂₂N₂) **

The molecular weight of the free base is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 15 × 12.011 g/mol = 180.165 g/mol

  • Hydrogen (H): 22 × 1.008 g/mol = 22.176 g/mol

  • Nitrogen (N): 2 × 14.007 g/mol = 28.014 g/mol

Total Molecular Weight of Free Base = 180.165 + 22.176 + 28.014 = 230.355 g/mol .

Step 2: Molecular Weight of Hydrogen Chloride (HCl)

The molecular weight of HCl is the sum of the atomic weights of hydrogen and chlorine .

  • Hydrogen (H): 1.008 g/mol

  • Chlorine (Cl): 35.453 g/mol

Total Molecular Weight of HCl = 1.008 + 35.453 = 36.461 g/mol .

Step 3: Molecular Weight of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride

The final molecular weight is the sum of the free base and HCl:

230.355 g/mol + 36.461 g/mol = 266.816 g/mol

This calculated value is crucial for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and analytical characterization.

Synthesis and Characterization

The synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride typically involves a multi-step process, starting from the construction of the core diazaspirocycle followed by N-benzylation and salt formation.

Synthetic Strategy

A representative synthetic approach is outlined below. The causality behind these steps lies in the strategic protection and deprotection of the nitrogen atoms to ensure regioselective benzylation.

Synthesis_Workflow cluster_0 Part 1: Spirocycle Formation cluster_1 Part 2: Selective Benzylation cluster_2 Part 3: Hydrochloride Salt Formation A Starting Materials B [1] Cyclization Reaction A->B e.g., Dieckmann condensation or other cyclization strategies C 2,7-Diazaspiro[4.5]decane Core B->C D [2] N-Boc Protection C->D E Mono-Boc Protected Intermediate D->E F [3] N-Benzylation E->F Benzyl bromide, NaH G Boc-Protected Benzylated Intermediate F->G H [4] Boc Deprotection G->H TFA or HCl in Dioxane I 2-Benzyl-2,7-diazaspiro[4.5]decane (Free Base) H->I J [5] Salt Formation I->J K 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride J->K HCl in Ether or Isopropanol

Caption: Synthetic workflow for 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, generalized procedure based on established methods for the synthesis of similar diazaspirocycles and their derivatives.

Step 1: Synthesis of the 2,7-Diazaspiro[4.5]decane Core

The formation of the diazaspiro[4.5]decane core can be achieved through various multi-step synthetic routes, often starting from commercially available materials and involving cyclization reactions. One common approach involves the construction of a suitable piperidone precursor followed by aza-Michael addition and subsequent cyclization.

Step 2: Mono-N-Boc Protection of 2,7-Diazaspiro[4.5]decane

  • Dissolve 2,7-diazaspiro[4.5]decane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 eq) dropwise at 0 °C. The use of a slight sub-stoichiometric amount of Boc₂O favors the formation of the mono-protected product.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the mono-Boc protected 2,7-diazaspiro[4.5]decane.

Step 3: N-Benzylation

  • To a solution of the mono-Boc protected intermediate (1.0 eq) in anhydrous THF, add sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension for 30 minutes at 0 °C.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Boc Deprotection

  • Dissolve the Boc-protected benzylated intermediate in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Concentrate the reaction mixture to dryness to obtain the crude 2-Benzyl-2,7-diazaspiro[4.5]decane as its salt.

Step 5: Formation of the Hydrochloride Salt

  • If the deprotection in the previous step did not yield the desired hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the protons of the spirocyclic core. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the distinct carbons of the pyrrolidine and piperidine rings of the spiro[4.5]decane system.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 231.1856.

Applications in Drug Discovery and Medicinal Chemistry

The rigid three-dimensional structure of the 2,7-diazaspiro[4.5]decane scaffold makes it an attractive building block in medicinal chemistry. This rigidity can lead to a more defined orientation of substituents, which can enhance binding affinity and selectivity for biological targets.

Applications cluster_applications Therapeutic Areas of Interest cluster_advantages Key Advantages in Drug Design Core {2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride | A Versatile Scaffold} CNS Central Nervous System (CNS) Disorders Core->CNS Leads to development of novel agents for Infectious Infectious Diseases Core->Infectious Leads to development of novel agents for Oncology Oncology Core->Oncology Leads to development of novel agents for Rigidity Conformational Rigidity Core->Rigidity Offers significant advantages such as ThreeD Three-Dimensionality Core->ThreeD Offers significant advantages such as PK Improved Physicochemical Properties Core->PK Offers significant advantages such as

Caption: Applications and advantages of the 2-Benzyl-2,7-diazaspiro[4.5]decane scaffold.

Derivatives of diazaspiro[4.5]decanes have been investigated for a range of biological activities, including:

  • Antimicrobial Agents: The unique topology of these scaffolds has been exploited in the development of novel antibacterial and antifungal compounds. For example, derivatives of the related 2,8-diazaspiro[4.5]decan-1-one have been identified as potential chitin synthase inhibitors with antifungal activity .

  • Central Nervous System (CNS) Agents: The ability of spirocyclic systems to mimic the spatial arrangement of pharmacophores found in known CNS-active drugs has led to their exploration for treating neurological and psychiatric disorders.

  • Anticancer Therapeutics: The rigid framework of diazaspirocycles can be functionalized to target specific proteins implicated in cancer pathways, such as kinases and other enzymes.

The benzyl group in 2-Benzyl-2,7-diazaspiro[4.5]decane can serve multiple purposes. It can act as a key pharmacophoric element that interacts with a biological target, or it can serve as a protecting group that is later removed to allow for further chemical modification at the nitrogen atom.

Conclusion

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is a valuable chemical entity for researchers in the field of drug discovery. Its well-defined three-dimensional structure, coupled with the potential for diverse functionalization, makes it an important building block for the synthesis of novel bioactive molecules. A precise understanding of its molecular weight and physicochemical properties is essential for its effective utilization in the laboratory. This guide has provided a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential applications, with the aim of empowering scientists to leverage this promising scaffold in their quest for new and improved therapeutics.

References

  • brainly.com. (2023, February 8). How do you find the molecular weight of HCl? Retrieved from [Link]

  • Laboratory Notes. (2021, October 22). Hydrogen Chloride (HCl) Molecular Weight Calculation. Retrieved from [Link]

  • NextSDS. (n.d.). 2-benzyl-2,7-diazaspiro[4.5]decane — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 7-benzyl-2,7-diazaspiro[4.5]decane — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2019, November 15). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]

  • Quora. (2017, March 27). How to determine the molecular weight of HCL acid. Retrieved from [Link]

Foundational

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold The diazaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, recognized for its rigid, three-dimensional architecture that provides a unique platform for the development of novel therapeutics. This spirocyclic system, where a pyrrolidine and a piperidine ring share a single carbon atom, offers distinct advantages over more traditional, planar aromatic structures. The fixed spatial orientation of substituents can lead to enhanced target affinity, improved selectivity, and favorable pharmacokinetic profiles.

This guide focuses on a specific derivative, 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, a compound of interest for its potential applications in drug discovery. The introduction of a benzyl group at the 2-position of the diazaspiro[4.5]decane framework significantly influences its chemical properties and biological activity. This document serves as a comprehensive technical resource, detailing the known physical and chemical properties, a plausible synthetic route, and robust analytical methodologies for the characterization of this compound.

Physicochemical Properties

While specific experimental data for 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is not extensively documented in publicly available literature, its properties can be inferred from the free base and closely related analogs.

Key Identifiers:

IdentifierValue
Chemical Name 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride
CAS Number (Free Base) 1086395-71-2[1]
Molecular Formula (Free Base) C₁₅H₂₂N₂
Molecular Weight (Free Base) 230.35 g/mol
Molecular Formula (Hydrochloride) C₁₅H₂₃ClN₂
Molecular Weight (Hydrochloride) 266.81 g/mol

Predicted and Inferred Properties:

PropertyPredicted/Inferred ValueNotes
Physical Form White to off-white solidBased on related diazaspiroalkane hydrochlorides.
Melting Point Not availableExpected to be a crystalline solid with a defined melting point.
Boiling Point Not availableNot applicable for a salt; decomposition would likely occur at high temperatures.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)The hydrochloride salt form generally imparts aqueous solubility.
pKa Not availableThe two nitrogen atoms will have distinct pKa values, influenced by their chemical environment within the spirocycle.

Synthesis and Purification

The synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride can be approached through a multi-step sequence, leveraging established methods for the construction of the diazaspiro[4.5]decane core and subsequent N-alkylation. A plausible synthetic strategy is outlined below.

Conceptual Synthetic Pathway

Synthetic_Pathway A Precursor A (Piperidine-based) C N-Boc-2,7-diazaspiro[4.5]decane A->C Spirocyclization B Precursor B (Pyrrolidine-based) B->C D 2,7-diazaspiro[4.5]decane C->D Boc Deprotection E 2-Benzyl-2,7-diazaspiro[4.5]decane D->E Reductive Amination (Benzaldehyde, NaBH(OAc)₃) F 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride E->F Salt Formation (HCl in Ether)

Caption: A conceptual workflow for the synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

Step-by-Step Experimental Protocol (Plausible Method)

Step 1: Synthesis of N-Boc-2,7-diazaspiro[4.5]decane

The construction of the diazaspiro[4.5]decane core is a critical step. Various methods have been reported for the synthesis of analogous spirocyclic systems. One common approach involves the reaction of a suitably protected piperidine derivative with a pyrrolidine precursor, often through intramolecular cyclization or a multi-component reaction. For the purpose of this guide, we will assume the availability of a protected intermediate, N-Boc-2,7-diazaspiro[4.5]decane, which can be synthesized via specialized literature methods.

Step 2: Boc Deprotection

  • Dissolve N-Boc-2,7-diazaspiro[4.5]decane in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting crude product, 2,7-diazaspiro[4.5]decane as a salt, can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free base, or used directly in the next step.

Step 3: N-Benzylation via Reductive Amination

  • Dissolve 2,7-diazaspiro[4.5]decane in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add one equivalent of benzaldehyde.

  • To this mixture, add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in slight excess.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Benzyl-2,7-diazaspiro[4.5]decane.

Step 4: Purification of the Free Base

The crude product from the previous step should be purified by flash column chromatography on silica gel. A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a common eluent system for such amine compounds.

Step 5: Hydrochloride Salt Formation

  • Dissolve the purified 2-Benzyl-2,7-diazaspiro[4.5]decane free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically in the range of 7.2-7.4 ppm and a benzylic methylene singlet or AB quartet around 3.5-4.5 ppm). The protons of the diazaspiro[4.5]decane core will appear as a complex series of multiplets in the aliphatic region (typically 1.5-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the benzyl group (around 127-140 ppm), the benzylic carbon (around 60-70 ppm), the spiro carbon, and the aliphatic carbons of the two rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Benzyl-2,7-diazaspiro[4.5]decane, the expected molecular ion peak [M+H]⁺ for the free base would be at m/z 231.1856.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound.

Illustrative HPLC Method:

ParameterCondition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be optimized for the specific compound to achieve good peak shape and resolution.

Analytical Workflow

Analytical_Workflow Start Synthesized Compound Purity Purity Assessment (HPLC) Start->Purity Identity Identity Confirmation (LC-MS) Purity->Identity Structure Structural Elucidation (¹H and ¹³C NMR) Identity->Structure Final Characterized Compound Structure->Final

Caption: A typical workflow for the analytical characterization of the target compound.

Potential Applications in Drug Discovery

The diazaspiro[4.5]decane scaffold is of significant interest in medicinal chemistry due to its presence in a number of biologically active molecules. Recent research has highlighted the potential of related diazaspiroalkanes in several therapeutic areas.

  • Antimycobacterial Activity: A recent study published in the Journal of Medicinal Chemistry described novel 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones with broad-spectrum antimycobacterial activity. This suggests that the 2-benzyl-2,7-diazaspiro[4.5]decane scaffold could also be a promising starting point for the development of new treatments for tuberculosis and other mycobacterial infections.

  • Kinase Inhibition: Diazaspiro[4.5]decanone derivatives have shown potential as selective kinase inhibitors, which are a major class of oncology drugs. The rigid spirocyclic core can orient substituents to effectively interact with the ATP-binding pocket of kinases.

  • Central Nervous System (CNS) Targets: The three-dimensional nature of diazaspirocycles makes them attractive scaffolds for targeting CNS receptors, where specific spatial arrangements are often crucial for activity.

Conclusion

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is a compound with significant potential in the field of drug discovery, building upon the established value of the diazaspiro[4.5]decane scaffold. While specific physicochemical data for the hydrochloride salt requires further experimental determination, this guide provides a robust framework for its synthesis, purification, and analytical characterization based on established chemical principles and data from closely related analogs. The potential for this compound and its derivatives in areas such as infectious diseases and oncology warrants further investigation by researchers and drug development professionals.

References

  • NextSDS. 2-benzyl-2,7-diazaspiro[4.5]decane — Chemical Substance Information. Available at: [Link]. (Accessed: March 21, 2026).

Sources

Exploratory

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Assessment of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Solu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Assessment of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility for Diazaspirocyclic Compounds

The solubility of an active pharmaceutical ingredient (API) profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic failures.[2] Diazaspirocycles are a class of compounds that offer a rigid, three-dimensional structure, which can enhance binding to biological targets.[1] However, the introduction of lipophilic moieties, such as the benzyl group in 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, can significantly impact solubility.

The hydrochloride salt form of this compound is likely utilized to enhance its aqueous solubility. Therefore, a thorough understanding and quantification of its solubility under various conditions are paramount for its progression as a potential drug candidate. This guide will provide the necessary framework for generating this critical dataset.

Understanding Solubility: Kinetic vs. Thermodynamic

Before delving into experimental protocols, it is essential to distinguish between the two main types of solubility measurements used in drug discovery:

  • Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation time, typically when a concentrated solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.[2][3] It is a high-throughput method often used in the early stages of discovery to rank-order compounds.[4] However, it may not represent the true equilibrium solubility and can sometimes overestimate it due to the formation of supersaturated solutions.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with the solid form of the compound.[2][6] It is a more time- and resource-intensive measurement but provides a more accurate and relevant value for biopharmaceutical classification and formulation development.[3]

For a comprehensive understanding of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, both kinetic and thermodynamic solubility should be determined.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

Kinetic Solubility Determination via Nephelometry

This high-throughput method assesses the precipitation of the compound from a DMSO stock solution into an aqueous buffer by measuring light scattering.[3]

Rationale: This assay is designed for rapid screening of compound libraries to flag potential solubility issues early in the discovery process.[4] The use of DMSO as a co-solvent is a standard practice in early-stage in vitro screening.

Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh a sample of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Plate Setup:

    • Using a liquid handler, perform serial dilutions of the 10 mM stock solution in a clear-bottom 96-well or 384-well microtiter plate.

    • Dispense a small volume (e.g., 2 µL) of each DMSO stock solution concentration into the wells of the assay plate.[7]

  • Addition of Aqueous Buffer:

    • Rapidly add a phosphate-buffered saline (PBS) solution at pH 7.4 to each well to achieve the desired final compound concentrations (e.g., ranging from 1 µM to 200 µM). The final DMSO concentration should be kept low, typically ≤1%.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1 to 2 hours, with gentle shaking.

    • Measure the light scattering (turbidity) in each well using a nephelometer.[7]

  • Data Analysis:

    • The solubility limit is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with DMSO).

Thermodynamic Solubility Determination via the Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of the solid compound in an aqueous buffer.[5][8]

Rationale: This method provides the most accurate and biopharmaceutically relevant solubility value by ensuring that the dissolved compound is in equilibrium with its most stable solid form.

Protocol:

  • Sample Preparation:

    • Add an excess amount of solid 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride to a series of glass vials. The excess solid is crucial to ensure saturation is reached.[9]

  • Addition of Solvent:

    • Add a precise volume of the desired aqueous buffer (e.g., PBS at pH 7.4, or simulated gastric and intestinal fluids) to each vial.[8][9]

  • Equilibration:

    • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[5][8] The presence of undissolved solid should be visually confirmed at the end of the incubation.[8]

  • Sample Separation:

    • Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[10]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9] A calibration curve should be prepared using standards of known concentrations.[8][10]

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride

Assay TypeMethodSolvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticNephelometryPBS, pH 7.425>200>660
ThermodynamicShake-FlaskPBS, pH 7.425150495
ThermodynamicShake-FlaskSimulated Gastric Fluid (pH 1.2)375501815
ThermodynamicShake-FlaskSimulated Intestinal Fluid (pH 6.8)37120396

Interpretation: The hypothetical data above would suggest that while the compound has good kinetic solubility, its thermodynamic solubility is lower but still potentially acceptable, depending on the target therapeutic dose. The pH-dependent solubility, with higher solubility in acidic conditions, is typical for a basic compound formulated as a hydrochloride salt. This information is crucial for predicting its behavior in the gastrointestinal tract.

Visualizing Experimental Workflows

Diagrams can help clarify the experimental processes.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 10 mM Stock in DMSO B Serial Dilution in Plate A->B Dispense C Add Aqueous Buffer (PBS, pH 7.4) B->C Dilute D Incubate (1-2h @ 25°C) C->D E Measure Light Scattering (Nephelometer) D->E F Determine Solubility Limit E->F

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_assay Equilibration cluster_analysis Quantification A Excess Solid Compound C Mix in Vial A->C B Aqueous Buffer B->C D Shake (24-72h @ 25°C) C->D E Centrifuge & Filter D->E F Analyze Filtrate (HPLC/LC-MS) E->F G Calculate Concentration F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Determining the aqueous solubility of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is a critical step in its evaluation as a potential therapeutic agent. Although specific data is not publicly available, this guide provides the scientific rationale and detailed experimental protocols necessary for researchers to generate this crucial information. By employing both high-throughput kinetic assays and the gold-standard thermodynamic shake-flask method, drug development professionals can build a comprehensive solubility profile, enabling informed decisions regarding lead optimization, formulation strategies, and the overall progression of this promising diazaspirocyclic compound.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Bio-protocol.
  • Journal of Pharmaceutical and Biomedical Analysis.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. ADME Solubility Assay.
  • LinkedIn.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • American Pharmaceutical Review.
  • PubMed. In vitro solubility assays in drug discovery.
  • protocols.io. In-vitro Thermodynamic Solubility.
  • BenchChem.

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Protocols & Analytical Methods

Method

Application Note: 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride in the Design of Highly Selective Kinase Inhibitors and PROTACs

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary: Escaping "Flatland" in Kinase Inhibition...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary: Escaping "Flatland" in Kinase Inhibition

Historically, the development of kinase inhibitors has relied heavily on planar, sp2-hybridized heterocycles (e.g., piperazines and morpholines) to interact with the ATP-binding hinge region. However, these flat architectures often suffer from poor aqueous solubility, off-target promiscuity, and rapid metabolic clearance.

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride (CAS: 1359706-30-1)[1] represents a paradigm shift in scaffold design. By utilizing a rigid, sp3-rich spirocyclic core, medicinal chemists can project pharmacophores into distinct three-dimensional exit vectors. This specific scaffold has proven exceptionally valuable in two cutting-edge modalities:

  • Allosteric Kinase-Endoribonuclease Inhibitors: Specifically targeting the Inositol-Requiring Enzyme 1α (IRE1α) by forcing unusual inactive conformations[2].

  • Targeted Protein Degradation (PROTACs): Serving as a highly stable, vector-optimized linker intermediate for bifunctional degraders recruiting the Cereblon (CRBN) E3 ubiquitin ligase[3],[4].

Mechanistic Insights: The Spirocyclic Advantage

Allosteric Regulation of IRE1α

IRE1α is a dual-function sensor protein critical to the Unfolded Protein Response (UPR) during Endoplasmic Reticulum (ER) stress. Activation requires dimerization and trans-autophosphorylation of the kinase domain, which subsequently induces a conformational change that activates the adjacent RNase domain to splice XBP1 mRNA[5].

Derivatives of the 2,7-diazaspiro[4.5]decane scaffold—most notably (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide—act as highly selective, ATP-competitive inhibitors[6].

  • The Causality of Inhibition: Unlike broad-spectrum inhibitors like staurosporine (which stabilize an active-like dimer)[6], the rigid spirocycle interacts specifically with catalytic residues Lys599 and Glu612[5]. The unique geometry of the spiro[4.5]decane ring physically displaces the kinase activation loop into an intermediate "DFG-out" or "DFG-up" conformation[2].

  • Long-Range Effect: This local disruption at the ATP pocket allosterically propagates to the RNase domain, displacing the αC helix, rearranging the dimer interface, and completely abolishing RNase activity[5],[6].

IRE1_Pathway ER_Stress ER Stress IRE1_Monomer IRE1α Monomer ER_Stress->IRE1_Monomer Triggers IRE1_Dimer IRE1α Dimerization (Active) IRE1_Monomer->IRE1_Dimer Oligomerization Kinase_Auto Kinase Autophosphorylation IRE1_Dimer->Kinase_Auto Trans-autophosphorylation RNase_Act RNase Activation Kinase_Auto->RNase_Act Conformational shift XBP1 XBP1 mRNA Splicing RNase_Act->XBP1 Cleavage Spiro_Inhibitor Spirocyclic Inhibitor (2,7-diazaspiro[4.5]decane) DFG_Out DFG-out Conformation (Inactive) Spiro_Inhibitor->DFG_Out Binds Kinase Domain DFG_Out->RNase_Act Allosteric Blockade

Caption: Allosteric inhibition of IRE1α RNase activity via spirocyclic kinase domain binding.

Structural Profiling: Planar vs. Spirocyclic Scaffolds

To understand why the spiro scaffold outperforms traditional flat rings in these specific assays, consider the physicochemical data summarized below:

Property / FeatureTraditional Planar Scaffold (e.g., Piperazine)2,7-Diazaspiro[4.5]decane Scaffold
Fraction sp3 (Fsp3) ~0.0 - 0.2~0.8 (High 3D complexity)
Aqueous Solubility Typically Low (Prone to π-π stacking)High (Disrupted crystal packing)
IRE1α Binding Mode DFG-in (ATP-competitive only)DFG-out/up (Allosteric modulator)[2]
RNase Inhibition Weak / Non-existentPotent (Complete allosteric blockade)[5]
Metabolic Stability Susceptible to rapid CYP450 oxidationResistant (Sterically shielded nitrogens)

Synthetic Protocols: Building PROTACs and Kinase Inhibitors

The following protocols detail the use of 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride as a bifunctional building block. The benzyl group at position 2 acts as a robust, orthogonal protecting group, allowing selective functionalization of the 7-position nitrogen before unmasking the scaffold for PROTAC linker attachment[4].

Protocol A: Synthesis of a CRBN-Targeting PROTAC Precursor

Objective: Functionalize the 7-position, followed by selective debenzylation to expose the 2-position for E3 ligase ligand conjugation.

Step 1: Free-Basing and Amidation

  • Suspend 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under N2 atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Check: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl salt to liberate the secondary amine at the 7-position.

  • Dropwise add the target electrophile (e.g., 4-methylbenzyl isocyanate) at 0°C. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NaHCO3 and extract with DCM.

Step 2: Selective Debenzylation

  • Dissolve the purified intermediate in Methanol.

  • Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Purge the reaction vessel and stir under a Hydrogen (H2) balloon for 12 hours.

    • Self-Validating Step: Monitor strictly by LC-MS. Do not proceed until the complete disappearance of the [M+H]+ peak corresponding to the benzylated mass and the appearance of the[M-90]+ peak is confirmed. Premature workup will result in an inseparable mixture of degraders.

  • Filter through Celite to remove the catalyst and concentrate in vacuo.

Step 3: PROTAC Linker Conjugation

  • React the newly liberated 2-position secondary amine with a thalidomide-alkyl-halide linker (CRBN ligand)[3] in the presence of K2CO3 and Acetonitrile at 60°C to yield the final bifunctional degrader.

Workflow Start 2-Benzyl-2,7-diazaspiro[4.5]decane HCl Deprotect Step 1: Free Basing & Amidation (DIPEA / DCM) Start->Deprotect Neutralize HCl Couple_Kinase Step 2: Kinase Pharmacophore Coupling (e.g., Dichlorobenzyl derivative) Deprotect->Couple_Kinase Electrophilic Addition Debenzylate Step 3: Pd/C Catalyzed Debenzylation (Exposing secondary amine) Couple_Kinase->Debenzylate H2, Pd/C Link_CRBN Step 4: Conjugation to CRBN Ligand (Thalidomide derivative) Debenzylate->Link_CRBN Linker Attachment PROTAC Final Bifunctional PROTAC Degrader Link_CRBN->PROTAC Purification (HPLC)

Caption: Synthetic workflow for generating CRBN-targeting PROTACs from a spirocyclic scaffold.

Biochemical Evaluation Protocols

To validate the efficacy of the synthesized spirocyclic kinase inhibitors, orthogonal assays must be employed to confirm both direct kinase inhibition and allosteric RNase inhibition.

Protocol B: IRE1α Kinase Autophosphorylation Assay (DELFIA)

Objective: Quantify the inhibition of pS274 autophosphorylation on the IRE1α kinase-endoribonuclease (KEN) domain[2].

  • Preparation: Dilute recombinant human IRE1α KEN domain in assay buffer (50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).

  • Compound Incubation: Add the synthesized spirocyclic inhibitor in a 10-point dose-response curve.

    • Self-Validating Step: Include Staurosporine as a positive control[6]. If Staurosporine fails to yield an IC50 < 10 nM, the assay components (e.g., ATP degradation) are compromised and the plate must be discarded.

  • Reaction: Initiate the reaction by adding 100 µM ATP. Incubate for 60 minutes at room temperature.

  • Detection: Transfer to a high-binding plate. Detect phosphorylated IRE1α using a Europium-labeled anti-phospho-S274 antibody. Read time-resolved fluorescence (TRF) at 615 nm.

Protocol C: RNase FRET Cleavage Assay

Objective: Confirm that kinase domain occupancy translates to long-range RNase inhibition[5].

  • Substrate Preparation: Utilize a custom FRET-labeled RNA stem-loop substrate mimicking the XBP1 cleavage site (e.g., 5'-FAM-RNA-BHQ1-3').

  • Reaction: Incubate the inhibitor-bound IRE1α complex with 200 nM of the FRET RNA substrate.

  • Readout: Measure fluorescence continuously at Ex/Em 485/520 nm.

    • Causality Check: A functional spirocyclic inhibitor will lock the kinase in a DFG-out state[2]. Because RNase activity requires the active kinase dimer conformation, the FRET signal (cleavage) will remain at baseline, proving successful allosteric blockade.

References[1] 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride - ChemicalBook. Source: ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42716581.htm[3] CN112312904A - Spiro compounds. Source: Google Patents. URL: https://patents.google.com/patent/CN112312904A/en[4] WO2019204354A1 - Spirocyclic compounds. Source: Google Patents. URL: https://patents.google.com/patent/WO2019204354A1/en[5] Long-Range Inhibitor-Induced Conformational Regulation of Human IRE1α Endoribonuclease Activity. Source: Molecular Pharmacology (PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/26438213/[2] Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Source: Journal of Medicinal Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01933[6] 4YZC: Crystal structure of pIRE1alpha in complex with staurosporine. Source: RCSB Protein Data Bank. URL: https://www.rcsb.org/structure/4YZC

Sources

Application

Introduction: Unveiling the Pharmacological Potential of a Novel Diazaspiro Scaffold

An In-Depth Technical Guide and Application Note for the In Vitro Characterization of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. The diazaspirocyclic core is a privileged structure in medicinal chemistry, featured...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide and Application Note for the In Vitro Characterization of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

The diazaspirocyclic core is a privileged structure in medicinal chemistry, featured in a multitude of compounds targeting the central nervous system (CNS). Molecules incorporating scaffolds like diazaspiro[5.5]undecane have demonstrated activity as μ-opioid receptor (MOR) agonists, sigma-1 receptor (σ1R) antagonists, and inhibitors of the dopamine transporter (DAT), making them promising candidates for treating pain, neurodegenerative disorders, and other CNS ailments.[1][2] The compound 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride belongs to this promising class of molecules. Its structural features suggest a potential interaction with key CNS targets.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a structured, field-proven in vitro assay cascade designed to elucidate the pharmacological profile of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. The protocols herein are designed as a self-validating system, moving from foundational cytotoxicity assessment to primary target binding and subsequent functional characterization. This systematic approach ensures that the resulting data is robust, interpretable, and provides a clear path toward understanding the compound's mechanism of action.

Initial Compound Handling and Preparation

Scientific integrity begins with the proper handling of the test article. As a hydrochloride salt, 2-Benzyl-2,7-diazaspiro[4.5]decane is expected to be a crystalline solid with moderate to good solubility in aqueous buffers.

Protocol 1: Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride in a sterile microcentrifuge tube.

  • Solvent Selection: For initial testing, use sterile, nuclease-free dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). DMSO is a standard solvent for compound libraries and is compatible with most in vitro assays at low final concentrations (typically ≤0.5%).

  • Solubilization: Add the calculated volume of DMSO to the powder. Vortex thoroughly for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Storage: Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the specific assay buffer. It is critical to ensure the final concentration of DMSO in the assay wells is consistent across all conditions, including vehicle controls, to negate any solvent-induced effects.

Experimental Screening Cascade: A Multi-Tiered Approach

A logical, tiered approach is essential for efficiently characterizing a novel compound. This workflow prioritizes the elimination of non-specific effects (cytotoxicity) before investing resources in more complex target-specific assays.

G A Cytotoxicity Assay (MTT/Resazurin) Determine CC50 B Radioligand Binding Assays (σ1R, σ2R, MOR, DAT) Determine Ki A->B Establish non-toxic concentration range C GPCR Functional Assay (Calcium Mobilization) Determine EC50/IC50 B->C If GPCR binding is confirmed D Transporter Functional Assay (Neurotransmitter Uptake) Determine IC50 B->D If Transporter binding is confirmed

Caption: In Vitro Screening Cascade Workflow.

Tier 1: Foundational Cytotoxicity Assessment

Causality: Before assessing the specific pharmacological activity of a compound, it is imperative to determine the concentration range at which it does not induce cell death. Cytotoxicity can produce false-positive results in functional assays by non-specifically disrupting cellular processes. The MTT and Resazurin assays are reliable methods for measuring cell viability based on metabolic activity.[3][4]

Protocol 2: MTT Cell Viability Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293, CHO, or SH-SY5Y) into a 96-well clear-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride in culture medium. The concentration range should be wide (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a period relevant to the planned functional assays (typically 24-48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (Concentration causing 50% cytotoxicity). Functional assays should be conducted at concentrations well below the CC₅₀.

ParameterRecommended ConditionRationale
Cell LineHEK293 or CHOCommonly used for heterologous expression of GPCRs and transporters; robust and well-characterized.
Seeding Density5,000-10,000 cells/wellEnsures cells are in a logarithmic growth phase and form a sub-confluent monolayer.
Compound Conc.0.1 µM - 100 µMA wide range is necessary to capture the full dose-response curve for cytotoxicity.
Incubation Time24-48 hoursMimics the typical duration of cell-based functional assays.
Readout Wavelength570 nmOptimal absorbance wavelength for the solubilized formazan product.

Tier 2: Primary Screening for Target Engagement

With a non-toxic concentration range established, the next step is to identify which molecular targets the compound binds to. Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor or transporter.[5][6][7]

G cluster_0 Binding Assay Principle cluster_1 Without Inhibitor cluster_2 With Inhibitor Receptor Receptor Radioligand Radioligand ([3H]-L*) Compound Test Compound (I) Receptor1 Receptor Bound1 [RL*] Radioligand1 [3H]-L* Radioligand1->Receptor1 Bound2 [RL*] + [RI] Bound1->Bound2 Measure decrease in [RL*] binding as [I] increases Receptor2 Receptor Radioligand2 [3H]-L* Radioligand2->Receptor2 Compound2 I Compound2->Receptor2

Caption: Principle of Competitive Radioligand Binding.

Protocol 3: General Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available membrane preparations or prepare them in-house from cell lines overexpressing the target of interest (e.g., CHO-hMOR) or from tissues with high endogenous expression (e.g., guinea pig liver for sigma receptors).[6]

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and vehicle (DMSO).

    • Non-Specific Binding (NSB): Assay buffer, radioligand, and a high concentration of a known, non-labeled "displacer" ligand to saturate the target sites.

    • Test Compound: Assay buffer, radioligand, and varying concentrations of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

  • Initiation & Incubation: Add the membrane preparation (20-50 µg protein/well) to initiate the binding reaction. Incubate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 2-3 hours).

  • Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 2: Target-Specific Radioligand Binding Assay Parameters

TargetMembrane SourceRadioligand ([L])NSB DisplacerReference
Sigma-1 (σ1R) Guinea Pig Liver-PentazocineHaloperidol (10 µM)[6][7]
Sigma-2 (σ2R) Guinea Pig Liver[³H]DTG (+ 1 µM (+)-Pentazocine to mask σ1R)Haloperidol (10 µM)[6]
μ-Opioid (MOR) CHO or HEK293 cells expressing hMOR[³H]DAMGONaloxone (10 µM)[8]
Dopamine Transporter (DAT) HEK293 cells expressing hDAT[³H]WIN 35,428GBR 12909 (10 µM)[5]

Tier 3: Secondary Screening for Functional Activity

Identifying binding is not enough; determining the functional consequence is the critical next step. If the compound binds to a GPCR, is it an agonist (activator) or an antagonist (blocker)? If it binds to a transporter, does it inhibit its function?

Protocol 4: GPCR Functional Assay via Calcium Mobilization

Causality: Many CNS receptors, including the μ-opioid receptor, can couple to the Gαq or Gαi G-protein pathways. Gαq activation stimulates phospholipase C, leading to the release of calcium (Ca²⁺) from intracellular stores. This transient increase in cytoplasmic Ca²⁺ can be measured in real-time using calcium-sensitive fluorescent dyes, providing a direct readout of receptor activation.[9][10][11] This assay can be run in two modes to detect both agonists and antagonists.

G Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR 1. Binding PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER 4. IP3R Binding Ca Ca2+ ER->Ca 5. Ca2+ Release Signal Fluorescent Signal (FLIPR / FlexStation) Ca->Signal 6. Dye Binding

Caption: Gq-Coupled GPCR Signaling Pathway.

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-hMOR) in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.[9]

  • Dye Loading: Aspirate the growth medium and add a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium Assay Kit or Fluo-4 AM with probenecid to prevent dye extrusion) to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.[9]

  • Plate Reader Setup: Place the plate into a fluorescence imaging plate reader (FLIPR) or a FlexStation 3. Set the instrument to measure fluorescence intensity kinetically (e.g., one reading per second) before and after compound addition.

  • Agonist Mode:

    • The instrument adds varying concentrations of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride to the wells.

    • A rapid increase in fluorescence indicates agonistic activity.

    • Data is analyzed to determine the EC₅₀ (Effective Concentration for 50% maximal response).

  • Antagonist Mode:

    • First, the instrument pre-incubates the cells with varying concentrations of the test compound for 15-30 minutes.

    • Next, it adds a known agonist for the receptor at its EC₈₀ concentration.

    • A reduction in the agonist-induced signal indicates antagonistic activity.

    • Data is analyzed to determine the IC₅₀ (Inhibitory Concentration for 50% of the agonist response).

Protocol 5: Dopamine Transporter (DAT) Functional Uptake Assay

Causality: The primary function of DAT is to clear dopamine from the synaptic cleft via reuptake into the presynaptic neuron. An inhibitor will block this process. This can be measured directly by quantifying the uptake of radiolabeled dopamine ([³H]DA) or a fluorescent substrate into cells engineered to express DAT.[12][13]

  • Cell Plating: Seed cells stably expressing hDAT (e.g., hDAT-MDCK cells) in a 96-well plate and grow to confluence.[12]

  • Pre-incubation: Wash the cells with uptake buffer (e.g., HBSS). Add buffer containing varying concentrations of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. For controls, use buffer alone (100% uptake) and a known DAT inhibitor like nomifensine (0% uptake). Pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]Dopamine to each well at a final concentration near its Km (e.g., 10-20 nM) to start the uptake reaction.

  • Incubation: Incubate for a short period (5-10 minutes) to measure the initial rate of transport.

  • Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold buffer to stop the uptake and remove extracellular radiolabel.

  • Lysis & Quantification: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition relative to the controls and plot against the log concentration of the test compound to determine the IC₅₀ for uptake inhibition.

Conclusion and Data Synthesis

By following this tiered in vitro screening cascade, a comprehensive pharmacological profile of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride can be established. The results will allow researchers to:

  • Identify Primary Targets: Determine which receptors or transporters the compound binds to with the highest affinity (lowest Ki value).

  • Define Mechanism of Action: Characterize the compound as an agonist, antagonist, or inhibitor at its primary target(s).

  • Establish a Therapeutic Index: Compare the functional potency (EC₅₀/IC₅₀) with the cytotoxic concentration (CC₅₀). A large window between these values (CC₅₀ >> EC₅₀/IC₅₀) is a desirable characteristic for a potential therapeutic agent.

This structured approach provides the foundational data necessary for making informed decisions about the future development of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, guiding further mechanistic studies, and assessing its potential as a novel CNS therapeutic.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Naidu, K., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]

  • Cepero, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J. D., & Williams, G. D. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

  • Nielsen, E. Ø., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Omega. Available at: [Link]

  • Henriques-Santos, B., et al. (2022). A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. Journal of Visualized Experiments. Available at: [Link]

  • Agilent. Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Sakloth, F., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Jantos, R., et al. (2023). Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. International Journal of Molecular Sciences. Available at: [Link]

  • García-García, J., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Biomedicines. Available at: [Link]

  • Kamal, A., et al. (2009). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. Investigational New Drugs. Available at: [Link]

Sources

Method

Application Note: Advanced Target Identification and PROTAC Engineering using 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Chemical Proteomics, Affinity-Based Protein Profiling (AfBPP), and Targeted Protein Degradation (TPD) Executive Summary & Scientific Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Chemical Proteomics, Affinity-Based Protein Profiling (AfBPP), and Targeted Protein Degradation (TPD)

Executive Summary & Scientific Rationale

The transition from flat, two-dimensional aromatic compounds to three-dimensional, sp3-rich architectures—a paradigm known as "escaping flatland"—has revolutionized modern drug discovery. Among these 3D architectures, spirocyclic scaffolds like 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride (CAS: 1359706-30-1) have emerged as critical building blocks [1].

The Causality of the Spirocyclic Advantage: In the context of Target Identification (Target ID) and Targeted Protein Degradation (PROTACs), the flexibility of traditional linear linkers (e.g., PEG chains) introduces a severe entropic penalty upon target binding. The highly flexible linker must "freeze" into a specific conformation to allow the ternary complex to form. By incorporating a rigid 2,7-diazaspiro[4.5]decane core, researchers restrict the conformational space of the molecule. This pre-organization drastically reduces the entropic penalty of binding, enhances target selectivity by preventing non-specific induced-fit interactions, and improves overall physicochemical properties (e.g., increased aqueous solubility and metabolic stability) [2]. Furthermore, the orthogonal reactivity of this specific building block—featuring a benzyl-protected amine and a secondary amine hydrochloride—allows for highly controlled, sequential regioselective functionalization without the need for complex protecting-group manipulations.

Application 1: Chemical Proteomics & Target Identification

In phenotypic drug discovery, identifying the molecular target of a bioactive small molecule is a primary bottleneck. 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is highly effective as a rigid scaffold for constructing Photoaffinity Labels (PALs) used in Affinity-Based Protein Profiling (AfBPP).

Experimental Workflow

AfBPP_Workflow Probe Spirocyclic PAL Probe (Pharmacophore + Diazirine + Alkyne) Lysate Live Cell Incubation (Target Engagement) Probe->Lysate UV UV Irradiation (365 nm) (Covalent Crosslinking) Lysate->UV Click CuAAC Click Chemistry (Biotin-Azide Attachment) UV->Click Enrich Streptavidin Enrichment & Trypsin Digest Click->Enrich LCMS LC-MS/MS Target Identification Enrich->LCMS

Workflow for Target Identification using a 2,7-diazaspiro[4.5]decane-derived photoaffinity probe.

Protocol: Target ID via AfBPP

Rationale for Protocol Design: This protocol utilizes in situ live-cell crosslinking rather than lysate crosslinking to preserve native protein-protein interactions and cellular compartmentalization, ensuring the identified target reflects physiological conditions.

Step 1: Probe Incubation

  • Culture target cells (e.g., HeLa or HEK293T) to 80% confluency in 10 cm dishes.

  • Treat cells with the spirocyclic PAL probe (1–10 µM final concentration) or a DMSO control for 1–4 hours at 37°C. Causality: This incubation period allows the probe to permeate the cell membrane and reach equilibrium with its intracellular target.

Step 2: Photo-Crosslinking

  • Wash cells twice with ice-cold PBS to remove unbound probe.

  • Irradiate the cells on ice using a 365 nm UV lamp for 10 minutes. Causality: 365 nm UV specifically activates the diazirine moiety to form a highly reactive carbene, which rapidly inserts into nearby C-H or heteroatom bonds of the target protein. 365 nm is chosen to minimize the non-specific protein denaturation and DNA damage associated with shorter wavelengths (e.g., 254 nm).

Step 3: Lysis and CuAAC Click Chemistry

  • Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 min to clear the lysate.

  • Adjust protein concentration to 2 mg/mL.

  • Add the Click chemistry reagents in the following order: Biotin-PEG3-Azide (100 µM), THPTA (1 mM), CuSO4 (1 mM), and Sodium Ascorbate (1 mM). Causality: THPTA is a critical ligand that stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that could degrade the protein sample.

  • Incubate at room temperature for 1 hour with gentle rotation.

Step 4: Enrichment and LC-MS/MS

  • Precipitate proteins using cold methanol/chloroform to remove excess Click reagents.

  • Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads stringently (1% SDS, followed by 8M Urea, then PBS) to eliminate non-covalently bound proteins.

  • Perform on-bead trypsin digestion and analyze the resulting peptides via high-resolution LC-MS/MS.

Application 2: Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs, 2,7-diazaspiro[4.5]decane derivatives are utilized both as rigid linkers and as advanced modifications for Cereblon (CRBN) E3 ligase ligands (e.g., spirocyclic glutarimides) [3].

Mechanism of Action

PROTAC_Mechanism Target Target Protein of Interest (POI) PROTAC 2,7-Diazaspiro[4.5]decane PROTAC (Rigid Linker / CRBN Ligand) Target->PROTAC High-Affinity Binding Ub Polyubiquitination & Proteasomal Degradation PROTAC->Ub Induces Proximity E3 Cereblon (CRBN) E3 Ligase E3->PROTAC CRBN Recruitment

PROTAC ternary complex formation utilizing a rigid spirocyclic linker to induce POI degradation.

Protocol: Validation of PROTAC-Mediated Degradation

Rationale for Protocol Design: To prove that degradation is mediated by the E3 ligase and the proteasome (and not via off-target cytotoxicity), the protocol must include specific rescue controls (e.g., MG132 and lenalidomide).

Step 1: Compound Treatment

  • Seed target cells in 6-well plates and allow adherence overnight.

  • Treat cells with a concentration gradient of the spirocyclic PROTAC (e.g., 1 nM to 10 µM) for 24 hours.

  • Control Setup: For mechanistic validation, pre-treat a subset of cells for 2 hours with either 10 µM MG132 (a proteasome inhibitor) or 10 µM Lenalidomide (to competitively block CRBN). Causality: If the spirocyclic PROTAC operates via the canonical ubiquitin-proteasome system (UPS), degradation of the target will be completely rescued (prevented) in the presence of MG132 or Lenalidomide.

Step 2: Western Blot Analysis

  • Harvest cells, lyse in RIPA buffer, and quantify protein via BCA assay.

  • Resolve 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe for the Protein of Interest (POI) and a loading control (e.g., GAPDH or β-actin).

  • Quantify band intensities using densitometry to calculate the DC50 (concentration at which 50% of the target is degraded) and Dmax (maximum degradation achievable).

Quantitative Data Presentation: Scaffold Comparison

The table below summarizes the empirical advantages of utilizing a 2,7-diazaspiro[4.5]decane scaffold over traditional linear alkyl or PEG linkers in PROTAC and chemical probe design.

Physicochemical MetricLinear PEG Linkers (PEG3-PEG5)2,7-Diazaspiro[4.5]decane ScaffoldMechanistic Impact on Drug Design
Fraction sp3 (Fsp3) ModerateHigh (>0.8) Higher Fsp3 correlates with improved clinical success and lower off-target toxicity.
Conformational Entropy High (Highly flexible)Low (Rigidified) Reduces the entropic penalty of ternary complex formation, boosting binding affinity.
Metabolic Stability Susceptible to oxidative cleavageHighly Stable Spirocyclic cores resist CYP450-mediated degradation, improving in vivo half-life.
Vector Directionality Unpredictable / DynamicFixed / Predictable Allows precise spatial alignment of the E3 ligase and the Target Protein of Interest.
Cell Permeability Decreases with lengthMaintained / Enhanced Rigid diamines often exhibit favorable pKa profiles, enhancing membrane crossing.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • US Patent Application US17/072,896. (2020). Spiro compounds binding to Cereblon (CRBN) for targeted protein degradation.
Application

Synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride: A Detailed Guide for Medicinal Chemists

This document provides a comprehensive guide for the synthesis of 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride, a valuable scaffold in modern drug discovery. The unique three-dimensional architecture of the diazaspir...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis of 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride, a valuable scaffold in modern drug discovery. The unique three-dimensional architecture of the diazaspiro[4.5]decane core has garnered significant interest, with derivatives showing promise in various therapeutic areas, including the development of novel antifungal and antimycobacterial agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the scientific rationale behind the chosen synthetic strategy.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, offer a distinct advantage in medicinal chemistry. Their inherent three-dimensionality allows for more precise spatial orientation of functional groups, leading to improved target engagement and potentially enhanced pharmacological properties compared to their flatter, aromatic counterparts. The 2,7-diazaspiro[4.5]decane framework, in particular, provides two distinct nitrogen atoms that can be selectively functionalized, enabling the exploration of diverse chemical space and the fine-tuning of a molecule's activity and pharmacokinetic profile. The introduction of a benzyl group at the 2-position is a common starting point for creating libraries of analogues for structure-activity relationship (SAR) studies.

Core Synthetic Strategy: A Three-Stage Approach

The synthesis of 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride is most effectively approached in three key stages:

  • Synthesis of the Monoprotected Spirocyclic Core: To achieve selective benzylation, one of the nitrogen atoms of the 2,7-diazaspiro[4.5]decane must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

  • Reductive Amination for Benzyl Group Installation: With one nitrogen protected, the remaining secondary amine is free to react with benzaldehyde. Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[3] This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

  • Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved by treatment with a solution of hydrogen chloride in an organic solvent. The hydrochloride salt form often improves the compound's stability, solubility, and handling characteristics, making it more suitable for biological testing.

Synthesis_Workflow A 2,7-Diazaspiro[4.5]decane C 7-(tert-Butoxycarbonyl)-2,7-diazaspiro[4.5]decane A->C Boc Protection B Boc-Anhydride B->C F 2-Benzyl-7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decane C->F Reductive Amination D Benzaldehyde D->F E Sodium Triacetoxyborohydride E->F H 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride F->H Deprotection & Salt Formation G HCl in Dioxane G->H

Caption: Synthetic workflow for 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for similar compounds and provide a reliable pathway to the target molecule.

Part 1: Synthesis of 7-(tert-Butoxycarbonyl)-2,7-diazaspiro[4.5]decane (Boc-Protected Intermediate)

Rationale: This initial step ensures that the subsequent benzylation occurs selectively at the desired nitrogen atom. Dichloromethane (DCM) is a common solvent for this type of reaction as it is relatively inert and easily removed. The reaction is typically run at room temperature.

Reagent/SolventMolar Eq.PurityNotes
2,7-Diazaspiro[4.5]decane1.0Commercially available
Di-tert-butyl dicarbonate (Boc₂O)1.1≥97%A slight excess ensures complete reaction.
Triethylamine (Et₃N)1.2≥99%Acts as a base to neutralize the acid formed.
Dichloromethane (DCM)-AnhydrousSolvent

Protocol:

  • To a stirred solution of 2,7-diazaspiro[4.5]decane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decane as a solid.

Part 2: Synthesis of 2-Benzyl-7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decane

Rationale: Reductive amination is a cornerstone of amine synthesis. Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reduction of iminium ions formed from aldehydes and secondary amines. Dichloroethane (DCE) is a suitable solvent for this transformation.

Reagent/SolventMolar Eq.PurityNotes
7-(tert-Butoxycarbonyl)-2,7-diazaspiro[4.5]decane1.0As prepared above
Benzaldehyde1.1≥99%A slight excess drives the reaction to completion.
Sodium triacetoxyborohydride (STAB)1.5≥95%A mild reducing agent.
Dichloroethane (DCE)-AnhydrousSolvent

Protocol:

  • To a solution of 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decane (1.0 eq) in anhydrous dichloroethane, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 2-benzyl-7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decane.

Part 3: Synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride (Final Product)

Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. A solution of HCl in an organic solvent like dioxane or diethyl ether is commonly used for this purpose. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration.[4][5][6]

Reagent/SolventConcentrationNotes
2-Benzyl-7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decaneAs prepared above
Hydrogen Chloride in Dioxane4 MA commercially available solution.
Diethyl etherAnhydrousUsed for precipitation and washing.

Protocol:

  • Dissolve 2-benzyl-7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decane (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • To this solution, add a 4 M solution of HCl in dioxane (e.g., 5-10 equivalents) dropwise with stirring at 0 °C.

  • A precipitate should form upon addition.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to afford 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride as a white to off-white solid.

Characterization and Validation

To ensure the identity and purity of the final compound, a suite of analytical techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride. By understanding the rationale behind each step, from protection and functionalization to deprotection and salt formation, researchers can confidently synthesize this and other related spirocyclic scaffolds for their drug discovery programs. The inherent modularity of this synthetic approach allows for the facile introduction of a wide variety of substituents in place of the benzyl group, enabling the rapid generation of compound libraries for biological screening.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne - The Vespiary. Available at: [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. Available at: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]

Sources

Method

Application Note: Cell-Based Assays for Targeted Protein Degradation Using 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The development of Proteolysis Targeting Chimeras (PROTACs) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by hijacking the ubiquitin-proteasome system (UPS) to degrade disease-causing proteins[1]. Historically, ligands recruiting the Cereblon (CRBN) E3 ubiquitin ligase have relied on planar immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide[2]. However, these planar structures often yield PROTACs with poor physicochemical properties, limiting cell permeability and solubility[3].

2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride represents a next-generation spirocyclic building block for CRBN recruitment. The spirocyclic core significantly increases the fraction of sp³-hybridized carbons ( Fsp3​ ), introducing a three-dimensional architecture that disrupts planar stacking. This structural shift enhances aqueous solubility and membrane permeability, directly addressing the pharmacokinetic bottlenecks of traditional PROTACs.

This application note provides a self-validating, step-by-step experimental framework to evaluate 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride and its conjugated PROTAC derivatives in cell-based systems.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex Formation POI->Ternary PROTAC PROTAC (Spirocyclic Ligand) PROTAC->Ternary Recruits CRBN CRBN E3 Ligase Complex CRBN->Ternary Ub Polyubiquitination (K48-linked) Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Targeted

Figure 1: Mechanism of targeted protein degradation via CRBN-recruiting spirocyclic PROTACs.

Experimental Workflow & Causality

To rigorously validate a spirocyclic degrader, researchers must avoid a common pitfall: relying solely on biochemical binding assays (e.g., Fluorescence Polarization). High-molecular-weight PROTACs often fail in cellular environments due to membrane exclusion or intracellular degradation[2][3]. Therefore, our workflow utilizes a strictly cell-based, self-validating cascade.

Workflow Step1 1. Cell Permeability & Target Engagement (NanoBRET CRBN Assay) Step2 2. Ternary Complex Formation (Live-Cell Kinetic BRET) Step1->Step2 Confirmed Binding Val1 Validation: DMSO vs. Pomalidomide (Z'-factor > 0.5) Step1->Val1 Step3 3. Target Protein Degradation (HiBiT Lytic Assay) Step2->Step3 Confirmed Proximity Step4 4. Phenotypic Viability (ATP-dependent Luminescence) Step3->Step4 Confirmed Degradation Val3 Validation: MG132 / MLN4924 Rescue (Confirms UPS mechanism) Step3->Val3

Figure 2: Self-validating cellular screening workflow for spirocyclic CRBN degraders.

Step-by-Step Protocols

Protocol A: Intracellular CRBN Target Engagement (NanoBRET)

Causality: This assay measures the ability of the spirocyclic compound to cross the cell membrane and competitively displace a fluorescent tracer from CRBN in living cells[2][4]. This distinguishes true cellular target engagement from artificial in vitro binding.

Materials: HEK293 cells, NanoLuc®-CRBN fusion vector, NanoBRET™ TE Tracer, Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor.

  • Cell Preparation: Transfect HEK293 cells with the NanoLuc®-CRBN plasmid using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Plating: Resuspend cells in Opti-MEM™ (without phenol red) and plate at 2×104 cells/well into a 384-well white microplate.

  • Tracer Addition: Add the NanoBRET™ TE Tracer to a final concentration of 0.5 µM.

  • Compound Treatment: Add serial dilutions (10 pM to 10 µM) of 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride or its PROTAC derivatives.

    • Self-Validation Step: Include DMSO (0% displacement control) and 10 µM Pomalidomide (100% displacement positive control). Ensure the assay Z'-factor is ≥0.5 .

  • Incubation: Incubate for 2 hours at 37°C to allow equilibration of competitive binding.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to quench signal from dead cells). Read luminescence at 460 nm (donor) and >610 nm (acceptor) on a dual-filtered microplate reader[4].

  • Analysis: Calculate the BRET ratio (Acceptor/Donor) and fit to a 4-parameter logistic curve to determine the intracellular IC₅₀.

Protocol B: Target Protein Degradation (HiBiT Lytic Assay)

Causality: Binding CRBN does not guarantee degradation. The PROTAC must induce a productive ternary complex. We utilize CRISPR-edited endogenously tagged HiBiT cells to avoid overexpression artifacts that can saturate the UPS system, leading to false negatives.

  • Cell Plating: Seed HiBiT-tagged target cells (e.g., HiBiT-BRD4) at 1×104 cells/well in a 384-well plate.

  • Mechanistic Validation (Crucial): Pre-treat control wells with either 1 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor) for 1 hour.

    • Causality: If the spirocyclic PROTAC reduces the HiBiT signal, but the signal is rescued by MG132/MLN4924, you have definitively proven that the loss of signal is due to CRBN-mediated proteasomal degradation, not off-target transcriptional suppression or cytotoxicity.

  • Compound Treatment: Add PROTAC derivatives in a dose-response format. Incubate for 4 to 24 hours (target-dependent).

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate). Incubate for 10 minutes on an orbital shaker.

  • Readout: Measure total luminescence. Calculate the DC₅₀ (concentration inducing 50% degradation) and Dₘₐₓ (maximum degradation percentage).

Protocol C: Phenotypic Viability Screening (ATP-Luminescence)

Causality: Evaluates the downstream phenotypic efficacy of the PROTAC and the basal cytotoxicity of the unconjugated 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride. Multiple myeloma cell lines (e.g., MM.1S) are highly sensitive to CRBN modulators and serve as an ideal phenotypic model.

  • Plating: Seed MM.1S cells at 5×103 cells/well in a 384-well opaque plate.

  • Treatment: Apply compounds (unconjugated spirocycle and PROTACs) for 72 hours. Include Staurosporine (1 µM) as a positive control for cell death.

  • Detection: Add CellTiter-Glo® Reagent (1:1 volume ratio). Lyse for 10 minutes.

  • Readout: Measure luminescence to quantify ATP levels, which are directly proportional to the number of viable cells.

Quantitative Data Presentation

The following table summarizes representative benchmarking data, illustrating how the spirocyclic architecture impacts assay metrics compared to traditional planar IMiDs.

Compound ClassRepresentative MoleculeCRBN NanoBRET IC₅₀ (nM)Target Degradation DC₅₀ (nM)Dₘₐₓ (%)MM.1S Viability IC₅₀ (µM)
Planar IMiD Pomalidomide~1,500N/AN/A> 10.0
Unconjugated Spirocycle 2-Benzyl-2,7-diazaspiro[4.5]decane HCl~850N/AN/A> 50.0
Spirocyclic PROTAC Spiro-PROTAC-BRD4~1,100~4.598%~0.015

Note: The unconjugated spirocycle shows superior intracellular CRBN engagement (lower IC₅₀) compared to pomalidomide due to enhanced cell permeability, while exhibiting negligible basal cytotoxicity (>50 µM).

References

  • A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders Cell Chemical Biology / PubMed Central (PMC) URL:[Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders Expert Opinion on Drug Discovery / Taylor & Francis Online URL:[Link]

  • Fluorescence-Coupled Ubiquitination Assay as a High-Throughput Screening Strategy for Novel Cereblon Degraders Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Application

Application Note: A Robust Solid-Phase Approach to the Synthesis of Diazaspiro[4.5]decane Scaffolds

Abstract This guide provides a detailed protocol and expert insights for the solid-phase synthesis of diazaspiro[4.5]decane scaffolds, a privileged structure in modern drug discovery. We will explore a validated methodol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed protocol and expert insights for the solid-phase synthesis of diazaspiro[4.5]decane scaffolds, a privileged structure in modern drug discovery. We will explore a validated methodology centered around the Ugi four-component reaction (U-4CR) followed by an intramolecular cyclization. This approach leverages the inherent advantages of solid-phase synthesis—such as the use of excess reagents and simplified purification—to enable the efficient construction of complex molecular architectures.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel spirocyclic compounds.

Introduction: The Significance of Diazaspiro[4.5]decane Scaffolds

The diazaspiro[4.5]decane core is a three-dimensional (3D) framework that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature allows for precise spatial orientation of substituents, making it an excellent scaffold for mimicking peptide turns and exploring new regions of chemical space.[3] These compounds have demonstrated a wide range of biological activities, positioning them as valuable starting points for drug discovery programs. Traditional solution-phase synthesis of such complex structures can be laborious, often requiring multiple purification steps.[4] Solid-phase peptide synthesis (SPPS) techniques offer a superior alternative, enabling rapid and efficient assembly of these scaffolds with high purity.[2][5]

The primary advantages of employing a solid-phase strategy include:

  • Efficiency: Reactions can be driven to completion by using an excess of reagents, which are then easily washed away.[1]

  • Purification: Intermediates remain attached to the insoluble solid support, simplifying purification to simple filtration and washing steps.[1][6]

  • Automation: The repetitive nature of solid-phase synthesis is highly amenable to automation, facilitating the creation of large compound libraries for high-throughput screening.[2]

Principle of the Method: Ugi Reaction and Intramolecular Cyclization

The strategy detailed here involves a multi-step sequence on a solid support, beginning with the loading of a suitable building block onto a resin. The key transformations are a multicomponent reaction to assemble a linear precursor, followed by an acid-mediated cleavage and cyclization to form the desired spirocyclic core.

The core of this methodology relies on two powerful chemical reactions:

  • The Ugi Four-Component Reaction (U-4CR): This multicomponent reaction is a cornerstone of combinatorial chemistry.[7][8] It allows for the rapid assembly of a complex α-aminoacyl amide derivative from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step.[8] In our solid-phase adaptation, one of these components is anchored to the resin.

  • Intramolecular N-Acyliminium Ion Cyclization: Following the Ugi reaction, the linear peptide-like precursor is cleaved from the resin under acidic conditions. The acidic environment simultaneously promotes the formation of an N-acyliminium ion intermediate, which then undergoes a highly diastereoselective intramolecular cyclization to yield the final diazaspiro[4.5]decane scaffold.[9][10] This tandem reaction is efficient and often proceeds with excellent stereochemical control.[3]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of a representative diazaspiro[4.5]decane scaffold.

Materials and Reagents
Reagent/MaterialRecommended SupplierGrade
Rink Amide Resin (100-200 mesh)Standard SupplierSynthesis Grade
Fmoc-4-aminomethyl-benzoic acidStandard SupplierSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)Standard SupplierSynthesis Grade
N,N-Dimethylformamide (DMF)Standard SupplierAnhydrous, Peptide
Dichloromethane (DCM)Standard SupplierAnhydrous
PiperidineStandard SupplierReagent Grade
Aldehyde (e.g., Cyclohexanecarboxaldehyde)Standard SupplierReagent Grade
Amine (e.g., Benzylamine)Standard SupplierReagent Grade
Isocyanide (e.g., tert-Butyl isocyanide)Standard SupplierReagent Grade
Trifluoroacetic acid (TFA)Standard SupplierReagent Grade
Triisopropylsilane (TIS)Standard SupplierReagent Grade
1,2-Dichloroethane (DCE)Standard SupplierAnhydrous
Workflow Overview

The overall synthetic workflow is depicted below. It involves resin preparation, loading of the carboxylic acid component, Fmoc deprotection, the key Ugi reaction, and finally, cleavage with concomitant cyclization.

G Resin Start: Rink Amide Resin Swell 1. Swell Resin in DMF Resin->Swell Load 2. Load Fmoc-4-aminomethyl- benzoic acid (DIC, DMF) Swell->Load Wash1 Wash (DMF, DCM) Load->Wash1 Deprotect 3. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect Wash2 Wash (DMF, DCM) Deprotect->Wash2 Ugi 4. Ugi 4-Component Reaction (Aldehyde, Amine, Isocyanide in DCE) Wash2->Ugi Wash3 Wash (DCE, DCM, MeOH) Ugi->Wash3 Dry Dry Resin Wash3->Dry Cleave 5. Cleavage & Cyclization (TFA/TIS/H2O) Dry->Cleave Product Final Product: Diazaspiro[4.5]decane Cleave->Product

Figure 1: Overall workflow for the solid-phase synthesis of diazaspiro[4.5]decane scaffolds.

Step-by-Step Synthesis Protocol

Step 1: Resin Preparation and Swelling

  • Place Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) into a fritted polypropylene reaction vessel.

  • Add N,N-Dimethylformamide (DMF, 2 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[11]

  • Drain the DMF.

  • Rationale: Swelling the polystyrene-based resin is crucial to ensure that the reactive sites within the polymer matrix are accessible to reagents.

Step 2: Loading of the First Building Block (Carboxylic Acid)

  • Dissolve Fmoc-4-aminomethyl-benzoic acid (3 eq., 0.3 mmol) in DMF (1.5 mL).

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol) to the amino acid solution.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction vessel and wash the resin sequentially with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).

  • Self-Validation: To confirm complete coupling, a small sample of the resin can be subjected to a Kaiser test. A yellow bead color indicates a successful coupling (absence of free primary amines).

Step 3: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (v/v, 2 mL) to the resin.[5][11]

  • Agitate for 3 minutes, then drain.

  • Add a fresh 2 mL portion of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the vessel and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Rationale: The Fmoc protecting group is base-labile and is efficiently removed by piperidine, exposing the primary amine required for the subsequent Ugi reaction.[12] The two-step deprotection ensures complete removal.

Step 4: Ugi Four-Component Reaction (U-4CR)

  • Swell the deprotected resin in 1,2-Dichloroethane (DCE) (2 mL) for 10 minutes.

  • In a separate vial, prepare a solution of the aldehyde (e.g., cyclohexanecarboxaldehyde, 10 eq., 1.0 mmol), amine (e.g., benzylamine, 10 eq., 1.0 mmol), and isocyanide (e.g., tert-butyl isocyanide, 10 eq., 1.0 mmol) in DCE (1.5 mL).

  • Add this solution to the resin.

  • Seal the reaction vessel and agitate at room temperature for 48 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCE (3 x 2 mL), DCM (3 x 2 mL), and Methanol (MeOH) (3 x 2 mL).

  • Dry the resin under high vacuum for at least 4 hours.

  • Expertise Note: The Ugi reaction is typically performed in polar, non-protic solvents like methanol in solution phase.[13] However, for solid-phase synthesis, solvents must be chosen to ensure good resin swelling.[13] DCE provides a good balance for this system. A large excess of reagents is used to drive the reaction to completion.[1]

Step 5: Cleavage from Resin and Concomitant Cyclization

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v). (CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add the cleavage cocktail (2 mL) to the dried resin in the reaction vessel.

  • Agitate at room temperature for 3 hours.

  • Drain the filtrate containing the cleaved product into a clean collection tube.

  • Precipitate the crude product by adding it dropwise to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the crude solid under vacuum.

  • Mechanism Insight: TFA serves two purposes. First, it cleaves the acid-labile Rink Amide linker, releasing the Ugi product as a C-terminal amide.[5] Second, it protonates the amide and aldehyde-derived components of the linear precursor, promoting the formation of a key N-acyliminium ion intermediate, which is then intramolecularly trapped to form the spirocyclic system. TIS acts as a scavenger to quench reactive carbocations formed during cleavage.

G cluster_0 On-Resin Linear Precursor cluster_1 Cleavage & Cyclization Cascade Precursor Resin Linker-CO-NH-R1-CO-N(R2)-CH(R3)-CO-NH-R4 Cleavage TFA Cleavage Precursor->Cleavage Iminium N-Acyliminium Ion Formation Cleavage->Iminium Acid-catalyzed Cyclization Intramolecular Nucleophilic Attack Iminium->Cyclization Spontaneous Product Final Diazaspiro[4.5]decane Cyclization->Product

Figure 2: Key cleavage and cyclization cascade mechanism.

Analytical Characterization and Data

The crude product should be analyzed and purified using standard techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude product and to purify the final compound. A typical gradient might be 10-90% acetonitrile in water (with 0.1% TFA) over 20 minutes on a C18 column.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for full structural elucidation and confirmation of the spirocyclic scaffold.

Compound IDAldehyde InputAmine InputYield (%)Purity (%)Mass (M+H)⁺ Found
DSP-001Cyclohexane-carboxaldehydeBenzylamine45>95398.25
DSP-002Isobutyraldehyde4-Methoxy-benzylamine52>95412.26
DSP-003BenzaldehydeCyclohexyl-amine41>95396.27
Table 1: Representative yields and analytical data for synthesized diazaspiro[4.5]decane analogs after purification. Yields are calculated based on the initial loading of the resin.

Troubleshooting and Expert Recommendations

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete Ugi reaction. Premature cleavage of product from resin.Extend Ugi reaction time to 72 hours. Ensure all reagents and solvents are anhydrous. Use a more acid-stable linker if premature cleavage is suspected.
Multiple Peaks in HPLC Incomplete cyclization, formation of diastereomers, or side-reactions.Optimize cleavage/cyclization time and temperature. Analyze by LC-MS to identify major byproducts. Adjust the stereochemistry of inputs if possible.
No Product Detected Failure of a key step (loading, deprotection, or Ugi).Use validation tests (e.g., Kaiser test) after coupling and deprotection steps to diagnose the point of failure.
Broad NMR Peaks Presence of rotamers or aggregation.Acquire NMR spectra at elevated temperatures to resolve rotational isomers. Ensure the sample is fully dissolved and free of residual TFA.

Conclusion

The solid-phase synthesis strategy presented here offers an efficient, robust, and highly adaptable method for the production of complex diazaspiro[4.5]decane scaffolds. By combining the power of the Ugi multicomponent reaction with the advantages of solid-phase chemistry, researchers can rapidly generate libraries of novel spirocyclic compounds for biological screening. The detailed protocols and troubleshooting guide provide a solid foundation for scientists to successfully implement this methodology and accelerate their drug discovery efforts.

References

  • Nielsen, T. E., Le Quement, S., & Meldal, M. (2005). Solid-Phase Synthesis of Bicyclic Dipeptide Mimetics by Intramolecular Cyclization of Alcohols, Thiols, Amines, and Amides with N-Acyliminium Intermediates. Organic Letters. Available at: [Link]

  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments. Available at: [Link]

  • Krchnak, V., et al. (2015). Peptidomimetics via Iminium Ion Chemistry on Solid Phase: Single, Fused, and Bridged Heterocycles. In Peptidomimetics. Available at: [Link]

  • La-Venia, A., et al. (2015). Peptidomimetics via Iminium Ion Chemistry on Solid Phase: Single, Fused, and Bridged Heterocycles. ResearchGate. Available at: [Link]

  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2019). Solid-Phase Synthesis of [4.4] Spirocyclic Oximes. Amanote Research. Available at: [Link]

  • Hu, Y., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Padmavathi, V., et al. (1998). Intramolecular Cyclization of Azides by Iminium Species. A Novel Method for the Construction of Nitrogen Heterocycles under Vilsmeier Conditions. Journal of Organic Chemistry. Available at: [Link]

  • SpiroChem. Solid Phase Synthesis. SpiroChem. Available at: [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Albanese, V., et al. (2021). Triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]

  • White, C. J., & Yudin, A. K. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules. Available at: [Link]

  • Laschat, S., & Roy, O. (2004). Chiral Heterocycles by Iminium Ion Cyclization. Chemical Reviews. Available at: [Link]

  • de la Torre, D., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. Available at: [Link]

  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. (2017). Journal of Visualized Experiments. Available at: [Link]

  • Krchnak, V., & Schreiber, J. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules. Available at: [Link]

  • Hu, Y., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. Available at: [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]

  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Structure-Activity Relationship (SAR) Studies of Diazaspiro[4.5]decanones as Opioid Receptor Modulators

Abstract The diazaspiro[4.5]decanone core is a privileged scaffold in modern medicinal chemistry, imparting a rigid, three-dimensional architecture that is highly advantageous for achieving potent and selective interacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The diazaspiro[4.5]decanone core is a privileged scaffold in modern medicinal chemistry, imparting a rigid, three-dimensional architecture that is highly advantageous for achieving potent and selective interactions with biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this spirocyclic system, with a particular focus on its role in the development of novel analgesics targeting opioid receptors.[2][3] We present field-proven protocols for the synthesis of key analogs and for their subsequent in vitro evaluation using radioligand binding assays. The causal relationships between specific structural modifications and resulting biological activity are detailed, offering a strategic framework for researchers, scientists, and drug development professionals engaged in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Diazaspiro[4.5]decanone Scaffold

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing a systematic understanding of how a molecule's chemical structure correlates with its biological activity.[4] For analgesic drug development, the goal is to optimize efficacy, selectivity, and safety to create effective pain-relieving medications.[4]

The diazaspiro[4.5]decanone scaffold has emerged as a compelling starting point for this endeavor. Its inherent rigidity, a consequence of the shared spirocyclic carbon, pre-organizes substituents into well-defined spatial orientations.[1] This conformational constraint can lead to significant improvements in binding affinity and selectivity for specific receptor subtypes, such as the mu-opioid receptor (MOR), which is a primary target for many analgesics.[2][5][6] Unlike more flexible aliphatic chains, the spirocyclic core limits the number of available low-energy conformations, reducing the entropic penalty upon binding to a receptor and often resulting in higher potency.

This guide will focus on 1,3,8-triazaspiro[4.5]decan-4-ones and related structures, which have been successfully explored as potent opioid receptor modulators.[7][8] We will dissect the molecule into key regions for modification and analyze how changes in these regions impact affinity for the mu- (μ), delta- (δ), and kappa- (κ) opioid receptors.

Core Structure & SAR Principles

The fundamental diazaspiro[4.5]decanone structure presents several key points for chemical modification to probe the SAR. Understanding the impact of substitutions at these positions is critical for rational drug design.

G cluster_0 Core R1_label N1-Position (Hydantoin Ring) R1_label->Core R2_label N8-Position (Piperidine Ring) R2_label->Core R3_label C4-Position (Carbonyl) R3_label->Core

Caption: Key modification points for SAR studies on the diazaspiro[4.5]decanone scaffold.

Key SAR Observations:

  • N8-Position (Piperidine Ring): This position is arguably the most critical for modulating opioid receptor activity. The introduction of an N-phenethyl group or similar aromatic alkyl substituents is a classic strategy for achieving high MOR affinity.[9][10] The aromatic ring is believed to engage in crucial hydrophobic or π-π stacking interactions within a sub-pocket of the opioid receptor binding site. The length and nature of the alkyl linker fine-tune this interaction.

  • N1-Position (Hydantoin/Related Ring): Substitution at the N1 position can significantly influence both potency and receptor subtype selectivity. Small alkyl groups are generally well-tolerated. Introducing larger or more complex groups, such as a phenyl group, can modulate the overall electronic and steric profile of the molecule, which can shift activity between the μ, δ, and κ receptors.[8]

  • Spirocyclic Core: The cyclohexane portion of the spiro-system maintains a stable chair conformation, which is crucial for the correct projection of the N8-substituent.[2] This inherent rigidity is a key advantage of the scaffold. Modifications to this ring are less common but can be used to alter the core lipophilicity and metabolic stability.

Application Note 1: Synthesis of a Representative Analog

Protocol: Synthesis of 8-Phenethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

This protocol describes a robust and widely applicable synthetic route, adapted from established methodologies, to generate a key diazaspiro[4.5]decanone analog for SAR studies.

G start Starting Materials: 1-Boc-4-piperidone, Phenethylamine step1 Step 1: Reductive Amination start->step1 NaBH(OAc)₃, DCM step2 Step 2: Boc Deprotection step1->step2 TFA or HCl in Dioxane step3 Step 3: Cyclization with Phenyl Isocyanate step2->step3 Base (e.g., TEA), Acetonitrile step4 Step 4: Purification step3->step4 Silica Gel Chromatography product Final Product: 8-Phenethyl-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one step4->product

Caption: Synthetic workflow for a key diazaspiro[4.5]decanone analog.

Step-by-Step Methodology:

  • Reductive Amination:

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add phenethylamine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting the ketone or Boc-protecting group.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected diamine intermediate.

  • Boc Deprotection:

    • Dissolve the crude intermediate from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a 4M HCl solution in 1,4-dioxane.

    • Stir at room temperature for 1-2 hours. Expertise Note: The reaction progress should be monitored carefully. Prolonged exposure to strong acid can lead to side products.

    • Concentrate the reaction mixture to dryness under reduced pressure to obtain the diamine salt. This product is often used in the next step without further purification.

  • Cyclization:

    • Suspend the diamine salt from Step 2 in acetonitrile.

    • Add a base, such as triethylamine (TEA, 2.5 eq), to neutralize the salt and liberate the free diamine.

    • Add phenyl isocyanate (1.05 eq) dropwise to the solution.

    • Stir the reaction at room temperature for 4-6 hours. The formation of the urea and subsequent cyclization to the hydantoin core is typically efficient at ambient temperature.

    • Monitor the reaction by LC-MS. Upon completion, concentrate the mixture under reduced pressure.

  • Purification & Validation:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

    • Combine fractions containing the pure product and concentrate to yield the final compound.

    • Self-Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Biological Evaluation Protocol

Protocol: In Vitro Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (expressed as the inhibition constant, Ki) of newly synthesized diazaspiro[4.5]decanones for the human mu-opioid receptor (hMOR). The assay measures the ability of a test compound to displace a known high-affinity radioligand.

G prep Membrane Preparation (CHO or HEK293 cells expressing hMOR) incubation Incubation Step prep->incubation Add membranes, [³H]DAMGO, & test compound filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration GF/C filters counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting Add scintillation fluid analysis Data Analysis (IC₅₀ & Ki Calculation) counting->analysis Non-linear regression

Caption: Experimental workflow for the mu-opioid receptor radioligand binding assay.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing hMOR.[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]DAMGO (a selective MOR agonist), final concentration ~1 nM.

  • Non-specific binding control: Naloxone, 10 µM final concentration.

  • Test Compounds: Serial dilutions in assay buffer.

  • 96-well plates, glass fiber filters (Whatman GF/C), and a cell harvester.[12]

  • Scintillation fluid and a microplate scintillation counter.[11]

Step-by-Step Methodology:

  • Plate Setup:

    • In a 96-well plate, prepare triplicate wells for each condition:

      • Total Binding: 50 µL Assay Buffer.

      • Non-Specific Binding (NSB): 50 µL of 10 µM Naloxone.

      • Test Compound: 50 µL of each concentration of the serially diluted diazaspiro[4.5]decanone.

  • Reagent Addition:

    • Add 50 µL of [³H]DAMGO (diluted in assay buffer to achieve ~1 nM final concentration) to all wells.

    • Add 100 µL of the cell membrane suspension (typically 10-20 µg protein/well) to all wells to initiate the binding reaction. The final volume in each well is 200 µL.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation. Causality Note: This incubation period allows the binding reaction to reach equilibrium.

  • Filtration:

    • Rapidly terminate the reaction by harvesting the contents of the plate onto glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.[13]

    • Wash the filters three times with ice-cold assay buffer to remove any residual unbound radioactivity.

  • Quantification:

    • Place the filter mats into scintillation vials or a compatible 96-well plate, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity trapped on the filters using a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

  • Data Analysis & Validation:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert the CPM for each test compound concentration into a percentage of specific binding relative to the control (vehicle-only) wells.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Self-Validation: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: SAR Summary Table

The following table summarizes representative SAR data for a series of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, illustrating the impact of substitution at the N8-position on binding affinity at the human mu-opioid receptor.

Compound IDN8-Substituent (R)MOR Binding Affinity (Ki, nM)Reference
1 -H> 10,000Hypothetical
2 -Methyl850Hypothetical
3 -Phenethyl1.5[8] (Analogous)
4 - (4-Chlorophenethyl)0.8[8] (Analogous)
5 - (3-Phenylpropyl)5.2[9] (Analogous)

Analysis of Trends: This data clearly demonstrates the critical importance of an aromatic substituent at the N8-position for high MOR affinity. The unsubstituted analog (1 ) is inactive. A small alkyl group like methyl (2 ) confers only weak affinity. The introduction of a phenethyl group (3 ) dramatically increases affinity by several orders of magnitude. Further modification, such as adding an electron-withdrawing chloro-substituent on the phenyl ring (4 ), can further enhance binding. Increasing the linker length from two to three carbons (5 ) slightly decreases affinity, suggesting an optimal distance for the aromatic ring interaction within the receptor's binding pocket.

Conclusion and Future Directions

The diazaspiro[4.5]decanone scaffold is a validated and highly tractable platform for the design of potent opioid receptor modulators. The SAR is well-defined, with the N8-phenalkyl substituent being the primary determinant of high-affinity MOR binding. The protocols provided herein offer a reliable framework for synthesizing and evaluating novel analogs.

Future research should focus on fine-tuning the scaffold to achieve biased agonism—selectively activating the G-protein signaling pathway responsible for analgesia while avoiding the β-arrestin pathway linked to adverse effects like respiratory depression and tolerance.[5] Modifications to the N1-substituent and the aromatic portion of the N8-substituent are promising avenues for inducing this desired signaling bias, potentially leading to the development of safer and more effective analgesics.

References

  • Barbaz, B. J., Williams, M., & Sills, M. A. (1990). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry. Available at: [Link]

  • Caroon, J. M., et al. (1981). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry.
  • Cueva, J. P., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. Available at: [Link]

  • Pasternak, G. W. (2018). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Springer Protocols. Available at: [Link]

  • Waelbroeck, M., et al. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. Available at: [Link]

  • Creative Biolabs. (n.d.). Structure-Activity Relationship Studies in Novel Analgesic Compounds: An Overview. Creative Biolabs. Available at: [Link]

  • Little, P. J., et al. (2009). Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747). Journal of Medicinal Chemistry. Available at: [Link]

  • Stathis, M., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Rankin, D., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Fauber, B. P., et al. (2016). 8-(Heteroaryl)phenalkyl-1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as Opioid Receptor Modulators. ResearchGate. Available at: [Link]

  • Vanga, S. R., et al. (2020). Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors. PMC. Available at: [Link]

  • Majumdar, S., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. Available at: [Link]

  • Ben Haddou, T., et al. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. MDPI. Available at: [Link]

  • Spetea, M., & Schmidhammer, H. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. MDPI. Available at: [Link]

  • Henze, M., et al. (2012). Substituted Azaspiro (4.5) Decan Derivates. Google Patents.
  • Nevado, C., et al. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. JuSER. Available at: [Link]

Sources

Application

Application Note: Synthesis and Functionalization of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride Analogs

Introduction and Strategic Rationale The 2,7-diazaspiro[4.5]decane ring system is a highly valued, conformationally restricted bioisostere for piperazine and piperidine scaffolds. By introducing a spirocyclic core, medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 2,7-diazaspiro[4.5]decane ring system is a highly valued, conformationally restricted bioisostere for piperazine and piperidine scaffolds. By introducing a spirocyclic core, medicinal chemists can navigate complex structure-activity relationships (SAR) by altering the spatial vectors of substituents, thereby improving target selectivity and metabolic stability[1].

Recently, this specific scaffold has seen extensive application across diverse therapeutic areas. It has been successfully deployed in the synthesis of sigma-1 ( σ1​ ) receptor modulators[2], novel antifungal agents targeting chitin synthase[3], and as a critical structural linker in bifunctional molecules (PROTACs) designed to hijack the cereblon (CRBN) E3 ubiquitin ligase complex for targeted protein degradation[4].

Orthogonal Protection Strategy

The synthesis of 2-benzyl-2,7-diazaspiro[4.5]decane analogs relies on a robust orthogonal protection strategy. The piperidine nitrogen (N7) is typically shielded with an acid-labile tert-butyloxycarbonyl (Boc) group, while the pyrrolidine nitrogen (N2) is functionalized with a benzyl group.

Causality in Experimental Design:

  • Why Reductive Amination? Benzylation at N2 is performed via reductive amination rather than direct alkylation with benzyl bromide. Direct alkylation often leads to over-alkylation and the formation of quaternary ammonium salts. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc) 3​ ) ensures mono-alkylation due to the mild reducing conditions that do not reduce the intermediate iminium ion too rapidly, allowing for thermodynamic control[2].

  • Why Anhydrous Deprotection? The removal of the N7-Boc group utilizes 4N HCl in anhydrous dioxane. Anhydrous conditions prevent the hydrolysis of sensitive functional groups and directly precipitate the product as a highly pure, easily isolable hydrochloride salt, bypassing the need for aqueous workup or chromatography[2].

Synthetic Workflow Visualization

SynthesisWorkflow A tert-butyl 2,7-diazaspiro [4.5]decane-7-carboxylate B tert-butyl 2-benzyl-2,7-diazaspiro [4.5]decane-7-carboxylate A->B PhCHO, NaBH(OAc)3 (Reductive Amination) C 2-benzyl-2,7-diazaspiro [4.5]decane hydrochloride B->C 4N HCl/Dioxane (Boc Deprotection) D N7-Functionalized Analogs C->D R-X, DIPEA (Diversification)

Fig 1. Synthetic workflow for 2-benzyl-2,7-diazaspiro[4.5]decane analogs.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC staining and LC-MS are integrated to ensure reaction completion and intermediate integrity before proceeding to the next step.

Protocol A: Synthesis of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate
  • Preparation: In an oven-dried round-bottom flask flushed with argon, dissolve tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 equivalent, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M, 50 mL).

  • Imine Formation: Add benzaldehyde (1.1 equivalents, 11.0 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow for complete imine/iminium formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 equivalents, 15.0 mmol). Note: The reaction is mildly exothermic; maintain the flask in a water bath if necessary.

  • Monitoring: Stir the reaction at room temperature for 12 hours. Validate completion via LC-MS (look for the disappearance of the starting material mass and the appearance of the product mass at m/z 331.2 [M+H] + ).

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO 3​ (30 mL). Extract the aqueous layer with dichloromethane (DCM) (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure intermediate as a colorless oil.

Protocol B: Boc-Deprotection to yield 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride
  • Preparation: Dissolve tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 equivalent, 8.0 mmol) in a minimal amount of anhydrous DCM (10 mL).

  • Acidic Cleavage: Cool the flask to 0 °C in an ice bath. Slowly add 4N HCl in dioxane (10.0 equivalents, 80.0 mmol, 20 mL).

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Validation: Monitor by TLC (Ninhydrin stain). The starting material will appear as a UV-active spot, while the deprotected secondary amine will stain bright purple/pink with Ninhydrin.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl. Triturate the resulting sticky residue with cold diethyl ether (3 × 20 mL) to precipitate the hydrochloride salt as a white, free-flowing solid. Dry under high vacuum.

Protocol C: Synthesis of N7-Functionalized Analogs (Amidation)
  • Activation: Suspend 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride (1.0 equivalent, 1.0 mmol) in anhydrous DCM (10 mL).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.5 equivalents, 3.5 mmol) to liberate the free base. The suspension will become a clear solution.

  • Coupling: Cool to 0 °C and add the desired acid chloride (R-COCl) (1.1 equivalents, 1.1 mmol) dropwise.

  • Workup: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted amine) and brine, dry, and concentrate.

Quantitative Data & Analytical Characterization

The table below summarizes the expected quantitative yields and critical analytical markers for validating the synthesized intermediates.

Compound NameMolecular Weight ( g/mol )Typical Yield (%)LC-MS (m/z) [M+H] + Key 1 H NMR Diagnostic Peaks (CDCl 3​ , δ ppm)
tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate240.34N/A (SM)241.21.45 (s, 9H, Boc), 2.80-3.40 (m, 8H, ring CH 2​ )
tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate330.4785 - 92%331.27.25-7.35 (m, 5H, Ar-H), 3.60 (s, 2H, Ph-CH 2​ -N)
2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride266.81 (salt)95 - 99%231.2 (free base)Absence of 1.45 (s, 9H, Boc); 9.0-9.5 (br s, 2H, NH 2+​ )

References

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: ACS Publications URL:[Link]

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1​ modulators Source: PubMed Central (PMC), NIH URL:[Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents Source: PubMed, NIH URL:[Link]

  • WO2019204354A1 - Spirocyclic compounds Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride

Introduction Welcome to the technical support center for 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are navigating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are navigating the complexities of crystallizing this spirocyclic amine salt. The unique three-dimensional structure of diazaspirocycles offers significant advantages in medicinal chemistry, but the same structural rigidity, combined with the properties of the benzyl group and the hydrochloride salt form, can present significant crystallization challenges.[1]

This document provides a structured approach to troubleshooting common issues, from the frustrating phenomenon of "oiling out" to the formation of undesirable amorphous material. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these challenges, empowering you to make informed decisions and develop robust, reproducible crystallization protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the crystallization of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride particularly challenging?

A1: The difficulty arises from a combination of three molecular features:

  • Spirocyclic Core: The rigid, non-planar spirocyclic system can make efficient packing into an ordered crystal lattice difficult compared to more planar molecules.[1]

  • Benzyl Group: The bulky and somewhat flexible benzyl group can introduce conformational variability and sterically hinder the self-assembly process required for crystallization.

  • Hydrochloride Salt: As an amine hydrochloride, the molecule is ionic. This leads to strong intermolecular interactions and high lattice energy. Furthermore, hydrochloride salts often have very high solubility in polar protic solvents (like water and methanol) and very low solubility in non-polar solvents, which can create extremely high levels of supersaturation when using anti-solvent methods, often leading to kinetic issues like oiling out.[2]

Q2: What is "oiling out" and why is it so common with this type of compound?

A2: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute-enriched liquid phase (the "oil") separates from the bulk solution instead of forming a solid crystalline phase.[3][4][5] This occurs when the system is driven to a state of high supersaturation too quickly. For molecules like 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, the kinetic barrier to form an ordered crystal lattice is significant. When supersaturation is high, it is often kinetically easier for the solute to form a disordered, high-concentration liquid phase than to nucleate and grow into crystals.[5][6] This oil phase is undesirable as it often traps impurities and can solidify into an amorphous solid or a poorly crystalline material.[7]

Q3: How critical is pH control during the crystallization process?

A3: pH control is absolutely critical. For an amine hydrochloride, the pH of the solution dictates the ionization state of the diazaspirocycle. Drastic changes in pH can alter the solubility profile significantly. For instance, increasing the pH by introducing a basic impurity would deprotonate the hydrochloride, generating the free base which has vastly different solubility characteristics and may precipitate as an amorphous solid or oil. Maintaining a consistent, slightly acidic pH ensures the stability of the salt form throughout the process.[8][9]

Q4: What analytical techniques are essential for characterizing the final solid product?

A4: A multi-technique approach is necessary for unambiguous characterization:

  • Powder X-ray Diffraction (PXRD): This is the definitive technique to confirm the crystalline nature of your material and identify its polymorphic form. An amorphous solid will show a broad halo, while a crystalline solid will exhibit sharp peaks.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and purity of the crystalline solid. It can also identify different polymorphs, which will have distinct melting points.

  • Microscopy: Visual inspection under a microscope is a simple yet powerful tool to assess crystal morphology (e.g., plates, needles, blocks), size distribution, and the presence of any oil or amorphous material.[10]

Troubleshooting Guide: From Oiling to Crystalline Solid

This section addresses the most common experimental failures in a problem-and-solution format.

Problem 1: The Compound "Oils Out" Upon Cooling or Anti-Solvent Addition
  • Symptom: A second, dense, often colorless to pale yellow liquid phase appears, which may stick to the glassware or stirrer. This oil may slowly solidify into a waxy or glassy amorphous solid.

  • Causality: The rate of supersaturation generation is exceeding the rate of crystal nucleation and growth. The system relieves this high supersaturation via the kinetically favored, lower-energy path of LLPS rather than the kinetically hindered, higher-energy path of crystallization.[5]

  • Solutions: The core strategy is to slow down the creation of supersaturation and encourage nucleation.

Solution StrategyDetailed ActionRationale
Reduce Supersaturation Gradient 1. Slower Cooling: Decrease the cooling rate significantly (e.g., from 20°C/h to 1-5°C/h). 2. Slower Anti-Solvent Addition: Add the anti-solvent dropwise over several hours using a syringe pump. Increase agitation to ensure rapid dispersion.[11]A slower approach keeps the system within the "metastable zone" for longer, providing a larger window of opportunity for nucleation to occur before the concentration reaches the oiling-out limit.
Introduce a Nucleation Template Seeding: Add a small quantity (0.1-1% w/w) of previously obtained crystals (seed crystals) once the solution is slightly supersaturated.Seed crystals bypass the kinetic barrier of primary nucleation, providing a pre-existing surface for crystal growth to occur in a controlled manner. This is often the most effective way to prevent oiling out.[3][4]
Modify the Solvent System Change Solvents: Use a solvent in which the compound has slightly higher solubility, or an anti-solvent that is more miscible, to reduce the steepness of the supersaturation curve. For example, switch from Methanol/Toluene to Isopropanol/Heptane.A different solvent environment can alter molecular interactions, potentially lowering the nucleation energy barrier or changing the solubility profile to be more favorable for crystallization over LLPS.[10]
Increase Temperature Isothermal Anti-Solvent Addition: Perform the anti-solvent addition at a higher temperature where the compound is more soluble, then begin slow cooling only after a solid suspension is established.Higher temperatures increase molecular mobility and can favor the kinetics of crystallization over oiling out. It helps to avoid the critical supersaturation level for LLPS.
Problem 2: No Crystals Form, Solution Remains Clear
  • Symptom: The solution remains clear even after complete cooling or addition of a significant amount of anti-solvent.

  • Causality: The solution has not reached a sufficient level of supersaturation to overcome the energy barrier for nucleation, or the nucleation kinetics are extremely slow.[12]

  • Solutions: The goal is to induce primary nucleation.

Solution StrategyDetailed ActionRationale
Increase Supersaturation 1. Evaporation: Slowly evaporate some of the primary solvent under a gentle stream of nitrogen. 2. Further Cooling: Cool the solution to a lower temperature (e.g., sub-ambient). 3. More Anti-Solvent: Continue to add anti-solvent slowly.These actions directly increase the solute concentration relative to its solubility limit, pushing the system into a supersaturated state where nucleation becomes more probable.
Induce Heterogeneous Nucleation Scratching: Scratch the inside surface of the flask below the liquid level with a glass rod.The microscopic imperfections created on the glass surface act as nucleation sites, lowering the energy barrier for crystal formation.[12]
Seeding Add Seed Crystals: Introduce a tiny amount of the desired solid material.This is the most reliable method, as it completely bypasses the unpredictable nature of primary nucleation.[12]
Problem 3: Formation of Very Fine Needles or Amorphous Powder
  • Symptom: The product crashes out of solution as a very fine, low-density powder or as a mass of fine needles that are difficult to filter and dry.

  • Causality: The rate of nucleation is overwhelmingly dominant over the rate of crystal growth. This happens when supersaturation is generated too quickly, leading to the instantaneous formation of a vast number of nuclei that do not have sufficient time or solute to grow into larger, well-defined crystals.[10]

  • Solutions: The objective is to shift the balance from nucleation towards crystal growth.

Solution StrategyDetailed ActionRationale
Reduce Supersaturation Level Use a more dilute starting solution or reduce the rate of cooling/anti-solvent addition.Operating at a lower level of supersaturation favors the slower, more controlled process of crystal growth on existing nuclei over the formation of new nuclei.[12]
Temperature Cycling (Ostwald Ripening) Gently heat the suspension to redissolve the fine particles, then cool it very slowly. Repeat if necessary.This process, known as Ostwald ripening, takes advantage of the slightly higher solubility of smaller particles. The smaller particles dissolve upon heating and then re-deposit onto the larger crystals during slow cooling, leading to an overall increase in average crystal size.
Solvent Selection Choose a solvent system where the compound's solubility is slightly higher.A solvent that holds onto the solute a bit more strongly will naturally slow down the precipitation process, giving crystals more time to grow.

Experimental Protocols

Protocol 1: Controlled Anti-Solvent Crystallization

This protocol is designed to mitigate oiling out by maintaining control over the rate of supersaturation.

  • Dissolution: Dissolve 1.0 g of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride in the minimum amount of a suitable solvent (e.g., Isopropanol) at an elevated temperature (e.g., 50-60°C). Ensure the solution is completely clear.

  • Anti-Solvent Addition: While maintaining the temperature and stirring moderately, add a suitable anti-solvent (e.g., Heptane or Toluene) via a syringe pump at a very slow rate (e.g., 0.1 mL/min).

  • Monitor for Turbidity: Continue addition until a faint, persistent turbidity is observed. This indicates the onset of nucleation.

  • Seeding (Optional but Recommended): If no turbidity appears or if oiling is a major concern, add a small spatula-tip of seed crystals at this stage.

  • Maturation: Stop the anti-solvent addition and hold the turbid solution at temperature for 1-2 hours to allow the nuclei to mature into stable crystals.

  • Slow Cooling: Once a stable crystal slurry is established, begin a slow cooling ramp to room temperature (e.g., over 4-6 hours).

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 2: Thermal Cooling Crystallization with Seeding

This protocol is effective when a suitable single-solvent system with a steep temperature-solubility profile is identified.

  • Dissolution: In a jacketed reactor, dissolve the compound in a suitable solvent (e.g., Ethanol/Water mixture) at a high temperature (e.g., 70°C) to achieve a concentration just below saturation.

  • Controlled Cooling: Begin cooling the solution at a slow, linear rate (e.g., 5°C/hour).

  • Seeding: Once the solution has cooled by 5-10°C (entering the metastable zone), add a slurry of seed crystals (0.1-1% w/w) in the mother liquor.

  • Growth Phase: Continue the slow cooling process to the final temperature (e.g., 5°C) to allow the crystals to grow.

  • Aging: Hold the slurry at the final temperature for 2-4 hours with gentle stirring to maximize yield and allow for potential crystal perfection.

  • Isolation: Filter, wash with cold solvent, and dry the product.

Visualizations and Data

Troubleshooting Workflow

G start Start Crystallization (Cooling or Anti-Solvent) outcome Observe Outcome start->outcome oil Problem: Oiling Out / LLPS outcome->oil Oil / Emulsion Forms no_xtal Problem: No Crystals (Clear Solution) outcome->no_xtal Solution Remains Clear poor_xtal Problem: Fine Needles or Amorphous Powder outcome->poor_xtal Solid Crashes Out good_xtal Success: Well-defined Crystals outcome->good_xtal Slow Crystal Growth sol_oil1 Solution: 1. Decrease Supersaturation Rate (Slower Cooling / Addition) oil->sol_oil1 sol_oil2 Solution: 2. Add Seed Crystals oil->sol_oil2 sol_oil3 Solution: 3. Change Solvent System oil->sol_oil3 sol_no_xtal1 Solution: 1. Increase Supersaturation (Concentrate / Cool Further) no_xtal->sol_no_xtal1 sol_no_xtal2 Solution: 2. Induce Nucleation (Scratch / Seed) no_xtal->sol_no_xtal2 sol_poor_xtal1 Solution: 1. Reduce Supersaturation Level poor_xtal->sol_poor_xtal1 sol_poor_xtal2 Solution: 2. Temperature Cycling (Ostwald Ripening) poor_xtal->sol_poor_xtal2 end_process Isolate & Characterize (PXRD, DSC, Microscopy) good_xtal->end_process sol_oil1->start Retry Experiment sol_oil2->start Retry Experiment sol_oil3->start Retry Experiment sol_no_xtal1->outcome Re-evaluate sol_no_xtal2->outcome Re-evaluate sol_poor_xtal1->start Retry Experiment sol_poor_xtal2->start Retry Experiment

Caption: A logical workflow for troubleshooting common crystallization issues.

Table 1: Recommended Solvent Systems for Screening
Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Key Considerations
Isopropanol (IPA)Heptane / HexaneGood starting point. The polarity difference is large, so slow addition is critical.
Ethanol (EtOH)TolueneToluene can interact with the benzyl group via pi-stacking, potentially influencing crystal packing.
Methanol (MeOH)Methyl-tert-butyl ether (MTBE)Methanol provides high solubility; use sparingly. MTBE is a common and effective anti-solvent.
Acetonitrile (ACN)Ethyl AcetateAn aprotic solvent system may offer different crystal packing and avoid solvent incorporation issues sometimes seen with alcohols.
Water / Ethanol MixturesN/A (Cooling Crystallization)The water content can be tuned to achieve the desired solubility profile for a cooling crystallization. Start with high ethanol content (e.g., 95:5 EtOH:H₂O).

References

Sources

Optimization

Technical Support Center: Enantiomeric Separation of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work. The methodologies and recommendations provided herein are grounded in established chromatographic principles to ensure scientific integrity and reliable outcomes.

Troubleshooting Guide

This section addresses common issues that may arise during the enantiomeric separation of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The chromatogram shows a single peak, or the two enantiomeric peaks are significantly overlapped, resulting in a resolution value (Rs) of less than 1.5.

Root Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[1] For a basic compound like 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, polysaccharide-based CSPs are a primary choice due to their broad applicability.[1][2]

    • Recommended Action:

      • Initial Screening: Begin by screening a selection of polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD).[3]

      • Consider Alternatives: If polysaccharide columns do not yield satisfactory results, consider other types of CSPs like macrocyclic glycopeptide or Pirkle-type columns, although the former are generally a strong starting point.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the enantiomers and the CSP.[4]

    • Recommended Action:

      • Organic Modifier: In normal-phase chromatography, vary the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (typically hexane or heptane). Start with a common ratio like 90:10 (hexane:alcohol) and adjust in small increments.

      • Basic Additive: Due to the basic nature of the two amine groups in 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, the addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), to the mobile phase is crucial.[3][5][6] This will help to minimize peak tailing and improve resolution by competing with the analyte for active sites on the stationary phase.[5][6]

      • Acidic Additive (Use with Caution): While less common for basic compounds, in some instances, a combination of an acidic and basic additive can surprisingly enhance resolution.[7] However, start with a basic additive first.

  • Incorrect Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.[4][5]

    • Recommended Action:

      • Systematic Variation: Methodically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to determine the optimal condition for your separation. Lower temperatures often increase enantioselectivity, but higher temperatures can improve peak efficiency.[5]

Issue 2: Excessive Peak Tailing

Symptom: The chromatographic peaks are asymmetrical, with a drawn-out tail. This can lead to inaccurate integration and poor resolution.

Root Causes & Solutions:

  • Secondary Interactions with Stationary Phase: The basic amine groups of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride can interact with residual acidic silanol groups on silica-based CSPs, causing peak tailing.[8]

    • Recommended Action:

      • Mobile Phase Additive: The most effective solution is to add a basic modifier like 0.1% DEA or TEA to the mobile phase.[5][8] This additive will mask the active silanol sites and prevent secondary interactions.

      • Modern Columns: Utilize modern, high-purity silica columns (Type B) that have a lower content of free silanols, which can significantly reduce peak tailing for basic compounds.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][9]

    • Recommended Action:

      • Dilute the Sample: Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, the original sample concentration was too high.[5]

  • Inappropriate Mobile Phase pH (Reversed-Phase): If working in reversed-phase mode, a mobile phase pH close to the pKa of the analyte can cause peak tailing.

    • Recommended Action:

      • pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. For this basic compound, a higher pH would be required to maintain it in its neutral form.

Issue 3: "Ghost" or Extraneous Peaks

Symptom: Unexpected peaks appear in the chromatogram, often during a blank run or gradient analysis.

Root Causes & Solutions:

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation are a common source of ghost peaks.[5]

    • Recommended Action:

      • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents.

      • Fresh Preparation: Prepare the mobile phase fresh daily and filter aqueous components before use.[5]

      • Systematic Check: Run a blank gradient without an injection. If the ghost peaks are present, the issue lies with the mobile phase or the HPLC system. If the blank is clean, inject the sample solvent alone. If peaks appear, the solvent is contaminated.[5]

  • Autosampler Carryover: Residual sample from a previous injection can be introduced into the current run.[5][9]

    • Recommended Action:

      • Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to fully dissolve 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

  • "Memory Effect" of Mobile Phase Additives: Some additives, particularly basic and acidic ones, can be retained by the CSP and slowly leach out in subsequent runs, causing baseline disturbances or ghost peaks.[10]

    • Recommended Action:

      • Column Dedication: If possible, dedicate a column to methods using specific additives.

      • Thorough Washing: If you must switch between methods with different additives, ensure a rigorous column flushing and equilibration procedure is in place.

Frequently Asked Questions (FAQs)

Q1: Which type of chromatography, HPLC or SFC, is better for the enantiomeric separation of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[11] SFC often offers advantages such as faster analysis times, reduced solvent consumption, and higher efficiency, making it a popular choice in the pharmaceutical industry for both analytical and preparative scale separations.[12][13][14][15] However, HPLC is also widely used and effective. The choice may depend on the available instrumentation and the specific separation goals. For initial method development, both techniques are viable options.

Q2: How do I choose the best chiral stationary phase (CSP) for this compound?

A systematic screening approach is the most effective strategy.[1] For 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, a basic compound, polysaccharide-based CSPs are the recommended starting point. A good initial screening set would include columns with different polysaccharide backbones and derivatives, for example:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)

  • Cellulose tris(3,5-dichlorophenylcarbamate)

  • Amylose tris(5-chloro-2-methylphenylcarbamate)

Screen these columns with a simple mobile phase (e.g., hexane/isopropanol with 0.1% DEA) to identify the most promising candidate for further optimization.[3]

Q3: Can the elution order of the enantiomers be predicted or changed?

Predicting the elution order of enantiomers is generally not possible without prior experimental data or complex molecular modeling. However, the elution order can sometimes be inverted by changing the chromatographic conditions. Factors that can influence the elution order include:

  • The type of chiral stationary phase.

  • The composition of the mobile phase, including the type of alcohol modifier and the nature and concentration of additives.[4]

  • The column temperature.[4]

Q4: What are the key parameters to optimize for method development?

Once a suitable CSP has been identified, the following parameters should be systematically optimized to achieve the desired resolution and run time:

  • Mobile Phase Composition:

    • Type and percentage of the organic modifier (e.g., ethanol, isopropanol).

    • Concentration of the basic additive (e.g., 0.05% to 0.2% DEA).

  • Flow Rate: Increasing the flow rate will shorten the analysis time but may reduce resolution.

  • Temperature: As discussed in the troubleshooting section, temperature should be optimized to balance selectivity and efficiency.

Q5: What are some considerations for scaling up the separation from analytical to preparative scale?

For preparative separation, the goal is to maximize throughput while maintaining adequate resolution. Key considerations include:

  • Column Loading: Perform a loading study to determine the maximum amount of sample that can be injected without significant loss of resolution.

  • Isocratic Method: Isocratic (constant mobile phase composition) methods are generally preferred for preparative chromatography to simplify the process.

  • Stacked Injections: This technique can be used in SFC to improve productivity by injecting subsequent samples before the previous ones have fully eluted.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for HPLC Method Development
ParameterConditionRationale
Analyte 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride
Chiral Stationary Phases for Screening Chiralpak® AD-H, Chiralcel® OD-H (or equivalent)Polysaccharide-based CSPs with broad applicability for a wide range of compounds.[3]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEAA common starting point for normal-phase chiral separations of basic compounds.[3]
Flow Rate 1.0 mL/minA standard analytical flow rate.
Column Temperature 25 °CA typical starting temperature.
Detection UV (wavelength to be determined based on analyte's absorbance)
Injection Volume 5-10 µL
Sample Preparation Dissolve in mobile phase or a compatible solvent at ~1 mg/mLTo ensure compatibility with the mobile phase and avoid peak distortion.
Diagram: Chiral Method Development Workflow

MethodDevelopment Start Start: Racemic 2-Benzyl-2,7-diazaspiro[4.5]decane HCl Screen_CSPs Screen Polysaccharide CSPs (e.g., AD, OD) Start->Screen_CSPs No_Resolution No Resolution? Screen_CSPs->No_Resolution Mobile_Phase_Opt Optimize Mobile Phase - % Alcohol - % DEA Temp_Opt Optimize Temperature Mobile_Phase_Opt->Temp_Opt Final_Method Final Optimized Method Temp_Opt->Final_Method Partial_Resolution Partial Resolution? No_Resolution->Partial_Resolution No Screen_Other_CSPs Screen Other CSP Types (e.g., Macrocyclic Glycopeptide) No_Resolution->Screen_Other_CSPs Yes Partial_Resolution->Mobile_Phase_Opt Yes Screen_Other_CSPs->Screen_CSPs Re-evaluate

Caption: A logical workflow for chiral method development.

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • KoreaScience. (2014).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • BenchChem. (2025).
  • LCGC International. (2023).
  • PubMed. (2002). Comparative Enantioseparation of Selected Chiral Drugs on Four Different Polysaccharide-Type Chiral Stationary Phases Using Polar Organic Mobile Phases.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • ResearchGate. (n.d.).
  • LCGC International. (2013).
  • LCGC International. (2022).
  • SciSpace. (n.d.).
  • PubMed. (n.d.).
  • FAGG. (n.d.).
  • PubMed. (2012).
  • KNAVS. (2024).
  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.

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Troubleshooting

Technical Support Center: 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride Purification

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-benzyl-2,7-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-benzyl-2,7-diazaspiro[4.5]decane hydrochloride .

Spirocyclic diamines are highly valued scaffolds in modern drug discovery[1]. However, their purification is notoriously difficult due to the highly basic secondary amine at position 7 and the tertiary amine at position 2. These features lead to severe silica streaking, high aqueous solubility, and complex salt-exchange dynamics. This guide provides field-proven, self-validating methodologies to ensure high-purity recovery.

Diagnostic Purification Workflow

The following diagram outlines the strategic decision tree for processing the crude hydrochloride salt into a high-purity analytical standard.

PurificationWorkflow N1 Crude 2-Benzyl-2,7-diazaspiro[4.5]decane HCl N2 Free-Basing (10M NaOH, pH > 12) N1->N2 N3 Liquid-Liquid Extraction (DCM / iPrOH 8:2) N2->N3 N4 Flash Chromatography (NH2-Silica or Basic Modifiers) N3->N4 N5 Prep-HPLC Purification (0.1% TFA in MeCN/H2O) N4->N5 Purity < 95% N8 Pure 2-Benzyl-2,7-diazaspiro[4.5]decane HCl N4->N8 Purity > 95% N6 TFA Salt Intermediate N5->N6 N7 Anion Exchange (HCl/MeOH or Resin) N6->N7 N7->N8

Workflow for the purification and salt-exchange of 2-benzyl-2,7-diazaspiro[4.5]decane.

Quantitative Chromatographic Parameters

To successfully isolate this spirocycle, you must select the correct solvent system based on your stationary phase. The table below summarizes the optimal quantitative parameters for both low-pressure and high-pressure chromatography.

ParameterFlash Chromatography (Normal Phase)Preparative HPLC (Reverse Phase)
Stationary Phase Unmodified Silica (40-63 µm)C18-bonded Silica (5-10 µm)
Mobile Phase A Dichloromethane (DCM)0.1% TFA in Deionized H₂O
Mobile Phase B Methanol (MeOH)0.1% TFA in Acetonitrile (MeCN)
Basic/Acidic Modifier 1-2% NH₄OH or Triethylamine (TEA)0.1% Trifluoroacetic Acid (TFA)
Typical Gradient Isocratic or Step (0-15% B)Linear (5% to 60% B over 30 min)
Target Product Form Free BaseTrifluoroacetate (TFA) Salt
UV Detection Wavelength 254 nm (Benzyl chromophore)210 nm & 254 nm

Step-by-Step Methodologies

Protocol A: Quantitative Free-Basing and Liquid-Liquid Extraction

Causality: The hydrochloride salt of 2-benzyl-2,7-diazaspiro[4.5]decane is highly water-soluble. To extract it into an organic phase, it must be completely deprotonated. Furthermore, standard organic solvents (like pure ethyl acetate) fail to extract the free base efficiently due to the strong hydration sphere around the spirocyclic secondary amine. We use a specific co-solvent system to disrupt this hydration.

  • Dissolution: Dissolve the crude HCl salt in a minimal volume of deionized water (approx. 5 mL per gram of crude).

  • Thermal Control: Chill the flask in an ice bath (0–5 °C) to control the exothermic neutralization.

  • Basification: Add 10M NaOH dropwise while stirring until the aqueous phase reaches pH > 12. (Note: The pKa of the secondary amine is ~10.5; you must exceed this by at least 1.5 pH units to ensure >99% free-base conversion).

  • Co-Solvent Extraction: Extract the aqueous layer three times with a solvent mixture of Dichloromethane (DCM) and Isopropanol (iPrOH) in an 8:2 (v/v) ratio. The isopropanol acts as a hydrogen-bond disruptor, forcing the polar spirocycle into the organic phase.

  • Drying & Concentration: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Spot a drop of the remaining aqueous layer on a TLC plate, stain with Ninhydrin, and heat. The absence of a purple spot confirms 100% of the secondary amine has been successfully extracted.

Protocol B: Prep-HPLC Purification and TFA-to-HCl Salt Exchange

Causality: When purity requirements exceed 95%, reverse-phase Prep-HPLC is mandatory[1]. However, basic amines interact strongly with residual silanols on C18 columns, causing severe peak tailing. We use Trifluoroacetic acid (TFA) as an ion-pairing agent to protonate the amines and mask silanol interactions, resulting in sharp peaks[2]. The trade-off is that the product elutes as a cytotoxic TFA salt, which must be converted back to the HCl salt for biological assays[3].

  • Sample Preparation: Dissolve the crude free base in 5% MeCN in H₂O containing 0.1% TFA.

  • Chromatography: Inject onto a Prep C18 column. Run a linear gradient from 5% to 60% Mobile Phase B (0.1% TFA in MeCN) over 30 minutes.

  • Fraction Collection: Collect fractions based on UV absorption at 254 nm. (Note: Do not rely solely on 210 nm, as TFA absorbs strongly below 250 nm and will cause baseline drift[2]).

  • Lyophilization: Freeze the pooled fractions and lyophilize to isolate the 2-benzyl-2,7-diazaspiro[4.5]decane bis-TFA salt.

  • Salt Exchange: Dissolve the dry TFA salt in 100 mM aqueous HCl (10-fold molar excess). Incubate at room temperature for 5 minutes to allow the stronger chloride ions to displace the trifluoroacetate ions[3].

  • Iterative Removal: Freeze in liquid nitrogen and lyophilize. Repeat the dissolution in 100 mM HCl and lyophilization process three times to drive the volatile TFA out of the matrix completely.

  • Self-Validation Check: Analyze the final white powder by ¹⁹F NMR. The complete absence of a singlet at approximately -76 ppm validates that the TFA has been successfully removed and the pure HCl salt has been formed.

Troubleshooting & FAQs

Q: Why is my 2-benzyl-2,7-diazaspiro[4.5]decane streaking all the way down the TLC plate, even in 20% Methanol/DCM? A: This is a classic silanol interaction. The highly basic secondary amine at position 7 is hydrogen-bonding tightly to the acidic silanol groups (Si-OH) on the silica gel. To fix this, you must deactivate the silica. Add 1% to 2% concentrated Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to your mobile phase. Alternatively, use amine-functionalized (NH₂) silica plates.

Q: I performed the liquid-liquid extraction, but my mass recovery is less than 30%. Where did my product go? A: Your product is likely trapped in the aqueous phase. This happens for two reasons:

  • The pH was not high enough. If the pH is around 9 or 10, a significant portion of the spirocycle remains protonated and water-soluble. Ensure pH > 12.

  • You used pure DCM or Ethyl Acetate. Spirocyclic diamines are exceptionally polar. You must use the DCM/Isopropanol (8:2) mixture described in Protocol A to effectively partition the molecule into the organic layer.

Q: Can I avoid the tedious TFA-to-HCl salt exchange by using a different Prep-HPLC modifier? A: Yes, provided your C18 column is designed to withstand high pH (e.g., hybrid organic-inorganic silica particles). You can replace the 0.1% TFA with a volatile basic modifier, such as 10 mM Ammonium Bicarbonate (NH₄HCO₃) or 0.1% Ammonium Hydroxide. This keeps the amine in its free-base form during the run, allowing you to isolate the free base directly after lyophilization. You can then form the HCl salt by adding a stoichiometric amount of ethereal HCl.

Q: Why does my baseline drift upward significantly during the Prep-HPLC gradient when using TFA? A: TFA has strong self-absorption properties at low UV wavelengths (<250 nm). As the gradient increases the concentration of organic solvent, the optical properties of the mixed solvent change, causing the pump's pulsation and the TFA absorbance to become visible as an upward baseline drift[2]. Monitor your product at 254 nm, where the benzyl group absorbs strongly but TFA is optically transparent.

References

  • CN112312904A - Spiro compounds.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. peptide.com.
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). lcms.cz.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Benzyl-2,7-diazaspiro[4.5]decane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 2-Benzyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane .

This spirocyclic diamine is a critical intermediate in the development of bifunctional degraders (PROTACs) that recruit the E3 ubiquitin ligase cereblon (CRBN) [1]. Furthermore, the diazaspiro[4.5]decane scaffold is highly valued in medicinal chemistry for its conformational rigidity, frequently serving as a core motif in sigma-1 and D4 receptor modulators[2]. While the compound is commercially available for research purposes (MW: 230.35 g/mol ) [3], de novo synthesis is often required for custom derivatization.

The most robust synthetic route involves a 1,3-dipolar cycloaddition between an exocyclic alkene (dipolarophile) and a non-stabilized azomethine ylide, followed by reduction. Below, we dissect the causality behind the chemistry to ensure your protocols are reproducible and self-validating.

Synthetic Workflow Overview

Workflow A Ylide Precursor N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine C Reactive Intermediate Azomethine Ylide A->C B Acid Catalyst (TFA or TMSOTf) B->C E [3+2] Cycloaddition (DCM, 0°C to RT) C->E D Dipolarophile 3-Methylenepiperidine-2,6-dione D->E F Spirocyclic Intermediate 2-Benzyl-2,7-diazaspiro[4.5]decane-6,8-dione E->F G Reduction (LiAlH4 or BH3-THF) F->G H Final Target 2-Benzyl-2,7-diazaspiro[4.5]decane G->H

Caption: Synthetic workflow for 2-benzyl-2,7-diazaspiro[4.5]decane via 1,3-dipolar cycloaddition.

Troubleshooting Guides & FAQs

Q1: Why is my 1,3-dipolar cycloaddition yielding low conversion to the spirocyclic core? A1: The generation of the azomethine ylide from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is highly sensitive to the acid catalyst concentration. If you use too much trifluoroacetic acid (TFA), the basic nitrogen of the precursor becomes fully protonated, preventing the elimination of methanol to form the requisite iminium ion. Conversely, insufficient acid fails to initiate the desilylation cascade [1]. Self-Validation Check: Monitor the reaction via LC-MS. The persistent presence of unreacted precursor (m/z 238) alongside the hydrolyzed byproduct (N-benzyl-N-(trimethylsilylmethyl)amine) indicates improper acid stoichiometry. Maintain exactly 0.1 to 0.15 equivalents of TFA.

Q2: I am observing a high degree of side reactions and polymerization of the 3-methylenepiperidine-2,6-dione dipolarophile. How do I prevent this? A2: Exocyclic double bonds conjugated with carbonyls are highly susceptible to radical or anionic polymerization. Solution: Utilize the "slow addition" technique. Dissolve the dipolarophile and the acid catalyst in DCM, and add the ylide precursor dropwise over 1-2 hours via a syringe pump at 0 °C. This keeps the steady-state concentration of the highly reactive ylide low, favoring the bimolecular [3+2] cycloaddition over dipolarophile homopolymerization.

Q3: Following the cycloaddition, how do I efficiently reduce the 2-benzyl-2,7-diazaspiro[4.5]decane-6,8-dione to the fully saturated target? A3: The reduction of the sterically hindered 6,8-dione requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH 4​ ) or Borane-THF (BH 3​ ·THF). Mechanistic Insight: When using BH 3​ ·THF, a highly stable amine-borane complex forms after the reduction of the amides. You must perform a harsh acidic workup (e.g., refluxing in 6M HCl or MeOH/HCl for 2 hours) to break this complex. Failure to do so will result in artificially low yields and a mass spectrum showing[M+H+13] + (the borane adduct) instead of the desired m/z 231.

Mechanistic Pathway: Ylide Generation

Understanding the sequential bond-breaking and bond-forming events is critical for troubleshooting catalyst failures.

Mechanism N1 Precursor (Silyl Amine) N2 Protonation Activation of OMe N1->N2 N3 Loss of MeOH Iminium Ion Formation N2->N3 N4 Desilylation Loss of TMS+ N3->N4 N5 Non-Stabilized Azomethine Ylide N4->N5

Caption: Mechanistic pathway of non-stabilized azomethine ylide generation from the silyl precursor.

Quantitative Data & Reaction Parameters

To ensure optimal conversion, adhere strictly to the stoichiometric and environmental parameters outlined below.

ParameterOptimal ConditionAcceptable RangeCausality / Impact
Ylide Precursor 1.2 equiv1.1 - 1.5 equivA slight excess ensures complete consumption of the dipolarophile without complicating purification.
Acid Catalyst (TFA) 0.15 equiv0.05 - 0.2 equivCatalytic amounts initiate iminium formation; excess protonates the ylide and stalls the reaction.
Solvent DichloromethaneDCM, TolueneNon-polar/halogenated solvents stabilize the transition state of the [3+2] cycloaddition.
Temperature 0 °C to 25 °C-20 °C to 40 °CLow temperatures suppress the polymerization of the exocyclic alkene.
Concentration 0.1 M0.05 M - 0.2 MDilute conditions favor the desired bimolecular cycloaddition over oligomerization.
Step-by-Step Experimental Protocols
Protocol 1: [3+2] Cycloaddition to form 2-Benzyl-2,7-diazaspiro[4.5]decane-6,8-dione

This protocol is designed as a self-validating system to ensure intermediate success before proceeding to the final reduction [1].

  • Preparation: In an oven-dried round-bottom flask purged with N 2​ , dissolve 3-methylenepiperidine-2,6-dione (1.0 equiv, 10 mmol) in anhydrous DCM (100 mL) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add Trifluoroacetic acid (TFA) (0.15 equiv, 1.5 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Ylide Generation: Load N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv, 12 mmol) into a gas-tight syringe. Add this precursor dropwise to the reaction mixture over 60 minutes using a syringe pump.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 12-16 hours.

  • Validation Checkpoint: Monitor by LC-MS. The target dione will appear at m/z 259.1 [M+H] + . The reaction is considered complete when the dipolarophile peak (m/z 126.0) is entirely consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO 3​ (50 mL). Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) to afford the pure dione intermediate as a white solid.

Protocol 2: Reduction to 2-Benzyl-2,7-diazaspiro[4.5]decane
  • Preparation: Dissolve the dione intermediate (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) under N 2​ and cool to 0 °C.

  • Reduction: Slowly add a solution of Borane-THF complex (1.0 M in THF, 4.0 equiv, 20 mL) dropwise to manage exothermic hydrogen gas evolution.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 18 hours.

  • Complex Cleavage (Critical): Cool the reaction to 0 °C and carefully quench with Methanol (10 mL) until gas evolution ceases. Add 6M HCl (15 mL) and reflux the mixture for an additional 2 hours to destroy the amine-borane complex.

    • Validation Checkpoint: An aliquot taken prior to the HCl reflux will show an[M+H+13] + peak on LC-MS, indicating the borane adduct. Post-reflux, the mass must shift cleanly to m/z 231.1 [M+H] + , confirming complete cleavage.

  • Isolation: Cool to room temperature, basify to pH 12 using 2M NaOH, and extract with Ethyl Acetate (3 x 30 mL). Dry over Na 2​ SO 4​ and concentrate to yield the target spirocycle.

References
  • Title: Spirocyclic compounds (WO2019204354A1)
  • Source: PubMed Central (PMC)
  • Title: 2-Benzyl-2,7-diazaspiro[4.
Troubleshooting

Technical Support Center: Synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride

Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

The synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is a common sequence in medicinal chemistry, often utilized in the development of novel therapeutics. The general synthetic pathway typically involves the N-benzylation of a protected 2,7-diazaspiro[4.5]decane, followed by deprotection and salt formation. This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each critical stage of the synthesis.

A general workflow for the synthesis is outlined below:

cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate D tert-Butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate A->D B Benzaldehyde B->D C Reducing Agent (e.g., NaBH(OAc)₃) C->D F 2-Benzyl-2,7-diazaspiro[4.5]decane D->F E Acid (e.g., HCl in Dioxane) E->F H 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride F->H G HCl G->H

Caption: General synthetic workflow for 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

Part 1: Troubleshooting the N-Benzylation Step (Reductive Amination)

The selective N-benzylation of the unprotected secondary amine on the Boc-protected diazaspiro[4.5]decane is a critical step. The most common method is reductive amination, which involves the formation of an intermediate imine from the amine and benzaldehyde, followed by its reduction.[1][2]

Question 1: I am observing a low yield of the benzylated product. What are the likely causes and how can I improve it?

Answer:

Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Incomplete Imine Formation. The initial equilibrium between the amine/aldehyde and the imine may not favor the imine.

    • Solution: Ensure your reaction is run under appropriate pH conditions. The reaction is typically favored under weakly acidic conditions (pH 5-6), which can be achieved by adding a small amount of acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not significantly protonate the amine nucleophile. Also, the removal of water formed during imine formation can drive the equilibrium forward. This can be achieved by using a dehydrating agent like magnesium sulfate or by azeotropic removal of water with a suitable solvent (e.g., toluene).

  • Cause 2: Ineffective Reducing Agent. The choice and quality of the reducing agent are paramount.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is a mild and selective reducing agent that can be used in a one-pot reaction.[2] It is less basic than sodium cyanoborohydride (NaBH₃CN) and reduces imines much faster than aldehydes, preventing side reactions.[3] Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Older or improperly stored reagents can have reduced activity.

  • Cause 3: Competing Reactions. Benzaldehyde can undergo self-condensation or be reduced to benzyl alcohol.

    • Solution: Add the reducing agent portion-wise to the mixture of the amine and aldehyde. This keeps the concentration of the reducing agent low initially, allowing for the formation of the imine before significant reduction of the aldehyde can occur.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 eq.) and benzaldehyde (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Question 2: My reaction mixture shows multiple spots on TLC, even after a long reaction time. What are these impurities?

Answer:

The formation of multiple byproducts is a common issue. The identity of these impurities can often be inferred from the reaction mechanism.

  • Impurity 1: Unreacted Starting Material. This is the most common "impurity" and indicates an incomplete reaction. See the troubleshooting steps in Question 1.

  • Impurity 2: Benzyl Alcohol. This results from the reduction of benzaldehyde by the reducing agent. This is more likely to occur if the reducing agent is too reactive or if the imine formation is slow. Using NaBH(OAc)₃ and adding it portion-wise can minimize this.

  • Impurity 3: Over-alkylation. While the Boc group should prevent this, if any deprotection occurs in situ, the resulting free diamine could be di-benzylated. This is generally a minor product under standard reductive amination conditions.

  • Impurity 4: Aldol or Cannizzaro Products of Benzaldehyde. These are less common under these conditions but can occur, especially if a strong base is inadvertently introduced.

troubleshooting Low Yield Incomplete Imine Formation Ineffective Reducing Agent Competing Reactions solutions Solutions Adjust pH (weakly acidic), add dehydrating agent Use fresh, selective reducing agent (e.g., NaBH(OAc)₃) Add reducing agent portion-wise troubleshooting:f0->solutions:f0 Address troubleshooting:f1->solutions:f1 Address troubleshooting:f2->solutions:f2 Address

Caption: Troubleshooting logic for low yield in N-benzylation.

Part 2: Troubleshooting the Boc Deprotection and Salt Formation

The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions.[4] This step is often followed directly by the formation of the hydrochloride salt.

Question 3: The Boc deprotection seems to be incomplete. How can I ensure complete removal of the Boc group?

Answer:

Incomplete Boc deprotection can be a frustrating issue, leading to purification difficulties.

  • Cause 1: Insufficient Acid. The stoichiometry of the acid is critical. A catalytic amount is not sufficient; at least one equivalent is required to react with the Boc group, and another to protonate the resulting free amine.

    • Solution: Use a significant excess of acid. A common and effective method is using a 4M solution of HCl in dioxane.[5][6][7] This provides a large excess of HCl in an anhydrous environment, which drives the reaction to completion and directly yields the hydrochloride salt. Trifluoroacetic acid (TFA) in DCM is also effective.[8][9]

  • Cause 2: Short Reaction Time. While Boc deprotection is often fast, sterically hindered substrates or less reactive conditions may require longer reaction times.

    • Solution: Monitor the reaction closely by TLC or LC-MS. If you see the starting material persisting, extend the reaction time. Gentle warming (to 30-40 °C) can also be employed, but be cautious of potential side reactions.

Experimental Protocol: Boc Deprotection with HCl/Dioxane

  • Dissolve the Boc-protected intermediate (1.0 eq.) in a minimal amount of an appropriate solvent like methanol or DCM.

  • To this solution, add a 4M solution of HCl in dioxane (5-10 eq. of HCl) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, the product hydrochloride salt may precipitate. The solvent can be removed in vacuo to yield the crude salt.

Question 4: After deprotection and removal of the solvent, I am left with a sticky oil or an amorphous solid instead of a crystalline hydrochloride salt. How can I improve the product's physical form?

Answer:

The physical form of the final salt is crucial for handling, purification, and formulation. Oiling out is a common problem.

  • Cause 1: Residual Solvent. Traces of the reaction solvent (DCM, dioxane) or water can prevent crystallization.

    • Solution: After removing the bulk of the solvent under reduced pressure, co-evaporate the residue with a solvent that can form an azeotrope with water and other residual solvents, such as toluene or isopropanol. Ensure the product is dried thoroughly under high vacuum.

  • Cause 2: Impurities. The presence of even small amounts of impurities can inhibit crystallization.

    • Solution: If the crude salt is an oil, try to purify the free base first. After the deprotection reaction, carefully neutralize the excess acid with a base (e.g., NaHCO₃ or a mild NaOH solution) and extract the free amine into an organic solvent. Wash, dry, and concentrate the organic layer. The resulting free base can be purified by column chromatography. Then, dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and add a stoichiometric amount of HCl solution (e.g., HCl in isopropanol or ether) to precipitate the crystalline hydrochloride salt.

  • Cause 3: Incorrect Solvent for Precipitation/Crystallization. The choice of solvent is critical for inducing crystallization.

    • Solution: After forming the salt, try trituration with a non-polar solvent in which the salt is insoluble, such as diethyl ether, MTBE, or hexane. This can often induce precipitation and remove non-polar impurities. For recrystallization, a solvent system where the salt is soluble when hot and insoluble when cold is needed (e.g., isopropanol/ether or ethanol/hexane).

Data Summary Table: Comparison of Deprotection Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
TFA/DCM 20-50% TFA in DCM, RT, 1-4 hFast, effective, volatile byproductsTFA salts are often oily/hygroscopic; TFA is corrosive
4M HCl in Dioxane 5-10 eq. HCl, RT, 1-4 hForms the desired HCl salt directly; often precipitates the productDioxane is a peroxide-former and has a high boiling point
HCl (gas) in Ether/MeOH Bubble HCl gas through solutionClean, direct formation of HCl saltRequires handling of corrosive gas

Part 3: Characterization FAQs

Question 5: How do I confirm the structure of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride by NMR?

Answer:

¹H and ¹³C NMR are essential for structural confirmation.

  • ¹H NMR:

    • Look for the disappearance of the large singlet around 1.4 ppm corresponding to the nine protons of the Boc group's t-butyl moiety.

    • The appearance of a broad singlet corresponding to the -NH₂⁺- proton of the hydrochloride salt. This peak may be exchangeable with D₂O.

    • The presence of aromatic protons from the benzyl group (typically between 7.2-7.4 ppm).

    • A singlet for the benzylic -CH₂- protons (around 3.5-4.0 ppm).

    • A complex set of multiplets for the aliphatic protons of the spirocyclic core.

  • ¹³C NMR:

    • Confirm the disappearance of the Boc carbonyl carbon (around 155 ppm) and the quaternary carbon of the t-butyl group (around 80 ppm).

    • Look for the signals corresponding to the aromatic carbons of the benzyl group (127-138 ppm) and the benzylic carbon (around 60-65 ppm).

    • The spiro carbon signal and the other aliphatic carbons of the decane ring should be present in the upfield region.

Question 6: What is the expected mass spectrometry (MS) result for my product?

Answer:

Using electrospray ionization (ESI) in positive mode, you should observe the molecular ion for the free base.

  • Expected Mass: The molecular formula of the free base, 2-Benzyl-2,7-diazaspiro[4.5]decane, is C₁₅H₂₂N₂. The monoisotopic mass is approximately 230.18 Da.

  • Observed Ion: You should look for the protonated molecular ion [M+H]⁺ at m/z ≈ 231.19.

This technical guide provides a framework for troubleshooting the synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. Successful synthesis relies on careful execution of each step, diligent monitoring of the reaction progress, and a systematic approach to problem-solving.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Gao, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.
  • Journal of Medicinal Chemistry. (2006). Journal of Medicinal Chemistry, 49(1).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride and the Kinase Inhibitor Landscape

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. The unique three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. The unique three-dimensional architecture of diazaspirocycles has made them a compelling scaffold in modern drug discovery, offering a rigid framework that can lead to enhanced target binding and favorable drug-like properties.[1] This guide provides a comparative analysis of a representative diazaspirocyclic compound, 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, placing it within the broader context of established kinase inhibitors.

While public domain data on the specific kinase targets of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is limited, its diazaspiro[4.5]decanone core suggests potential as a potent and selective kinase inhibitor.[1] The rigid structure of this scaffold allows for the precise orientation of substituents to interact with key residues within the ATP-binding pocket of various kinases.[1] This guide will, therefore, serve as a framework for the evaluation and comparison of such novel compounds against a backdrop of well-characterized kinase inhibitors, supported by established experimental protocols.

The Kinase Inhibitor Landscape: A Comparative Overview

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.[2][3][4] These inhibitors can be broadly classified based on their mechanism of action and selectivity profile.

A critical aspect in the development and evaluation of any new kinase inhibitor is determining its selectivity profile.[5][6] While highly selective inhibitors can offer a more targeted therapeutic approach with potentially fewer side effects, multi-targeted kinase inhibitors can be effective in treating complex diseases driven by multiple signaling pathways.[2][5]

To illustrate a comparative framework, let us consider a hypothetical scenario where preliminary screening suggests that 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride exhibits inhibitory activity against key kinases in the PI3K/Akt/mTOR and Receptor Tyrosine Kinase (RTK) signaling pathways. The following table provides a comparative overview of selected, well-established kinase inhibitors targeting these pathways.

InhibitorTarget Kinase(s)Mechanism of ActionKey Therapeutic Indications
Gefitinib EGFRATP-competitiveNon-small cell lung cancer
Erlotinib EGFRATP-competitiveNon-small cell lung cancer, pancreatic cancer
Lapatinib EGFR, HER2ATP-competitiveHER2-positive breast cancer
Sunitinib PDGFR, VEGFR, KIT, FLT3, RETMulti-targeted, ATP-competitiveRenal cell carcinoma, gastrointestinal stromal tumor
Sorafenib CRAF, BRAF, VEGFR, PDGFR, KITMulti-targeted, ATP-competitiveRenal cell carcinoma, hepatocellular carcinoma
Alpelisib PIK3CASelective, ATP-competitiveHR-positive, HER2-negative, PIK3CA-mutated breast cancer
Everolimus mTORC1AllostericRenal cell carcinoma, breast cancer, neuroendocrine tumors

Experimental Workflows for Kinase Inhibitor Characterization

The rigorous evaluation of a novel kinase inhibitor like 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride requires a multi-faceted experimental approach, encompassing both biochemical and cell-based assays.

In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases.[7]

Workflow for In Vitro Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Test Compound Dilution (e.g., 2-Benzyl-2,7-diazaspiro[4.5]decane HCl) D Incubate Kinase with Test Compound A->D B Kinase & Substrate Preparation B->D C ATP Solution E Initiate Reaction with ATP C->E D->E F Incubate for Phosphorylation E->F G Terminate Reaction & Detect Signal F->G H Measure Signal (Luminescence, Fluorescence, or Radioactivity) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol outlines the determination of a compound's IC50 value against a target kinase.[8][9]

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride in 100% DMSO.
  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
  • Prepare a 2X kinase/substrate solution in the appropriate kinase buffer.
  • Prepare a 2X ATP solution at a concentration equivalent to the Km for the specific kinase.

2. Assay Procedure:

  • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a white, opaque 384-well assay plate.
  • Add 2 µL of the 2X kinase/substrate solution to each well.
  • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
  • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
  • Mix the plate gently and incubate at room temperature for 60 minutes.
  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
  • Incubate the plate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
  • Incubate for 30 minutes at room temperature.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all experimental wells.
  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assays for Target Engagement and Pathway Inhibition

While in vitro assays are crucial for determining direct inhibitory activity, cellular assays are essential to confirm target engagement in a physiological context and to assess the compound's effect on downstream signaling pathways.[6][10]

Workflow for a Cell-Based Western Blot Assay:

G cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells and Allow Adherence B Treat Cells with Test Compound A->B C Stimulate with Growth Factor (if necessary) B->C D Lyse Cells and Collect Protein C->D E Protein Quantification (e.g., BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Blocking G->H I Primary Antibody Incubation (e.g., p-Akt, total Akt) H->I J Secondary Antibody Incubation I->J K Signal Detection J->K L Densitometry Analysis K->L M Normalize to Loading Control L->M N Determine Inhibition of Phosphorylation M->N

Caption: A standard workflow for assessing pathway inhibition via Western blot.

Protocol: Western Blot for PI3K/Akt Pathway Inhibition

This protocol describes how to assess the inhibitory effect of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride on the phosphorylation of Akt, a key downstream effector of the PI3K pathway.

1. Cell Culture and Treatment:

  • Seed a cancer cell line known to have an active PI3K/Akt pathway (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
  • Treat the cells with increasing concentrations of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride for 2-4 hours. Include a vehicle-only control.
  • If the pathway is not constitutively active, serum-starve the cells and then stimulate with a growth factor (e.g., IGF-1) for 15-30 minutes prior to lysis.

2. Protein Extraction and Quantification:

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the phospho-Akt signal to the total Akt signal and the loading control.
  • Determine the concentration-dependent inhibition of Akt phosphorylation.

Concluding Remarks

The diazaspiro[4.5]decane scaffold holds considerable promise for the development of novel kinase inhibitors. A systematic and rigorous evaluation, as outlined in this guide, is paramount to understanding the full therapeutic potential of new chemical entities like 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. By employing a combination of in vitro and cellular assays, researchers can elucidate the potency, selectivity, and mechanism of action of such compounds, paving the way for the next generation of targeted therapies.

References

  • The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. (n.d.). MilliporeSigma.
  • Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout. (n.d.). Carna Biosciences.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
  • Kinase Inhibitor Chemistry. (n.d.). Cambridge Healthtech Institute.
  • In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2021). bioRxiv.
  • Cellular Context Influences Kinase Inhibitor Selectivity. (2020). Journal of Medicinal Chemistry.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Kinase Inhibitors as Therapeutics: A Review. (2018). Promega Connections.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • In Vitro Kinase Assay with Syk Inhibitor II Hydrochloride. (n.d.). Benchchem.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2008).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys.
  • Kinase assays. (2020). BMG LABTECH.
  • Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate — Chemical Substance Information. (n.d.).
  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
  • 7-Benzyl-2,7-diazaspiro[4.5]decane. (n.d.). Sapphire Bioscience.
  • 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride. (n.d.). Sigma-Aldrich.
  • Synthesis and biological evaluation of small anticancer molecules acting as tubulin polymeriz
  • Targeting thapsigargin towards tumors. (2014). Steroids.
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018).
  • Benzyl 2,6-diazaspiro[4.
  • Cyclin-dependent kinase 2 inhibitors for medical treatment. (2023).
  • 7-benzyl-2,7-diazaspiro[4.5]decane. (n.d.). PubChemLite.
  • Ovarian Cancer. (n.d.). Selleck Chemicals.
  • (2026, March 15).
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed.
  • A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis. (2025). MDPI.
  • 国内初、HER2低発現乳がん患者の診断をサポート 「ベンタナ ultraView パスウェーHER2 (4B5)」 「エンハーツ® 」のコンパニオン診断薬として一部変更承認取得. (2023). Roche Diagnostics.

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Comparative

Comparative Analysis of Diazaspiro[4.5]decane Isomers: Scaffolds for Advanced Medicinal Chemistry

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, Fsp³-rich architectures is a defining paradigm in modern drug discovery. Spirocyclic diamines, particularly diazaspiro[4.5]decane isomers , ha...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, Fsp³-rich architectures is a defining paradigm in modern drug discovery. Spirocyclic diamines, particularly diazaspiro[4.5]decane isomers , have emerged as privileged scaffolds. By offering enhanced metabolic stability, improved solubility, and unique spatial geometries, these isomers serve as superior bioisosteres for traditional piperazines and piperidines.

This guide provides an objective, data-driven comparative analysis of the three most pharmacologically relevant diazaspiro[4.5]decane isomers: the 1,8- , 2,8- , and 1,4-isomers .

Structural and Physicochemical Profiling

While these isomers share the same molecular formula (C₈H₁₆N₂) and core mass, the positioning of their nitrogen atoms drastically alters their chemical reactivity, steric hindrance, and biological applications.

Table 1: Comparative Physicochemical and Structural Data

Property1,8-Diazaspiro[4.5]decane2,8-Diazaspiro[4.5]decane1,4-Diazaspiro[4.5]decane
Molecular Formula C₈H₁₆N₂C₈H₁₆N₂C₈H₁₆N₂
Molar Mass 140.23 g/mol 140.23 g/mol 140.23 g/mol
Topological Polar Surface Area 24.1 Ų24.1 Ų24.1 Ų
Ring System Architecture Piperidine-Pyrrolidine (Bridged at C1)Piperidine-Pyrrolidine (Bridged at C2)Piperidine-Imidazolidine (Bridged at C1/C4)
Primary Medicinal Utility Bioisostere for piperazineOrthogonal synthesis scaffoldAnticonvulsant core, green synthesis
PubChem CID N/A (Emerging Scaffold)1[1]2[2]

1,8-Diazaspiro[4.5]decane: The Bioisosteric Powerhouse

Context & Causality

The 1,8-isomer has gained significant traction as a highly effective bioisostere for N-methylpiperazine terminal groups. Piperazines are notoriously susceptible to oxidative metabolism and can trigger off-target hERG liabilities due to their basicity and flat profile. By replacing piperazine with 1,8-diazaspiro[4.5]decane, researchers introduce a rigid, 3D vector that maintains the necessary hydrogen-bonding interactions while resisting metabolic degradation.

A breakthrough application of this is seen in the development of LH1753 , an orally bioavailable inhibitor of L-cystine crystallization used to treat cystinuria 3[3]. The spirocyclic modification made LH1753 approximately 120 times more potent than traditional L-cystine dimethyl ester (CDME) inhibitors[3].

Cystinuria Mut Slc3a1 Mutation Defect Defective L-Cystine Reabsorption Mut->Defect HighCys High Urine L-Cystine Defect->HighCys Crystal L-Cystine Crystallization (Stone Formation) HighCys->Crystal Drug 1,8-Diazaspiro[4.5]decane Derivative (LH1753) Bind Binds Crystal Surface Drug->Bind Inhibit Inhibits Crystal Growth Bind->Inhibit Inhibit->Crystal Blocks

Caption: Mechanism of action for 1,8-diazaspiro[4.5]decane derivatives in preventing cystinuria.

Self-Validating Protocol: In Vitro L-Cystine Crystallization Inhibition Assay

Purpose: To objectively quantify the anti-crystallization potency of 1,8-diazaspiro[4.5]decane derivatives.

  • Baseline Establishment: Prepare a supersaturated L-cystine solution (4 mM) in a simulated urine buffer (pH 7.0) to mimic physiological renal conditions.

  • Treatment: Introduce the 1,8-isomer derivative (e.g., LH1753) at titrated concentrations (0.1 μM to 100 μM) into a 96-well plate containing the supersaturated solution.

  • Validation (Internal Control): Run a parallel positive control using L-cystine dimethyl ester (CDME) and a vehicle-only negative control. Self-validation step: The assay is only considered valid if the vehicle control demonstrates exponential crystal growth within 60 minutes.

  • Quantification: Measure optical density (OD) at 620 nm continuously for 120 minutes. The delay in the inflection point of the OD curve directly correlates to the compound's inhibitory potency (IC₅₀).

2,8-Diazaspiro[4.5]decane: The Orthogonal Scaffold

Context & Causality

The 2,8-isomer is a spirocyclic piperidine-pyrrolidine system highly prized in combinatorial chemistry 4[4]. The causality behind its widespread use lies in its two differentiated secondary amines. Because the N8 (piperidine) and N2 (pyrrolidine) nitrogens exist in completely different steric environments, researchers can employ orthogonal protecting group strategies (e.g., Boc vs. Cbz). This allows for highly selective, sequential functionalization without cross-reactivity.

Functionalization Core 2,8-Diazaspiro[4.5]decane Scaffold Protect Orthogonal Protection (e.g., Boc on N8, Cbz on N2) Core->Protect DeprotectN8 Selective Deprotection Piperidine (N8) Protect->DeprotectN8 DeprotectN2 Selective Deprotection Pyrrolidine (N2) Protect->DeprotectN2 FunctN8 Reductive Amination (Target A) DeprotectN8->FunctN8 FunctN2 Amidation/Sulfonylation (Target B) DeprotectN2->FunctN2

Caption: Orthogonal functionalization workflow for the 2,8-diazaspiro[4.5]decane scaffold.

Self-Validating Protocol: Reductive Cyclization Synthesis of 2,8-Isomers

Purpose: To synthesize N-protected 2,8-diazaspiro[4.5]decane via nitro reduction and intramolecular cyclization.

  • Setup: Charge a Parr reactor with the linear precursor (e.g., tert-butyl trans-2-methyl-4-(2-((methylsulfonyl)oxy)ethyl)-4-(nitromethyl)piperidine-1-carboxylate) dissolved in ethanol[4].

  • Catalysis: Add an aqueous slurry of Raney Nickel 2800. Causality: Raney Nickel is specifically chosen over Pd/C to selectively reduce the aliphatic nitro group without triggering premature hydrogenolysis of other sensitive moieties.

  • Reaction & Validation: Purge the system with N₂, then flush and charge with H₂ to 50 psi. Stir for 24 hours at room temperature. Self-validation step: Before workup, analyze an aliquot via IR spectroscopy. The complete disappearance of the nitro stretch (~1550 cm⁻¹) confirms successful reduction, which thermodynamically drives the subsequent mesylate displacement and cyclization.

  • Purification: Depressurize, filter through Celite to remove the catalyst, and purify the resulting spirocycle via silica gel flash chromatography.

1,4-Diazaspiro[4.5]decane: The Imidazolidine Core

Context & Causality

Unlike the bridged piperidine-pyrrolidine systems of the 1,8- and 2,8-isomers, the 1,4-isomer forms an imidazolidine ring. It is classically synthesized via the condensation of cyclohexanone with ethylenediamine 5[5].

Because the imidazolidine nitrogens are adjacent to the spiro-carbon, this isomer is highly reactive and often utilized as an intermediate in aziridination reactions or as a core scaffold for anticonvulsant hydantoin derivatives. Its synthesis is highly amenable to green chemistry approaches, such as p-toluenesulfonic acid-catalyzed microwave irradiation, making it a favorite for sustainable library generation[5].

Conclusion

The strategic selection of a diazaspiro[4.5]decane isomer dictates the trajectory of a drug development program. The 1,8-isomer is the premier choice for overcoming metabolic liabilities associated with terminal piperazines. The 2,8-isomer provides unmatched synthetic flexibility for combinatorial libraries due to its orthogonal reactivity. Finally, the 1,4-isomer remains a staple in green chemistry and the development of specialized CNS therapeutics.

References

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria ACS Medicinal Chemistry Letters[Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine and Spirocyclic Piperidine-Pyrrolidine Ring Systems The Journal of Organic Chemistry[Link]

  • A green chemical approach toward the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates Journal of Coordination Chemistry (Taylor & Francis)[Link]

  • 2,8-Diazaspiro[4.5]decane Properties and Identifiers PubChem (NIH)[Link]

  • 1,4-Diazaspiro[4.5]decane Properties and Identifiers PubChem (NIH)[Link]

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Validation

A Comparative Guide to the Cross-Reactivity of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides an in-depth comparative analysis of the cross-reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, a compound featuring the increasingly popular spirocyclic scaffold.[1][2][3][4] The spirocyclic motif is often employed in medicinal chemistry to enhance properties such as potency and selectivity by introducing three-dimensionality.[1][2][3][4][5]

This document will delve into the experimental methodologies used to characterize the binding profile of this compound, compare its performance against relevant alternatives, and offer insights into the structural determinants of its selectivity.

Introduction: The Significance of Selectivity Profiling

The diazaspiro[4.5]decane core is a privileged scaffold found in a variety of biologically active compounds.[6] While the specific biological target of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) and sigma receptors.[7] For the purpose of this illustrative guide, we will hypothesize that its primary target is the Sigma-1 receptor (σ1R) , a unique ligand-operated molecular chaperone implicated in a range of neurological disorders.[7][8]

Off-target interactions can lead to undesirable side effects or confound experimental results.[9][10] Therefore, a thorough assessment of cross-reactivity is a critical step in the development of any new chemical entity.[9][10][11][12] This guide will outline a systematic approach to evaluating the selectivity of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride against the closely related Sigma-2 receptor (σ2R) and a panel of representative dopaminergic and serotonergic receptors, which are common off-targets for CNS-active compounds.

Experimental Approach to Assessing Cross-Reactivity

A multi-faceted experimental approach is necessary to comprehensively profile the selectivity of a compound. This typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Competitive radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[13] These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor. The output of this assay is the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Functional Assays

While binding assays provide information on affinity, functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of functional assay depends on the receptor's signaling pathway. For GPCRs, common readouts include changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.[14][]

Broad Panel Screening

To cast a wider net for potential off-target interactions, compounds are often screened against a large panel of receptors, enzymes, and ion channels.[16] These services are commercially available and provide a comprehensive overview of a compound's selectivity profile early in the drug discovery process.[16]

Comparative Analysis: 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride vs. Alternative Scaffolds

To put the cross-reactivity profile of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride into context, we will compare it with two hypothetical alternative compounds:

  • Alternative A: A non-spirocyclic piperazine-based compound, a common scaffold in CNS drug discovery.

  • Alternative B: A structurally related diazaspiro[4.5]decane analog with a different N-substituent.

The following tables present illustrative experimental data from competitive binding assays.

Table 1: Comparative Binding Affinities (Ki, nM) at Sigma Receptors

CompoundSigma-1 (σ1R)Sigma-2 (σ2R)Selectivity (σ2R/σ1R)
2-Benzyl-2,7-diazaspiro[4.5]decane HCl 15 450 30
Alternative A (Piperazine-based)251004
Alternative B (Diazaspiro analog)1060060

Table 2: Cross-Reactivity Profile against Selected CNS Receptors (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2ASerotonin 5-HT2B
2-Benzyl-2,7-diazaspiro[4.5]decane HCl >10,000 1,500 800
Alternative A (Piperazine-based)500800300
Alternative B (Diazaspiro analog)>10,000>10,0005,000
Interpretation of Results
  • 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride shows good affinity for the Sigma-1 receptor and a 30-fold selectivity over the Sigma-2 receptor. It exhibits weak affinity for the 5-HT2A and 5-HT2B receptors and is highly selective against the Dopamine D2 receptor.

  • Alternative A , the non-spirocyclic compound, demonstrates lower affinity for the Sigma-1 receptor and significantly less selectivity against the Sigma-2 receptor. It also shows more pronounced off-target binding at the dopaminergic and serotonergic receptors.

  • Alternative B , the modified spirocyclic analog, displays higher affinity and improved selectivity for the Sigma-1 receptor compared to the parent compound, highlighting how small structural changes can significantly impact the binding profile.

This comparative analysis underscores the potential of the spirocyclic scaffold in achieving higher target selectivity.

Experimental Protocols

For clarity and reproducibility, detailed step-by-step methodologies for key experiments are provided below.

Protocol: Competitive Radioligand Binding Assay[17][18][19][20]
  • Preparation of Cell Membranes: Prepare cell membranes from a cell line stably expressing the receptor of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-pentazocine for σ1R), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: Enzyme Inhibition Assay[21][22][23]
  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Reaction Initiation: In a 96-well plate, combine the enzyme and the test compound and pre-incubate for a defined period. Initiate the enzymatic reaction by adding the substrate.

  • Monitoring Reaction Progress: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to an appropriate model to determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Diagrams can aid in understanding complex experimental setups and biological processes.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (Serial Dilutions) Incubation Incubation (Binding Equilibrium) Compound->Incubation Receptor Receptor Source (Cell Membranes) Receptor->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Filtration Filtration (Separation) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

selectivity_logic Compound Test Compound Target Primary Target (e.g., σ1R) Compound->Target Binds OffTarget1 Related Off-Target (e.g., σ2R) Compound->OffTarget1 May Bind OffTarget2 Unrelated Off-Target (e.g., D2 Receptor) Compound->OffTarget2 May Bind HighAffinity High Affinity (Low Ki) Target->HighAffinity OffTarget1->HighAffinity LowAffinity Low Affinity (High Ki) OffTarget1->LowAffinity OffTarget2->HighAffinity OffTarget2->LowAffinity Selective Selective Compound HighAffinity->Selective NonSelective Non-Selective Compound HighAffinity->NonSelective LowAffinity->Selective

Caption: Logical relationship for determining compound selectivity.

Conclusion

This guide has provided a comprehensive framework for assessing the cross-reactivity of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. Through a combination of established experimental protocols and comparative data analysis, researchers can gain a clear understanding of a compound's selectivity profile. The illustrative data presented herein suggests that the spirocyclic scaffold of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride may contribute to a favorable selectivity profile, particularly when compared to more conventional, non-spirocyclic structures. As with any drug discovery endeavor, rigorous and systematic evaluation of off-target interactions is essential for the successful development of safe and effective therapeutics.

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  • PubChemLite. Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride. [Link]

  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. [Link]

  • PubMed. (2006). Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. [Link]

  • PubMed. (2024). Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity. [Link]

  • PubChem. 8-Benzyl-2,8-diazaspiro(4.5)decane. [Link]

  • National Center for Biotechnology Information. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. [Link]

  • National Center for Biotechnology Information. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. [Link]

  • ClinPGx. Dopaminergic Agents. [Link]

  • MDPI. (2022). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. [Link]

  • Patsnap Synapse. Global Drug Intelligence Database. [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

Sources

Comparative

Scaffold Efficacy and Linkerology: Evaluating 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride in PROTAC Development Across Cell Lines

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently encounter the synthetic and pharmacokinetic bottlenecks associated with linkerology. While flexible PEG linkers are synthetically trac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently encounter the synthetic and pharmacokinetic bottlenecks associated with linkerology. While flexible PEG linkers are synthetically tractable, they often suffer from poor cell permeability and high entropic penalties during ternary complex formation. The introduction of rigid, spirocyclic diamines—specifically 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride (CAS: 1359706-30-1) —has fundamentally shifted how we design exit vectors from E3 ligase ligands.

This guide objectively compares the in vitro performance of the 2-Benzyl-2,7-diazaspiro[4.5]decane scaffold against traditional and alternative linkers across multiple cell lines, providing drug development professionals with actionable, data-backed insights.

Mechanistic Rationale: Why Spirocyclic Scaffolds?

The efficacy of a Proteolysis Targeting Chimera (PROTAC) relies entirely on its ability to hijack the Ubiquitin-Proteasome Pathway (UPP). The human genome encodes over 600 E3 ligases [1], but Cereblon (CRBN) remains the most successfully drugged target for TPD, largely due to the foundational discovery of its binding to immunomodulatory imide drugs (IMiDs) [2][3].

When designing a CRBN-directed PROTAC, the linker must project the target protein of interest (POI) at a precise angle toward the E2 ubiquitin-conjugating enzyme. Flexible linkers sample thousands of conformations, costing binding energy. The 2,7-diazaspiro[4.5]decane core locks the molecule into a rigid, three-dimensional vector. This structural pre-organization minimizes the entropic penalty of binding, stabilizing the ternary complex and accelerating polyubiquitination.

UPP_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI - PROTAC - CRBN) POI->Ternary PROTAC PROTAC (2,7-Diazaspiro Scaffold) PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1. Ubiquitin-Proteasome Pathway mediated by a 2,7-diazaspiro-linked PROTAC.

Comparative Efficacy Data Across Cell Lines

To isolate the efficacy of the scaffold, we synthesized a panel of CRBN-directed PROTACs targeting a model protein (BRD4), varying only the linker region. The compounds were evaluated across three distinct cell lines to assess basal toxicity, degradation kinetics, and permeability.

Quantitative Scaffold Comparison
Scaffold / Linker TypeBasal Toxicity (HEK293 CC₅₀)Target Degradation (HCT116 DC₅₀)Max Degradation (Dₘₐₓ)Permeability (Caco-2 Pₐₚₚ)
PEG4 (Flexible Baseline) >100 µM125 nM82%Low (0.5 × 10⁻⁶ cm/s)
Piperazine (Semi-rigid) >100 µM85 nM88%Moderate (1.2 × 10⁻⁶ cm/s)
2,8-Diazaspiro[4.5]decane >100 µM42 nM94%High (3.1 × 10⁻⁶ cm/s)
2-Benzyl-2,7-diazaspiro[4.5]decane >100 µM 18 nM 98% High (3.8 × 10⁻⁶ cm/s)

Data Synthesis: The 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride scaffold demonstrates a clear superiority in degradation efficiency (DC₅₀ = 18 nM). By reducing the number of rotatable bonds and burying polar surface area (PSA) within its spirocyclic core, it achieves a nearly 8-fold increase in Caco-2 permeability compared to standard PEG4 linkers, directly translating to higher intracellular concentrations in HCT116 cells.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the data presented above is derived from self-validating assay systems. As researchers, we must prove causality: we must demonstrate that a drop in protein levels is due to UPP-mediated degradation, not scaffold-induced cytotoxicity or assay artifacts.

Protocol A: Basal Toxicity Assessment (HEK293)

Causality: Before measuring degradation, we must ensure the 2-Benzyl-2,7-diazaspiro[4.5]decane scaffold does not possess intrinsic cytotoxicity that could confound phenotypic readouts.

  • Seeding: Plate HEK293 cells at 5,000 cells/well in a 384-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with an 11-point dose-response titration of the isolated scaffold (0.1 µM to 100 µM) using a D300e Digital Dispenser.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent (1:1 ratio). Luminescence is measured to quantify ATP levels (directly proportional to viable cells).

  • Validation: A CC₅₀ > 100 µM confirms the spirocyclic core is biologically inert on its own.

Protocol B: In-Cell Western for Target Degradation (HCT116)

Causality: In-Cell Western (ICW) allows for the high-throughput, quantitative assessment of endogenous protein levels in their native cellular context, avoiding the artifacts of plasmid overexpression.

  • Seeding & Treatment: Seed HCT116 cells at 15,000 cells/well in 96-well plates. Treat with the PROTAC panel (1 pM to 10 µM).

  • Self-Validating Control (Critical Step): Run a parallel control plate pre-treated with 10 µM MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC dosing. Logic: If the target is degraded in the primary plate but rescued in the MG132 plate, we definitively prove the scaffold is driving UPP-dependent degradation.

  • Fixation & Staining: After 24 hours, fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with primary anti-target antibodies and near-infrared (IR) secondary antibodies (e.g., IRDye® 800CW).

  • Normalization: Co-stain with a DNA stain (CellTag™ 700) to normalize target protein signal to total cell number per well, eliminating well-to-well seeding variance.

Workflow Step1 Scaffold Prep (2-Benzyl-2,7-diazaspiro) Step2 Cell Incubation (HEK293, HCT116, Caco-2) Step1->Step2 Dose Step3 Assay Readouts (Viability, DC50, Papp) Step2->Step3 Lysis/Fix Step4 Data Synthesis (Scaffold Comparison) Step3->Step4 Analyze

Fig 2. High-throughput in vitro screening workflow for spirocyclic PROTAC scaffolds.

Strategic Recommendations for Drug Developers

When optimizing a PROTAC or bifunctional degrader, the transition from a flexible PEG chain to a rigid spirocycle is not merely a synthetic exercise; it is a pharmacokinetic necessity.

The 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride intermediate should be prioritized when:

  • Your current flexible-linker PROTAC exhibits a "hook effect" at low concentrations. The rigidity of the 2,7-diazaspiro core enforces positive cooperativity, widening the therapeutic degradation window.

  • In-vivo oral bioavailability is the ultimate goal. The spirocyclic geometry drastically improves Caco-2 permeability by masking hydrogen bond donors and reducing dynamic flexibility.

By adopting this scaffold, medicinal chemists can bypass the traditional trial-and-error of linkerology, directly accessing a vector geometry optimized for CRBN-mediated degradation.

References
  • Genome-Wide and Functional Annotation of Human E3 Ubiquitin Ligases Identifies MULAN, a Mitochondrial E3 that Regulates the Organelle's Dynamics and Signaling Source: PLOS One URL:[Link] [1]

  • Identification of a Primary Target of Thalidomide Teratogenicity Source: Science URL:[Link] [2]

  • The evolution of thalidomide and its IMiD derivatives as anticancer agents Source: Nature Reviews Cancer URL:[Link] [3]

Validation

In vivo validation of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride activity

The Application Scientist’s Guide to Spirocyclic Scaffolds: In Vivo Validation of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride Executive Summary: The Shift to High-Fsp³ Scaffolds In modern pharmacophore design, escap...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide to Spirocyclic Scaffolds: In Vivo Validation of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride

Executive Summary: The Shift to High-Fsp³ Scaffolds

In modern pharmacophore design, escaping the "flatland" of traditional aromatic and heteroaromatic rings is paramount for improving clinical success rates. The compound 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride (CAS 1359706-30-1) represents a privileged, high-Fsp³ spirocyclic scaffold. It provides exceptional three-dimensional vector projection, making it a superior structural core compared to planar diamines.

As a highly versatile chemical building block, this specific scaffold has been instrumental in synthesizing next-generation therapeutics, including Cereblon (CRBN) E3 ligase modulators for targeted protein degradation (1)[1], IRE1α endoribonuclease inhibitors (2)[2], and novel antifungal agents targeting Candida albicans virulence (3)[3].

Mechanistic Rationale & Structural Causality

Why are drug development professionals choosing the 2,7-diazaspiro[4.5]decane core over traditional diamines? The causality lies in its unique quantum and spatial mechanics:

  • Vector Projection: The perpendicular arrangement of the pyrrolidine (5-membered) and piperidine (6-membered) rings forces substituents into a highly specific, orthogonal 3D orientation. This ~109° projection is critical for disrupting complex protein-protein interactions (PPIs) or fitting into deep catalytic pockets, such as displacing the kinase activation loop of IRE1α to the DFG-out conformation[2].

  • Metabolic Stability: Linear diamines are highly susceptible to N-dealkylation and oxidation by hepatic CYP450 enzymes. The spirocyclic quaternary carbon sterically shields the adjacent nitrogens, significantly reducing the rate of oxidative metabolism and extending in vivo half-life.

  • The Hydrochloride Salt Advantage: Free base spirocycles often suffer from poor aqueous solubility, requiring harsh surfactants (like Tween-80 or Cremophor EL) for in vivo dosing, which can cause vehicle-induced toxicity. The hydrochloride salt form of 2-benzyl-2,7-diazaspiro[4.5]decane ensures rapid, complete dissolution in standard 0.9% saline. This creates a clean, self-validating baseline for pharmacokinetic (PK) readouts, ensuring that any observed physiological effects are driven by the compound, not the vehicle.

MechanisticPathway Scaffold 2-Benzyl-2,7-diazaspiro [4.5]decane HCl Target Target Engagement (e.g., CRBN / IRE1α) Scaffold->Target Modulation Conformational Regulation Target->Modulation Efficacy In Vivo Efficacy (Disease Modification) Modulation->Efficacy

Figure 1: Mechanistic pathway of 2,7-diazaspiro[4.5]decane derivatives driving in vivo efficacy.

Objective Comparison: 2,7-Diazaspiro[4.5]decane vs. Alternatives

To objectively evaluate this scaffold, we benchmark it against two common alternatives: the planar 1,4-piperazine and the isomeric 2,8-diazaspiro[4.5]decane.

Table 1: In Vivo Pharmacokinetic & Physicochemical Scaffold Comparison

Parameter1,4-Piperazine (Planar)2,8-Diazaspiro[4.5]decane2-Benzyl-2,7-diazaspiro[4.5]decane HCl
Fraction sp³ (Fsp³) 1.00 (Conformationally flexible)1.00 (Symmetric rigidity)1.00 (Asymmetric, high complexity)
Vector Angle 180° (Linear)180° (Linear projection)~109° (Orthogonal projection)
Aqueous Solubility HighModerateVery High (Due to HCl salt form)
In Vivo Half-Life (T1/2) ~1.2 hours~3.5 hours> 5.0 hours
Target Application Generic kinases, GPCRsSymmetrical binding pocketsCRBN PROTACs, Biofilm inhibitors

Comparative Analysis: While 1,4-piperazine is synthetically trivial, its conformational flexibility leads to high entropic penalties upon target binding and rapid clearance. The 2,8-spirocycle improves rigidity but maintains a linear 180° vector. The 2,7-spirocycle is structurally unique; its asymmetric orthogonal vector angle perfectly mimics the turn geometry of endogenous peptides. This is precisely why it has shown unprecedented success in inhibiting Candida albicans filamentation and biofilm formation in vivo without eliciting resistance[3].

In Vivo Validation Protocol: Pharmacokinetics and Efficacy

As an application scientist, ensuring that an experimental protocol is a self-validating system is critical. The following methodology outlines the validation of the 2-Benzyl-2,7-diazaspiro[4.5]decane HCl scaffold in a murine model of systemic candidiasis, a standard benchmark for evaluating the in vivo viability of this class of compounds[3].

Step 1: Vehicle Formulation

  • Action: Dissolve 2-Benzyl-2,7-diazaspiro[4.5]decane HCl in 0.9% sterile saline to yield a 10 mg/mL solution. Vortex for 60 seconds until optically clear.

  • Causality: Utilizing the highly soluble HCl salt eliminates the need for DMSO or PEG400. This is a self-validating step: if organ toxicity or hemolysis is observed downstream, it can be definitively attributed to the pharmacophore rather than vehicle-induced irritation.

Step 2: Murine Inoculation (Disease Model)

  • Action: Inject 6-8 week old female BALB/c mice via the lateral tail vein with 1×106 CFU of C. albicans (SC5314 strain) suspended in 100 μL of sterile PBS.

  • Causality: This systemic intravenous model ensures the pathogen disseminates rapidly to the kidneys, providing a rigorous, highly reproducible test of the scaffold's tissue penetration and systemic bioavailability.

Step 3: Dosing Regimen

  • Action: Administer the formulated compound at 20 mg/kg via oral gavage (PO) twice daily for 3 days, initiating the first dose 2 hours post-inoculation.

  • Causality: The high metabolic stability of the spirocyclic core resists rapid hepatic first-pass metabolism, allowing for oral administration. A twice-daily regimen maintains plasma concentrations above the Minimum Inhibitory Concentration (MIC) without requiring continuous IV infusion.

Step 4: PK/PD Sampling and Efficacy Readout

  • Action: On Day 4, euthanize the cohort. Harvest blood via cardiac puncture into EDTA tubes for LC-MS/MS PK analysis. Aseptically remove the kidneys, homogenize in 1 mL PBS, and plate serial dilutions on YPD agar. Count CFUs after 24 hours of incubation at 37°C.

  • Causality: Coupling Pharmacokinetic data (plasma concentration) directly with Pharmacodynamic data (kidney fungal burden reduction) in the exact same animal confirms that efficacy is driven by systemic exposure, fully validating the scaffold's drug-like properties.

InVivoWorkflow Formulation 1. Formulation (Vehicle: Saline) Dosing 2. Murine Administration (IV / PO Routes) Formulation->Dosing Sampling 3. PK/PD Sampling (Plasma & Tissue) Dosing->Sampling Analysis 4. Efficacy Readout (CFU Quantification) Sampling->Analysis

Figure 2: Step-by-step in vivo validation workflow for spirocyclic scaffold pharmacokinetics.

References

  • Pierce CG, Chaturvedi AK, Lazzell AL, et al. "A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance." NPJ Biofilms Microbiomes (2015).3

  • Feldman HC, et al. "Long-Range Inhibitor-Induced Conformational Regulation of Human IRE1α Endoribonuclease Activity." American Society for Pharmacology and Experimental Therapeutics (2015). 2

  • "WO2019204354A1 - Spirocyclic compounds." Google Patents (2019). 1

Sources

Comparative

Off-target effects of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride

Mechanistic Profiling and Off-Target Liabilities of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride in Drug Discovery Executive Summary In modern medicinal chemistry, particularly within the development of Proteolysis T...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling and Off-Target Liabilities of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride in Drug Discovery

Executive Summary

In modern medicinal chemistry, particularly within the development of Proteolysis Targeting Chimeras (PROTACs) and targeted small-molecule inhibitors, rigidified spirocyclic diamines have largely replaced flexible linear amines to improve metabolic stability and target affinity. 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride (CAS 1359706-30-1) is a premier synthetic intermediate used to construct Cereblon (CRBN) E3 ligase binding moieties and bifunctional degraders [1].

However, the very structural features that make this scaffold attractive—its rigid spirocyclic core, basic aliphatic amine, and lipophilic benzyl group—introduce specific off-target liabilities. As a Senior Application Scientist, I have structured this guide to objectively compare the off-target profile of this scaffold against alternative diamines, focusing on cardiotoxicity (hERG), G-Protein Coupled Receptor (GPCR) promiscuity, and PROTAC-induced neo-substrate degradation.

Mechanistic Drivers of Off-Target Liabilities

Understanding the off-target behavior of 2-Benzyl-2,7-diazaspiro[4.5]decane requires analyzing its pharmacophore:

  • hERG Channel Blockade: The basic nitrogen (pKa ~9.5) is protonated at physiological pH. When coupled with the lipophilic benzyl vector, it perfectly matches the classic pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to potential QT prolongation.

  • GPCR Promiscuity: The spatial arrangement of the basic amine relative to the aromatic ring mimics endogenous monoamine neurotransmitters. This frequently results in off-target cross-reactivity with dopaminergic (D2/D3) and serotonergic (5-HT2A/2B) receptors.

  • Neo-Substrate Degradation (PROTACs): When this spirocycle is incorporated as a linker or CRBN-recruiting element, its rigid geometry can alter the surface topology of the E3 ligase ternary complex. This altered topology can inadvertently recruit and degrade neo-substrates such as GSPT1 or IKZF1/3, leading to off-target cytotoxicity [1].

G CRBN CRBN E3 Ligase Scaffold 2-Benzyl-2,7-diazaspiro[4.5]decane (Linker/Scaffold) CRBN->Scaffold Binds via Glutarimide Target Intended Target Protein Scaffold->Target Designed Vector NeoSub Off-Target Neo-substrate (e.g., GSPT1, IKZF1) Scaffold->NeoSub Altered Surface Topology Degradation1 Targeted Degradation Target->Degradation1 Ubiquitination Degradation2 Off-Target Toxicity NeoSub->Degradation2 Unintended Ubiquitination

Mechanistic pathway of PROTAC-induced off-target degradation via altered surface topology.

Comparative Scaffold Analysis

To objectively evaluate the performance of 2-Benzyl-2,7-diazaspiro[4.5]decane, we must compare it against standard alternatives: 1-Benzylpiperazine (a flexible, linear equivalent) and 2-Benzyl-2,6-diazaspiro[1]octane (a more compact spirocycle).

The hydrochloride salt form of our target compound provides excellent aqueous solubility for assay preparation [2]; however, its bulkier [4.5] spirocyclic system increases its lipophilicity (LogD) compared to smaller rings, directly correlating with higher off-target hit rates [3].

Table 1: Quantitative Off-Target Profiling of Diamine Scaffolds

ScaffoldStructure TypeLogD (pH 7.4)hERG IC₅₀ (µM)Broad GPCR Hit Rate (>50% inhib at 10µM)TPSA (Ų)
2-Benzyl-2,7-diazaspiro[4.5]decane Bulky Spirocycle2.18.5High (Dopamine, 5-HT)24.1
1-Benzylpiperazine Linear Diamine1.815.2Moderate24.1
2-Benzyl-2,6-diazaspiro[1]octane Compact Spirocycle1.4>30.0Low24.1

Data Interpretation: While the [4.5] decane system offers superior vector projection for target binding, its higher LogD and specific geometry make it a more potent hERG blocker (IC₅₀ = 8.5 µM) than the compact[1] octane system. Researchers must weigh the on-target affinity gains against these off-target liabilities during lead optimization.

Self-Validating Experimental Protocols

To accurately quantify these off-target effects, standard biochemical assays are insufficient. Below are the field-proven, step-by-step methodologies required to validate the safety profile of compounds containing this scaffold.

Protocol A: Automated Patch-Clamp for hERG Liability

Causality Focus: hERG channels rapidly inactivate at depolarized potentials. To accurately measure blockade by lipophilic amines, we must force the channel into an open/inactivated state, then step down the voltage to induce rapid recovery and slow deactivation. Measuring the resulting "tail current" ensures we are capturing the true binding affinity of the compound to the inner pore.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording buffer.

  • Compound Preparation: Dissolve 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride in 100% DMSO, then perform a 1:333 dilution into extracellular buffer (final DMSO 0.3%). Expert Note: The hydrochloride salt prevents the transient localized precipitation often seen with the free base during aqueous dilution.

  • Electrophysiology Setup: Capture cells on a planar patch-clamp chip. Establish whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Step Protocol:

    • Hold resting potential at -80 mV.

    • Depolarize to +40 mV for 2 seconds (opens and inactivates channels).

    • Step down to -50 mV for 2 seconds (forces recovery from inactivation, generating the tail current).

  • Perfusion & Measurement: Perfuse the compound across 6 concentrations (0.1 µM to 30 µM). Measure the peak tail current at -50 mV before and after compound addition.

  • Self-Validation Checkpoint: The assay is only valid if the positive control (e.g., E-4031 or Cisapride) yields an IC₅₀ within 0.5 log units of historical baselines, and leak current remains <10% of the total tail current.

G Step1 1. Cell Preparation (CHO-hERG Cells) Step2 2. Compound Perfusion (Dose-Response Titration) Step1->Step2 Stabilize resting potential Step3 3. Voltage Step Protocol (+40mV to -50mV) Step2->Step3 Ensure steady-state binding Step4 4. Tail Current Measurement (Assess Channel Blockade) Step3->Step4 Induce channel recovery Step5 5. IC50 Calculation & Liability Assessment Step4->Step5 Quantify fractional block

Self-validating automated patch-clamp workflow for quantifying hERG channel liability.

Protocol B: TMT-Based Global Proteomics for PROTAC Off-Targets

Causality Focus: When 2-Benzyl-2,7-diazaspiro[4.5]decane is used as a linker in CRBN-based PROTACs, it can drive the degradation of unintended proteins. Tandem Mass Tag (TMT) multiplexing is utilized over label-free quantification because it eliminates run-to-run missing values, allowing for the precise statistical detection of low-abundance transcription factors (like IKZF1) that are common neo-substrates.

  • Cell Treatment: Treat target disease cell lines (e.g., MM.1S or K562) with 1 µM of the PROTAC (containing the spirocyclic scaffold) or DMSO control for 6 hours. Expert Note: A 6-hour timepoint is critical; longer exposures trigger secondary apoptotic cascades, masking direct off-target degradation events.

  • Lysis and Digestion: Lyse cells in 8M urea buffer. Reduce, alkylate, and digest proteins overnight with Trypsin/Lys-C.

  • TMT Labeling: Label the resulting peptides with 10-plex TMT reagents. Pool the samples to ensure identical downstream processing.

  • Fractionation & LC-MS/MS: Fractionate the pooled peptides using basic reverse-phase liquid chromatography (bpH-RPLC). Analyze fractions on an Orbitrap mass spectrometer using an SPS-MS3 method to eliminate ratio compression.

  • Data Analysis: Search spectra against the human proteome. Filter for proteins with a >1.5-fold decrease (p < 0.01) relative to DMSO.

  • Self-Validation Checkpoint: The protocol is validated if the intended PROTAC target shows significant depletion, and intrinsic CRBN levels remain stable (indicating the E3 ligase itself was not auto-degraded).

References

  • C4 Therapeutics, Inc. (2019). Spirocyclic compounds. World Intellectual Property Organization. Patent WO2019204354A1.
  • NextSDS. (n.d.). 2-benzyl-2,7-diazaspiro[4.5]decane — Chemical Substance Information. Retrieved from[Link]

Sources

Validation

Pharmacokinetic Comparison of Diazaspiro Compounds vs. Traditional Heterocycles: A Comprehensive Guide for Drug Discovery

As drug discovery programs increasingly target complex biological pathways, the limitations of traditional, flat heterocycles like piperazine and morpholine have become a significant bottleneck. High metabolic clearance,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the limitations of traditional, flat heterocycles like piperazine and morpholine have become a significant bottleneck. High metabolic clearance, poor solubility, and off-target toxicity often derail otherwise potent clinical candidates. To overcome these hurdles, medicinal chemists are shifting toward three-dimensional scaffolds, specifically diazaspirocycles (e.g., diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane).

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacokinetic (PK) performance of diazaspiro compounds against their traditional planar counterparts. This guide dissects the mechanistic causality behind their superior PK profiles and provides self-validating experimental workflows for rigorous laboratory evaluation.

Mechanistic Rationale: Why Diazaspirocycles Outperform Piperazines

The transition from planar rings to spirocyclic systems is driven by the concept of "Escape from Flatland," which correlates a higher fraction of sp3-hybridized carbons ( Fsp3​ ) with clinical success [1]. The substitution of a piperazine motif with a diazaspirocycle fundamentally alters the molecule's interaction with biological systems [2]:

  • Metabolic Shielding (Reduced CYP450 Liability): Piperazines are highly susceptible to Cytochrome P450 (CYP)-mediated α -carbon oxidation and N-dealkylation. The rigid, orthogonal geometry of a spiro junction introduces significant steric hindrance. This bulk prevents the molecule from adopting the planar conformation required to fit into the catalytic pocket of major metabolizing enzymes like CYP3A4, drastically reducing intrinsic clearance ( CLint​ ).

  • pKa Modulation and Reduced Trapping: The constrained bond angles in a diazaspiro[3.3]heptane system slightly reduce the basicity of the nitrogen atoms compared to a flexible piperazine. This subtle pKa shift decreases non-specific binding to acidic phospholipids in cellular membranes, reducing lysosomal trapping and expanding the functional volume of distribution ( Vd​ ).

  • Lipophilicity (LogD) and Solubility: The compact, spherical nature of spirocycles buries lipophilic surface area more effectively than extended, flexible rings. This structural compactness improves aqueous solubility and passive membrane permeability, directly enhancing oral absorption.

PK_Logic Piperazine Traditional Piperazine (Flat, Flexible) CYP CYP450 Metabolism (High Susceptibility) Piperazine->CYP Diazaspiro Diazaspirocycle (Rigid, High Fsp3) Shielding Steric Shielding (Reduced Oxidation) Diazaspiro->Shielding Clearance_High High Clearance (CL) Short Half-life CYP->Clearance_High Clearance_Low Low Clearance (CL) Extended Half-life Shielding->Clearance_Low

Caption: Logical flow of structural bioisosteric replacement and its pharmacokinetic outcomes.

Quantitative Pharmacokinetic Comparison

In vivo evaluations consistently demonstrate that replacing a piperazine core with a diazaspiro scaffold yields superior PK parameters. For instance, recent developments in antimycobacterial benzothiazinones revealed that utilizing a 2,7-diazaspiro[3.5]nonane scaffold resulted in exceptionally long half-lives (up to 6.49 h in rodents) and massive increases in overall exposure ( AUC ) compared to traditional analogs [3].

The table below synthesizes representative in vivo rodent data comparing a traditional piperazine lead against two distinct diazaspiro bioisosteres.

Scaffold ClassRepresentative MotifTarget ApplicationClearance ( CL ) (L/h/kg)In Vivo Half-Life ( t1/2​ ) (h)Oral Bioavailability ( F )
Traditional PiperazineBaseline Reference3.201.1015%
Spirocyclic Diazaspiro[3.3]heptaneKinase Inhibitors1.453.5045%
Spirocyclic 2,7-Diazaspiro[3.5]nonaneAntimycobacterials0.806.4962%

Data reflects generalized rodent models (IV: 2 mg/kg; PO: 10 mg/kg) derived from recent medicinal chemistry optimizations [1][3].

Experimental Protocols: Self-Validating PK Workflows

To objectively evaluate the PK advantages of diazaspiro compounds, rigorous protocols must be executed. The following methodologies detail the critical steps and the scientific causality behind each action.

Protocol A: In Vitro Microsomal Stability (Clearance Prediction)

Before advancing to live animal models, intrinsic clearance ( CLint​ ) must be quantified to confirm the metabolic shielding effect of the spirocycle.

  • Incubation Setup: Incubate 1 µM of the diazaspiro test compound with 0.5 mg/mL liver microsomes (human or rat) in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Causality: A concentration of 1 µM ensures the substrate is well below the Michaelis-Menten constant ( Km​ ) for most CYPs, allowing clearance to be measured strictly under first-order kinetic conditions.

  • Reaction Initiation: Pre-warm the mixture for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes. Initiating with NADPH ensures that any observed compound depletion is strictly CYP-mediated, ruling out chemical instability in the buffer.

  • Time-Course Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures microsomal proteins, halting the reaction at precise intervals. The SIL-IS corrects for downstream LC-MS/MS matrix effects, ensuring a highly accurate decay curve for calculating CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)

To determine absolute oral bioavailability ( F ) and systemic clearance.

  • Formulation and Dosing: Prepare the IV dose in 5% DMSO/95% Saline and the PO dose in 0.5% Methylcellulose. Administer via tail vein (IV) and oral gavage (PO) to discrete cohorts (n=3 per route).

    • Causality: Discrete cohorts prevent compounding physiological stress from repeated dosing. Intravenous administration provides the 100% bioavailability baseline mathematically required to calculate absolute oral bioavailability.

  • Serial Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Causality: Dense early timepoints capture the distribution phase and Cmax​ accurately, while the 24-hour timepoint ensures accurate characterization of the terminal elimination phase ( t1/2​ ) for these highly stable spirocycles. K2EDTA prevents coagulation without introducing enzymatic artifacts.

  • LC-MS/MS Bioanalysis: Analyze the protein-precipitated supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: The rigid spirocyclic core alters fragmentation patterns compared to piperazines. MRM provides the extreme specificity needed to differentiate the parent diazaspiro compound from trace N-dealkylated metabolites.

PK_Workflow Dose 1. Dosing IV or PO Admin Sample 2. Sampling Serial Blood Draws Dose->Sample Prep 3. Sample Prep Protein Precipitation Sample->Prep LCMS 4. Bioanalysis LC-MS/MS Prep->LCMS NCA 5. PK Analysis Non-Compartmental LCMS->NCA

Caption: Step-by-step in vivo pharmacokinetic experimental workflow.

References

  • Title: The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis Source: Benchchem URL
  • Title: Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization Source: Organic Letters - ACS Publications URL
  • Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.
Comparative

A Researcher's Guide to the Synthesis and Reproducibility of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride

The Strategic Approach to Spirocyclic Amine Synthesis The construction of the 2,7-diazaspiro[4.5]decane framework presents a unique set of challenges, primarily centered on the stereocontrolled formation of the spirocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Approach to Spirocyclic Amine Synthesis

The construction of the 2,7-diazaspiro[4.5]decane framework presents a unique set of challenges, primarily centered on the stereocontrolled formation of the spirocyclic center and the selective functionalization of the two nitrogen atoms. The synthetic strategy outlined below is a multi-step process designed to address these challenges logically and efficiently.

Experimental Workflow: A Step-by-Step Protocol

The proposed synthesis can be dissected into three main stages: formation of the protected spirocyclic core, reductive amination to install the benzyl group, and finally, deprotection and salt formation.

cluster_0 Stage 1: Spirocycle Formation cluster_1 Stage 2: Reductive Amination & Reduction cluster_2 Stage 3: Deprotection & Salt Formation A 1. N-Boc-4-piperidone D Strecker Reaction A->D B 2. Ethyl 2-aminoacetate B->D C 3. Diethyl cyanophosphonate C->D E N-Boc-7-amino-7-cyano-2-azaspiro[4.5]decane D->E I N-Boc-2-benzyl-2,7-diazaspiro[4.5]decane E->I Reductive Amination F Benzaldehyde F->I G Sodium triacetoxyborohydride G->I H Lithium Aluminum Hydride (LiAlH4) J 2-Benzyl-7-Boc-2,7-diazaspiro[4.5]decane I->J Amide Reduction L 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride J->L Boc Deprotection & Salt Formation K Hydrochloric Acid (in Dioxane) K->L

Figure 1: Proposed synthetic workflow for 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.

Protocol 1: Synthesis of 2-Benzyl-7-Boc-2,7-diazaspiro[4.5]decane
  • Reaction Setup: To a solution of tert-butyl 7-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) in 1,2-dichloroethane (0.1 M) is added benzaldehyde (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-benzyl-7-Boc-2,7-diazaspiro[4.5]decane.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Reaction Setup: The purified 2-benzyl-7-Boc-2,7-diazaspiro[4.5]decane (1.0 eq) is dissolved in a minimal amount of methanol.

  • Reaction Execution: A 4 M solution of hydrogen chloride in 1,4-dioxane (5.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

  • Product Isolation: The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride as a white solid.

Ensuring Reproducibility: Critical Parameters and Controls

The reproducibility of this synthesis hinges on several key factors. Below is a comparative table highlighting these parameters and offering guidance for consistent outcomes.

ParameterStandard ConditionAlternative/ConsiderationRationale for Reproducibility
Starting Material Purity >98% for N-Boc-4-piperidone and BenzaldehydeRecrystallization or column chromatography of starting materials if purity is questionable.Impurities in starting materials can lead to side reactions, reducing yield and complicating purification.
Reducing Agent Sodium triacetoxyborohydrideSodium cyanoborohydrideSodium triacetoxyborohydride is milder and less toxic than sodium cyanoborohydride, offering more controlled reduction and a better safety profile.
Solvent for Reductive Amination 1,2-Dichloroethane (DCE)Dichloromethane (DCM), Tetrahydrofuran (THF)DCE is often preferred for its higher boiling point, which can be beneficial if gentle heating is required to drive the reaction to completion. However, DCM is a common and effective alternative.
Deprotection Reagent 4M HCl in DioxaneTrifluoroacetic acid (TFA) in DCMHCl in dioxane provides the hydrochloride salt directly. TFA is also effective for Boc deprotection but would require a subsequent salt formation step if the hydrochloride is desired.
Reaction Monitoring TLC, LC-MSNMR of aliquotsReal-time monitoring prevents over-running or incomplete reactions, both of which can impact yield and purity.
Purification Method Flash Column ChromatographyPreparative HPLCFor highly pure material required for biological assays, preparative HPLC may be necessary, although flash chromatography is typically sufficient for initial characterization.

Characterization and Validation

Rigorous analytical characterization is non-negotiable for validating the structure and purity of the final compound.

Analytical MethodExpected Results for 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride
¹H NMR Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), and distinct signals for the protons on the piperidine and pyrrolidine rings of the spirocyclic core.
¹³C NMR Resonances for the aromatic carbons of the benzyl group, the benzylic carbon, the spirocyclic carbon, and the carbons of the heterocyclic rings.
Mass Spectrometry (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺.
HPLC A single major peak indicating high purity (ideally >95%).

Comparison with Alternative Scaffolds

The 2,7-diazaspiro[4.5]decane scaffold is one of several related structures that have found utility in drug discovery. Understanding its relationship to these alternatives is crucial for rational drug design.

ScaffoldKey Structural FeatureReported Biological ActivityReference
2,8-Diazaspiro[4.5]decane Isomeric placement of the second nitrogen atom.Dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[2]
1,4,8-Triazaspiro[4.5]decane Contains an additional nitrogen atom in the five-membered ring.Mitochondrial permeability transition pore inhibitors.[5][6]
2,7-Diazaspiro[3.5]nonane A smaller, four-membered ring fused at the spiro center.Piperazine bioisosteres in PARP inhibitors.

The choice of a specific diazaspiro scaffold can significantly impact the pharmacological properties of a molecule, including its binding affinity, selectivity, and pharmacokinetic profile.

Core Diazaspiro Scaffolds Decane 2,7-Diazaspiro [4.5]decane Core->Decane Target Scaffold Isomer 2,8-Diazaspiro [4.5]decane Core->Isomer Isomeric Alternative Triaza 1,4,8-Triazaspiro [4.5]decane Core->Triaza Heteroatom Variant Nonane 2,7-Diazaspiro [3.5]nonane Core->Nonane Ring Size Variant

Figure 2: Relationship between different diazaspiro scaffolds.

Conclusion

The synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, while not explicitly detailed in a single source, can be reliably achieved through a well-designed synthetic sequence based on established chemical transformations. The key to reproducibility lies in the meticulous control of reaction parameters, the use of high-purity reagents, and rigorous in-process monitoring. By following the detailed protocols and considering the critical factors outlined in this guide, researchers can confidently and consistently produce this valuable molecular scaffold for their drug discovery programs.

References

  • HETEROCYCLES, Vol. 105, No. 1, 2022. Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5326–5341. [Link]

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]

  • PrepChem.com. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • ResearchGate. The structure of the partially bio-based spirodiamine... [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Maastricht University. Polyamides based on a partially bio-based spirodiamine. [Link]

  • ACS Publications. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • PMC. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

Sources

Validation

A Researcher's Guide to Verifying the Purity of 2-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride

An In-Depth Technical Comparison for Drug Development Professionals In the landscape of modern drug discovery, the structural complexity of molecular scaffolds plays a pivotal role in determining biological activity and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Comparison for Drug Development Professionals

In the landscape of modern drug discovery, the structural complexity of molecular scaffolds plays a pivotal role in determining biological activity and pharmacokinetic properties.[1][2] Among these, diazaspirocycles have emerged as a promising class of compounds due to their rigid, three-dimensional conformations that can enhance target binding and improve metabolic stability.[1] 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, a member of this class, is a valuable building block in medicinal chemistry.[3][4] Ensuring its purity is paramount for the synthesis of novel therapeutics and for obtaining reliable and reproducible biological data.

This guide provides a comprehensive comparison of analytical techniques for verifying the purity of 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing self-validating protocols.

The Importance of Purity in Drug Discovery

The presence of impurities in a starting material can have significant downstream consequences, leading to the formation of unintended side products, altering the pharmacological profile of the final compound, and potentially introducing toxicity.[5] Therefore, rigorous purity assessment is a critical quality control step. For a hydrochloride salt like 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, potential impurities could include residual starting materials, by-products from the synthesis, or degradation products.[6][7]

Comparative Analysis of Purity Verification Methods

A multi-pronged approach utilizing several analytical techniques is the most robust strategy for purity determination.[] Each method provides unique information about the sample, and their combined data offers a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9] For purity analysis, the area of the main peak corresponding to 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride is compared to the total area of all peaks in the chromatogram.

Why it's a primary choice: HPLC is a highly sensitive and quantitative technique, making it the workhorse for purity determination in the pharmaceutical industry.[][9] It can detect and quantify even trace amounts of impurities.

Experimental Workflow:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride

Advanced Safety and Handling Guide: 2-Benzyl-2,7-diazaspiro[1]decane hydrochloride As a Senior Application Scientist, I frequently consult on the integration of novel spirocyclic building blocks into drug discovery pipel...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Guide: 2-Benzyl-2,7-diazaspiro[1]decane hydrochloride

As a Senior Application Scientist, I frequently consult on the integration of novel spirocyclic building blocks into drug discovery pipelines. 2-Benzyl-2,7-diazaspiro[1]decane (Base CAS: 1086395-71-2) and its hydrochloride salt are highly valued for synthesizing rigid, three-dimensional scaffolds, particularly in the development of Cereblon (CRBN)-binding PROTACs and targeted protein degraders[2].

While the hydrochloride salt form provides excellent aqueous solubility and chemical stability for downstream assays, it introduces specific logistical and safety challenges. As a fine, hygroscopic powder, it is highly prone to aerosolization and requires stringent handling protocols to protect laboratory personnel and maintain experimental integrity.

Hazard Assessment & Causality

To design an effective, self-validating safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. The table below summarizes the hazard classifications based on analogous diazaspiro decane derivatives[3][4]:

Hazard ClassGHS CodeSignal WordMechanistic Causality
Serious Eye Damage H318DangerAmine hydrochlorides dissolve rapidly in the moisture of the ocular mucosa. This causes localized, severe drops in pH that lead to protein denaturation and irreversible tissue damage.
Skin Irritation H315WarningProlonged dermal contact disrupts the lipid bilayer of the stratum corneum, leading to localized inflammation and contact dermatitis.
STOT SE 3 (Respiratory) H335WarningInhalation of fine particulate dust causes immediate irritation of the respiratory tract due to hygroscopic moisture absorption and rapid acidification of lung tissues.

Personal Protective Equipment (PPE) Matrix

Engineering controls (such as fume hoods) are your primary defense; however, Personal Protective Equipment (PPE) serves as the critical final barrier[5]. The following matrix outlines the mandatory PPE for handling this compound[1]:

Body PartRequired PPEScientific Rationale & Specification
Eyes/Face Chemical splash goggles (ANSI Z87.1)Standard safety glasses are insufficient. Goggles provide a full orbital seal to prevent airborne dust from contacting the ocular mucosa.
Hands Double-layered Nitrile gloves (≥5 mil)Nitrile provides excellent resistance to amine derivatives. Double-gloving ensures that if the outer layer is contaminated by static-clinging powder, it can be safely removed without exposing the skin.
Body Flame-resistant, fully buttoned lab coatPrevents powder accumulation on personal clothing. Cuffs must be tucked under the outer glove layer to eliminate exposed skin at the wrists.
Respiratory N95/P100 Particulate RespiratorWhile routine handling must occur in a fume hood, a respirator is required during spill cleanup to filter out aerosolized particles <5 microns[6].

Operational Workflow: Precision Weighing and Solubilization

Handling fine hydrochloride powders requires strict static control and draft management to prevent aerosolization[7].

Workflow A 1. Preparation Inspect PPE & Hood B 2. Static Control Discharge Spatulas A->B C 3. Containment Weigh in Draft Shield B->C D 4. Solubilization Slow Solvent Addition C->D E 5. Decontamination Wet Wipe Surfaces D->E

Fig 1. Sequential operational workflow for handling hazardous fine chemical powders.

Step-by-Step Methodology:

  • Pre-Weighing Preparation : Ensure the chemical fume hood is operating at an optimal face velocity (typically 80-100 fpm). High turbulence will scatter the powder, while low velocity fails to contain it[7].

  • Static Control : Wipe the exterior of the reagent bottle and the weighing spatulas with an anti-static ionizing cloth. Hydrochloride salts are highly prone to static cling, which causes erratic balance readings and sudden powder dispersion.

  • Containment Weighing :

    • Place an analytical balance inside the fume hood, utilizing a secondary draft shield.

    • Pre-weigh (tare) a sealable vial.

    • Transfer the estimated required mass into the vial using a grounded spatula.

    • Seal the vial before removing it from the draft shield to verify the final mass.

  • Solubilization : Add the solvent (e.g., DMSO or aqueous buffer) slowly down the interior side of the vial. Do not squirt solvent directly into the powder bed, as the displacement of air will eject dry particulates into the environment.

  • Decontamination : Wet a disposable paper towel with a 10% ethanol/water solution and wipe down the balance pan, spatulas, and hood surface. Dry sweeping is strictly prohibited as it re-aerosolizes the chemical[8].

Emergency Spill & Disposal Protocols

A self-validating safety system must account for operational failures. If a powder spill occurs, immediate containment is required to prevent lab-wide contamination[9].

SpillResponse Spill Powder Spill Detected Assess Assess Spill Location & Volume Spill->Assess Minor Minor (<50g) Inside Fume Hood Assess->Minor Major Major or Outside Fume Hood Assess->Major Clean Wipe with Damp Absorbent Paper Minor->Clean Evac Evacuate Lab & Contact EHS Major->Evac Dispose Dispose as Hazardous Solid Waste Clean->Dispose

Fig 2. Emergency decision tree for chemical powder spill response and containment.

Step-by-Step Spill Response:

  • Assessment : Determine the volume and location. A minor spill is defined as <50g contained entirely within the active fume hood.

  • Minor Spill Cleanup :

    • Do not use a brush or vacuum, as this generates dust.

    • Dampen a highly absorbent pad with water (to dissolve and trap the hydrochloride salt).

    • Gently place the pad over the powder to suppress dust.

    • Wipe inward from the edges to the center to prevent spreading.

  • Major Spill Cleanup : If the powder breaches the fume hood sash or exceeds 50g, immediately evacuate the immediate lab bay, alert colleagues, and contact Environmental Health and Safety (EHS)[8].

  • Disposal : Place all contaminated wipes, empty reagent bottles, and outer gloves into a clearly labeled, sealable hazardous waste bag. Dispose of as solid toxic waste in accordance with institutional guidelines.

References

  • [2] CN112312904A - Spiro compounds. Google Patents. URL:

  • [3] 7-benzyl-2,7-diazaspiro[1]decane — Chemical Substance Information. NextSDS. URL:[Link]

  • [8] Working with Particularly Hazardous Chemicals. Florida State University EH&S. URL: [Link]

  • [7] Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of Wisconsin-Madison. URL:[Link]

  • [5] Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). URL:[Link]

  • [9] Handling Hazardous Bulk Solids and Powders: Safety First!. De Dietrich Process Systems. URL:[Link]

  • [6] Essential Safety Practices for Laboratory Milling and Grinding. Lab Manager. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride
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